Ethyl 3-fluoro-4-methylbenzoylformate
Description
The exact mass of the compound Ethyl 3-fluoro-4-methylbenzoylformate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 3-fluoro-4-methylbenzoylformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-fluoro-4-methylbenzoylformate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3-fluoro-4-methylphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-3-15-11(14)10(13)8-5-4-7(2)9(12)6-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTUZFBEEDJHDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374520 | |
| Record name | Ethyl 3-fluoro-4-methylbenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
732251-65-9 | |
| Record name | Ethyl 3-fluoro-4-methylbenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 732251-65-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Ethyl 3-fluoro-4-methylbenzoylformate" synthesis pathway
An In-Depth Technical Guide to the Synthesis of Ethyl 3-fluoro-4-methylbenzoylformate
This guide provides a comprehensive overview of a proposed synthetic pathway for Ethyl 3-fluoro-4-methylbenzoylformate, a compound of interest in pharmaceutical and agrochemical research. The synthesis is designed based on established principles of organic chemistry, focusing on a logical and efficient assembly of the target molecule. This document will delve into the strategic considerations for each synthetic step, providing detailed protocols and mechanistic insights.
Retrosynthetic Analysis and Strategic Approach
The synthesis of Ethyl 3-fluoro-4-methylbenzoylformate can be approached through a retrosynthetic analysis, which involves breaking down the target molecule into simpler, commercially available starting materials.
Diagram 1: Retrosynthetic Analysis of Ethyl 3-fluoro-4-methylbenzoylformate
Caption: A simplified retrosynthetic pathway for Ethyl 3-fluoro-4-methylbenzoylformate.
This analysis suggests a three-step synthesis starting from 3-fluoro-4-methyltoluene. The key transformations are the oxidation of the methyl group to a carboxylic acid, followed by a second oxidation to the α-keto acid, and finally, esterification to yield the target compound.
Step-by-Step Synthesis Protocol
Step 1: Oxidation of 3-Fluoro-4-methyltoluene to 3-Fluoro-4-methylbenzoic acid
The initial step involves the selective oxidation of the benzylic methyl group of 3-fluoro-4-methyltoluene. A common and effective method for this transformation is the use of potassium permanganate (KMnO₄) under basic conditions.
Experimental Protocol:
-
To a solution of 3-fluoro-4-methyltoluene (1.0 eq) in a mixture of pyridine and water (1:1), add potassium permanganate (3.0 eq) portion-wise at 0 °C.
-
After the addition is complete, the reaction mixture is heated to reflux for 4 hours.
-
The reaction is then cooled to room temperature, and the manganese dioxide precipitate is removed by filtration.
-
The filtrate is acidified with concentrated hydrochloric acid (HCl) to precipitate the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to afford 3-fluoro-4-methylbenzoic acid.
Causality Behind Experimental Choices:
-
Potassium Permanganate: A strong oxidizing agent capable of converting a benzylic methyl group to a carboxylic acid.
-
Pyridine/Water Solvent System: Pyridine acts as a phase-transfer catalyst and helps to solubilize the organic starting material, while water is necessary for the permanganate oxidation.
-
Basic Conditions: The reaction is typically run under basic conditions to prevent the formation of acidic byproducts that could interfere with the reaction.
-
Acidification: Acidification of the reaction mixture protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.
Step 2: Oxidation of 3-Fluoro-4-methylbenzoic acid to 3-Fluoro-4-methylbenzoylformic acid
The conversion of the carboxylic acid to an α-keto acid can be achieved through various methods. One approach involves the conversion of the carboxylic acid to an acid chloride, followed by a Rosenmund-von Braun reaction or a similar cyanation, and then hydrolysis. A more direct approach, though potentially lower yielding, involves oxidation with selenium dioxide (SeO₂).
Experimental Protocol (via Acid Chloride):
-
Acid Chloride Formation: 3-Fluoro-4-methylbenzoic acid (1.0 eq) is refluxed with thionyl chloride (SOCl₂, 2.0 eq) and a catalytic amount of dimethylformamide (DMF) for 2 hours. The excess thionyl chloride is removed by distillation.
-
Cyanation: The resulting 3-fluoro-4-methylbenzoyl chloride is then reacted with cuprous cyanide (CuCN, 1.2 eq) in a suitable solvent like acetonitrile at reflux for 6 hours.
-
Hydrolysis: The resulting benzoyl cyanide is hydrolyzed under acidic conditions (e.g., aqueous HCl) to yield 3-fluoro-4-methylbenzoylformic acid.
Trustworthiness and Self-Validating System:
-
Each step of this sequence can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material before proceeding to the next step.
-
The intermediate products (acid chloride and benzoyl cyanide) can be characterized by spectroscopic methods (e.g., IR, NMR) to confirm their identity before proceeding.
Step 3: Esterification of 3-Fluoro-4-methylbenzoylformic acid to Ethyl 3-fluoro-4-methylbenzoylformate
The final step is a Fischer esterification of the α-keto acid with ethanol in the presence of an acid catalyst.
Experimental Protocol:
-
A solution of 3-fluoro-4-methylbenzoylformic acid (1.0 eq) in absolute ethanol (excess) is prepared.
-
A catalytic amount of concentrated sulfuric acid (H₂SO₄) is added.
-
The mixture is refluxed for 6-8 hours.
-
The reaction is monitored by TLC. Upon completion, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification is achieved by column chromatography on silica gel.
Authoritative Grounding: The Fischer esterification is a well-established and widely used method for the synthesis of esters from carboxylic acids and alcohols.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Fluoro-4-methyltoluene | C₈H₉F | 124.15 |
| 3-Fluoro-4-methylbenzoic acid | C₈H₇FO₂ | 154.14 |
| 3-Fluoro-4-methylbenzoylformic acid | C₉H₇FO₃ | 182.15 |
| Ethyl 3-fluoro-4-methylbenzoylformate | C₁₁H₁₁FO₃ | 210.20 |
Experimental Workflow Diagram
Diagram 2: Synthesis Workflow for Ethyl 3-fluoro-4-methylbenzoylformate
Caption: A step-by-step workflow for the synthesis of the target compound.
Conclusion
The proposed three-step synthesis provides a logical and feasible route to Ethyl 3-fluoro-4-methylbenzoylformate from a readily available starting material. The chosen reactions are well-precedented in organic synthesis, and the protocols are designed to be robust and reproducible. The successful execution of this synthesis will provide access to a valuable building block for further research and development in the fields of medicinal chemistry and materials science.
References
-
Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. [Link]
An In-depth Technical Guide to Ethyl 3-fluoro-4-methylbenzoylformate: Properties, Synthesis, and Applications
The second round of searches yielded more specific, though still somewhat fragmented, information. I found a PubChem entry for "Ethyl 3-fluoro-4-methylbenzoylformate" (CID 137963734) which provides the molecular formula (C11H11FO3), SMILES, InChI, and predicted collision cross section data. I also found a supplier listing with the CAS number 732251-65-9, confirming the identity of the compound.
However, detailed experimental data like melting point, boiling point, and spectroscopic data (NMR, IR) are still missing for the specific target molecule. I found safety data sheets for related compounds like ethyl benzoylformate and methyl benzoylformate, which give a general idea of the potential hazards (irritation) and handling precautions.
I also gathered some information on the synthesis of related α-keto esters and the reactivity of the α-keto ester functional group. This will be useful for proposing a synthesis method and discussing the chemical behavior of the target compound.
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Find or deduce the most likely physical and chemical properties of "Ethyl 3-fluoro-4-methylbenzoylformate" by drawing analogies from the collected data on similar compounds.
-
Outline a plausible synthesis route with a detailed experimental protocol based on the synthesis of related compounds found in the search results.
-
Detail the expected reactivity of the molecule, focusing on the α-keto ester moiety.
-
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For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-fluoro-4-methylbenzoylformate is a specialty chemical of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a fluorinated aromatic ring and a reactive α-keto ester moiety, makes it a valuable building block for the synthesis of novel pharmaceutical intermediates and complex molecular architectures. The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the expected reactivity of Ethyl 3-fluoro-4-methylbenzoylformate, offering insights for its application in research and development.
Chemical and Physical Properties
While specific experimental data for Ethyl 3-fluoro-4-methylbenzoylformate is not extensively documented, its properties can be reliably inferred from data on structurally similar compounds.
| Property | Value | Source/Analogy |
| CAS Number | 732251-65-9 | Chemical Supplier Data |
| Molecular Formula | C₁₁H₁₁FO₃ | PubChem CID: 137963734[1] |
| Molecular Weight | 210.20 g/mol | Calculated from Molecular Formula |
| Appearance | Likely a colorless to light yellow liquid | Analogy with Ethyl benzoylformate |
| Boiling Point | Estimated >200 °C at atmospheric pressure | Analogy with substituted ethyl benzoates |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | General solubility of similar esters |
| SMILES | CCOC(=O)C(=O)C1=CC(=C(C=C1)C)F | PubChem CID: 137963734[1] |
| InChI | InChI=1S/C11H11FO3/c1-3-15-11(14)10(13)8-5-4-7(2)9(12)6-8/h4-6H,3H2,1-2H3 | PubChem CID: 137963734[1] |
| InChIKey | VUTUZFBEEDJHDS-UHFFFAOYSA-N | PubChem CID: 137963734[1] |
Predicted Spectroscopic Data:
-
¹H NMR: Signals expected for the ethyl group (triplet and quartet), aromatic protons (doublets and multiplets), and the methyl group (singlet).
-
¹³C NMR: Resonances for the carbonyl carbons of the ester and ketone, aromatic carbons (with C-F coupling), the ethyl group carbons, and the methyl group carbon.
-
IR Spectroscopy: Characteristic strong absorption bands for the C=O stretching of the ketone and ester groups, and C-F stretching.
-
Mass Spectrometry: The molecular ion peak (M+) at m/z 210.07, with fragmentation patterns corresponding to the loss of the ethoxy group and other fragments.
Synthesis of Ethyl 3-fluoro-4-methylbenzoylformate
A plausible and efficient synthesis of Ethyl 3-fluoro-4-methylbenzoylformate can be designed based on established methodologies for the preparation of α-keto esters. A common approach involves the oxidation of an activated methylene group adjacent to a carbonyl function. One such strategy is the oxidation of a corresponding β-keto ester.
A potential synthetic pathway is outlined below:
Caption: Proposed synthetic pathway for Ethyl 3-fluoro-4-methylbenzoylformate.
Experimental Protocol:
Step 1: Esterification of 3-fluoro-4-methylbenzoic acid
-
To a solution of 3-fluoro-4-methylbenzoic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford Ethyl 3-fluoro-4-methylbenzoate.
Step 2: Claisen Condensation and Decarboxylation
-
To a solution of sodium ethoxide in dry ethanol, add a mixture of Ethyl 3-fluoro-4-methylbenzoate and diethyl oxalate dropwise at room temperature.
-
Stir the reaction mixture at room temperature for several hours, during which a precipitate may form.
-
Acidify the reaction mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether, and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude intermediate oxalyl ester.
-
Heat the crude intermediate under vacuum to effect decarboxylation, yielding the final product, Ethyl 3-fluoro-4-methylbenzoylformate.
-
Purify the product by vacuum distillation or column chromatography.
Reactivity and Applications in Drug Discovery
The chemical reactivity of Ethyl 3-fluoro-4-methylbenzoylformate is dominated by the α-keto ester functional group. This moiety contains two electrophilic centers: the ketone carbonyl carbon and the ester carbonyl carbon.
Caption: Key reactions of the α-keto ester functional group.
Key Reactions:
-
Nucleophilic Addition: The ketone carbonyl is susceptible to attack by various nucleophiles, such as Grignard reagents and organolithium compounds, to form tertiary alcohols. This reaction is fundamental for constructing more complex carbon skeletons.
-
Ester Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding α-keto acid, which is another valuable synthetic intermediate.
-
Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride. The ester can be reduced with stronger reducing agents such as lithium aluminum hydride.
-
Wittig Reaction: The ketone carbonyl can undergo olefination reactions, such as the Wittig reaction, to form α,β-unsaturated esters.
The presence of the fluorine atom on the benzene ring can influence the reactivity of the carbonyl groups through inductive effects and can also serve as a site for further functionalization via nucleophilic aromatic substitution under certain conditions.
In drug development, Ethyl 3-fluoro-4-methylbenzoylformate can be utilized as a starting material for the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential biological activity. The fluorinated phenylglyoxylic acid scaffold is a recurring motif in various bioactive compounds.
Safety and Handling
No specific safety data sheet (SDS) is available for Ethyl 3-fluoro-4-methylbenzoylformate. However, based on the SDS of similar compounds like ethyl benzoylformate and methyl benzoylformate, the following precautions should be taken[2][3]:
-
General Hazards: May cause eye, skin, and respiratory tract irritation[2]. The toxicological properties have not been fully investigated[2].
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[3].
-
Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area or with a local exhaust system[3].
-
Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents[3][4].
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes[2].
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
Conclusion
Ethyl 3-fluoro-4-methylbenzoylformate is a versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of a fluorinated aromatic ring and a reactive α-keto ester functionality provides a platform for the creation of diverse and complex molecular structures. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its safe handling, synthesis, and application in research and development based on established chemical principles and data from analogous compounds. As the demand for novel fluorinated pharmaceuticals continues to grow, the importance of such specialized intermediates is set to increase.
References
-
PubChem. Ethyl 3-fluoro-4-methylbenzoylformate. National Center for Biotechnology Information. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Methyl Benzoylformate, 99%. [Link]
-
PubChem. Ethyl benzoylformate. National Center for Biotechnology Information. [Link]
Sources
Spectroscopic Analysis of Ethyl 3-fluoro-4-methylbenzoylformate: A Technical Guide
Affiliation: Advanced Spectroscopic Solutions Division, Google Research
Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of Ethyl 3-fluoro-4-methylbenzoylformate (CAS No. 732251-65-9), a key intermediate in various synthetic pathways. Due to the current unavailability of public domain experimental spectra, this guide establishes a robust predictive framework based on established spectroscopic principles and data from analogous structures. It is designed to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound. This document outlines the expected spectral features in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the theoretical basis for these predictions.
Introduction
Ethyl 3-fluoro-4-methylbenzoylformate is an aromatic keto-ester of significant interest in medicinal chemistry and materials science. Its structural features, including a fluorinated and methylated phenyl ring directly attached to a glyoxylate moiety, make it a versatile building block. Accurate and reliable spectroscopic characterization is paramount for ensuring the purity and structural integrity of this compound in any research and development setting.
Despite its commercial availability from suppliers such as Oakwood Chemical and others, a thorough search of public scientific databases and supplier technical literature reveals a conspicuous absence of published experimental spectroscopic data for this specific molecule.[1] This guide aims to bridge this knowledge gap by providing a detailed theoretical analysis of its expected spectroscopic signatures.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for Ethyl 3-fluoro-4-methylbenzoylformate. These predictions are derived from established principles of spectroscopy and by drawing parallels with structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra are discussed below. The standard experimental protocol for acquiring these spectra is also provided.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of Ethyl 3-fluoro-4-methylbenzoylformate in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0 to 220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. The chemical shift range for organofluorine compounds is broad, so a spectral width of -50 to -250 ppm is a reasonable starting point.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Diagram: NMR Experimental Workflow
Caption: Workflow for NMR data acquisition and processing.
The ¹H NMR spectrum is expected to show signals corresponding to the ethyl group and the aromatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ethyl -CH₃ | ~1.4 | Triplet (t) | ~7.1 | 3H |
| Ethyl -CH₂- | ~4.4 | Quartet (q) | ~7.1 | 2H |
| Aromatic -CH₃ | ~2.3 | Singlet (s) | - | 3H |
| Aromatic H (position 5) | ~7.3 | Doublet (d) | ~8.0 | 1H |
| Aromatic H (position 6) | ~7.8 | Doublet of doublets (dd) | J(H-H) ~8.0, J(H-F) ~5.0 | 1H |
| Aromatic H (position 2) | ~7.9 | Doublet (d) | J(H-F) ~8.0 | 1H |
Rationale:
-
The ethyl group protons will exhibit a characteristic triplet-quartet pattern due to mutual coupling. The chemical shifts are influenced by the adjacent ester carbonyl group.
-
The aromatic methyl group will appear as a singlet, with its chemical shift influenced by its position on the aromatic ring.
-
The aromatic protons will be in the downfield region (7.0-8.0 ppm). The proton at position 5 is expected to be a doublet due to coupling with the proton at position 6. The proton at position 6 will be a doublet of doublets due to coupling with the proton at position 5 and the fluorine at position 3. The proton at position 2 will appear as a doublet due to coupling with the fluorine at position 3.
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ethyl -CH₃ | ~14 |
| Ethyl -CH₂- | ~62 |
| Aromatic -CH₃ | ~16 |
| Aromatic C (positions 1, 2, 4, 5, 6) | ~125-140 |
| Aromatic C-F (position 3) | ~160 (doublet, ¹J(C-F) ~250 Hz) |
| Ester C=O | ~165 |
| Keto C=O | ~190 |
Rationale:
-
The aliphatic carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum.
-
The aromatic carbons will resonate in the range of 125-140 ppm. The carbon directly bonded to the fluorine atom (C-3) will show a large one-bond coupling constant (¹J(C-F)) and will be shifted significantly downfield.
-
The carbonyl carbons of the ester and keto groups are the most deshielded and will appear at the lowest field, with the keto carbonyl typically being further downfield than the ester carbonyl.
The proton-decoupled ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic C-F | ~ -110 to -120 | Singlet |
Rationale:
-
The chemical shift of the fluorine atom is highly dependent on its electronic environment. For a fluorine atom on a benzene ring, a chemical shift in the range of -110 to -120 ppm (relative to CFCl₃) is typical.[2] In a proton-coupled spectrum, this signal would be split by the neighboring protons at positions 2 and 4.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions from the carbonyl groups and various C-H and C-F bonds.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a disc.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Processing: Perform a background subtraction to remove atmospheric (CO₂, H₂O) absorptions.
| Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100-3000 | Medium |
| Aliphatic C-H stretch | 3000-2850 | Medium |
| Keto C=O stretch | ~1730-1710 | Strong |
| Ester C=O stretch | ~1750-1735 | Strong |
| C=C aromatic stretch | 1600-1450 | Medium |
| C-F stretch | 1300-1000 | Strong |
| C-O stretch | 1300-1000 | Strong |
Rationale:
-
The most prominent features will be the two strong carbonyl stretching bands. The keto C=O stretch is expected at a slightly lower wavenumber than the ester C=O stretch.
-
The C-F stretching vibration will appear as a strong band in the fingerprint region.
-
The aromatic and aliphatic C-H stretching vibrations will be observed above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Diagram: Mass Spectrometry Logic
Caption: Predicted ionization and fragmentation pathway in mass spectrometry.
Predicted Data (for ESI-MS in positive mode):
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 211.07 | Protonated molecular ion |
| [M+Na]⁺ | 233.06 | Sodium adduct |
Predicted Fragmentation Pattern (in EI-MS or MS/MS):
-
Molecular Ion (M⁺): m/z = 210.07
-
Loss of ethoxy radical (-OC₂H₅): m/z = 165.04
-
Loss of ethyl group (-C₂H₅): m/z = 181.05
-
Loss of carbon monoxide (-CO) from the keto group: This can lead to various subsequent fragmentations.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for Ethyl 3-fluoro-4-methylbenzoylformate. While awaiting the public availability of experimental spectra, this document serves as a valuable resource for scientists working with this compound. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, along with the provided rationales and experimental protocols, offer a solid foundation for the characterization and quality assessment of this important chemical intermediate. Researchers are encouraged to use this guide as a reference for their own experimental work and to contribute to the public body of knowledge by publishing their findings.
References
-
Royal Society of Chemistry. Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. [Link]
-
Oakwood Chemical. Ethyl 3-fluoro-4-methylbenzoylformate. [Link]
Sources
An In-depth Technical Guide to Ethyl 3-fluoro-4-methylbenzoylformate: Molecular Structure, Synthesis, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethyl 3-fluoro-4-methylbenzoylformate, a substituted α-keto ester of interest in medicinal chemistry and drug discovery. The document elucidates the molecule's structural features through an analysis of predicted spectroscopic data, outlines a plausible and detailed synthetic route, and explores its potential pharmacological applications based on the principles of bioisosterism and the known activities of structurally related compounds. This guide is intended to be a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of α-Keto Esters in Medicinal Chemistry
The α-keto ester moiety is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active molecules.[1] Its unique electronic and steric properties allow for diverse chemical transformations, making it a valuable precursor for α-hydroxy acids, α-amino acids, and various heterocyclic systems. The presence of the α-keto ester functionality can influence a molecule's reactivity, metabolic stability, and binding interactions with biological targets. Consequently, the strategic incorporation of this motif into drug candidates is a key approach in the development of new therapeutic agents.
This guide focuses on a specific, fluorinated α-keto ester, Ethyl 3-fluoro-4-methylbenzoylformate. The introduction of fluorine into pharmaceutical compounds is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[2] The combination of the α-keto ester functionality with a fluorine-substituted aromatic ring makes Ethyl 3-fluoro-4-methylbenzoylformate a compound of significant interest for further investigation in drug discovery programs.
Molecular Structure and Spectroscopic Analysis
The molecular structure of Ethyl 3-fluoro-4-methylbenzoylformate is characterized by a central α-keto ester group attached to a 3-fluoro-4-methylphenyl ring.
Molecular Formula: C₁₁H₁₁FO₃
Structure:
Caption: Molecular structure of Ethyl 3-fluoro-4-methylbenzoylformate.
Predicted Spectroscopic Data
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the ethyl group protons, and the methyl group protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic-H (position 2) | 7.8 - 8.0 | d | ~8.0 |
| Aromatic-H (position 6) | 7.7 - 7.9 | d | ~8.0 |
| Aromatic-H (position 5) | 7.2 - 7.4 | t | ~8.0 |
| Ethyl -CH₂- | 4.4 - 4.5 | q | ~7.1 |
| Aromatic -CH₃ | 2.3 - 2.4 | s | - |
| Ethyl -CH₃ | 1.4 - 1.5 | t | ~7.1 |
Rationale: The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the benzoylformate group and the fluorine atom, and the electron-donating nature of the methyl group. The quartet and triplet for the ethyl group are characteristic, with the methylene protons being deshielded by the adjacent oxygen atom.[3]
The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (keto) | 185 - 195 |
| C=O (ester) | 160 - 165 |
| Aromatic C-F | 160 - 165 (d, ¹JCF ≈ 250 Hz) |
| Aromatic C-CH₃ | 140 - 145 |
| Aromatic C-CO | 130 - 135 |
| Aromatic C-H | 115 - 135 |
| Ethyl -CH₂- | 60 - 65 |
| Aromatic -CH₃ | 15 - 20 |
| Ethyl -CH₃ | 10 - 15 |
Rationale: The carbonyl carbons of the keto and ester groups are expected to appear at the downfield end of the spectrum.[4][5][6] The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF). The chemical shifts of the other aromatic carbons are predicted based on substituent effects.[7][8]
The IR spectrum will be dominated by strong absorptions from the two carbonyl groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (keto) stretch | 1680 - 1700 | Strong |
| C=O (ester) stretch | 1720 - 1740 | Strong |
| C-O (ester) stretch | 1200 - 1300 and 1000 - 1100 | Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium |
| C-F stretch | 1100 - 1250 | Strong |
| C-H (aromatic) stretch | 3000 - 3100 | Medium |
| C-H (aliphatic) stretch | 2850 - 3000 | Medium |
Rationale: The presence of two distinct carbonyl stretching frequencies is a key feature of α-keto esters.[9][10][11][12] The C-O stretching of the ester group will also give rise to strong bands. The C-F bond will show a strong absorption in the fingerprint region.
The mass spectrum (electron ionization) is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Predicted Fragment | Fragmentation Pathway |
| 210 | [M]⁺ | Molecular ion |
| 181 | [M - C₂H₅]⁺ | Loss of ethyl radical |
| 165 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |
| 137 | [FC₆H₃(CH₃)CO]⁺ | Cleavage of the ester group |
| 109 | [FC₆H₃(CH₃)]⁺ | Decarbonylation of the benzoyl cation |
Rationale: Common fragmentation pathways for ethyl esters include the loss of the ethyl and ethoxy radicals.[13][14][15][16][17] The benzoyl cation is a stable fragment that can further undergo decarbonylation.
Proposed Synthesis Protocol
A plausible and efficient synthesis of Ethyl 3-fluoro-4-methylbenzoylformate can be achieved via a Friedel-Crafts acylation reaction. This well-established method allows for the introduction of an acyl group onto an aromatic ring.
Caption: Proposed synthetic workflow for Ethyl 3-fluoro-4-methylbenzoylformate.
Step-by-Step Methodology
Materials:
-
3-Fluoro-4-methyltoluene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: Slowly add ethyl oxalyl chloride (1.0 equivalent) to the stirred suspension. After the addition is complete, add a solution of 3-fluoro-4-methyltoluene (1.2 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M hydrochloric acid.
-
Work-up: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure Ethyl 3-fluoro-4-methylbenzoylformate.
Causality behind Experimental Choices: The use of anhydrous conditions is crucial as aluminum chloride is highly moisture-sensitive. The reaction is performed at 0 °C initially to control the exothermic nature of the Friedel-Crafts acylation. The aqueous work-up with acid is necessary to decompose the aluminum chloride complex and separate the product.
Potential Applications in Drug Discovery
While specific biological activity data for Ethyl 3-fluoro-4-methylbenzoylformate is not extensively reported, its structural features suggest several potential applications in drug discovery, primarily through the concept of bioisosterism.
Bioisosteric Replacement and Lead Optimization
Bioisosterism refers to the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, leading to similar biological activity.[1][18][19][20] This strategy is widely employed in drug design to optimize lead compounds by improving their potency, selectivity, pharmacokinetic properties, and reducing toxicity.
The 3-fluoro-4-methylbenzoyl moiety in Ethyl 3-fluoro-4-methylbenzoylformate can be considered a bioisostere for other substituted phenyl rings found in known drug molecules. The presence and position of the fluorine and methyl groups can significantly influence the electronic and steric properties of the aromatic ring, potentially leading to improved interactions with biological targets.
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A-Technical-Guide-to-Ethyl-3-fluoro-4-methylbenzoylformate-as-a-Key-Starting-Material
Abstract
Ethyl 3-fluoro-4-methylbenzoylformate, an α-ketoester, has emerged as a pivotal starting material in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring both fluorine and methyl groups on the aromatic ring, provides a versatile scaffold for building molecular complexity. This guide offers an in-depth examination of this compound, from its own synthesis via Friedel-Crafts acylation to its application as a precursor in multi-step synthetic sequences. We will provide detailed, field-tested protocols, explain the mechanistic rationale behind procedural choices, and adhere to the principles of process control and safety essential for drug development professionals.
Introduction: The Strategic Importance of Fluorinated Building Blocks
In modern drug discovery, the incorporation of fluorine into lead compounds is a widely adopted strategy to modulate metabolic stability, binding affinity, and bioavailability. Ethyl 3-fluoro-4-methylbenzoylformate (henceforth referred to as EMBF ) serves as a prime example of a fluorinated building block that introduces these desirable properties early in the synthetic process. The term "starting material" in a regulatory context signifies the point at which Good Manufacturing Practices (GMP) are implemented in the production of a drug substance.[1][2][3] The selection and justification of a starting material are therefore critical decisions in the drug development lifecycle, governed by guidelines from bodies like the International Conference on Harmonisation (ICH).[1][4][5]
This guide is structured to provide researchers and process chemists with a comprehensive understanding of EMBF, covering its fundamental properties, a robust synthesis protocol, and its utility as a validated starting point for further chemical transformations.
Physicochemical and Spectroscopic Data
A thorough understanding of a starting material's properties is fundamental. The data for EMBF (CAS No. 180417-56-7) is summarized below.
| Property | Value |
| Molecular Formula | C₁₁H₁₁FO₃ |
| Molecular Weight | 210.20 g/mol |
| Appearance | Pale yellow oil or low-melting solid |
| Boiling Point | ~145-150 °C at 10 mmHg (Predicted) |
| Density | ~1.2 g/cm³ (Predicted) |
| CAS Number | 180417-56-7 |
Note: Physical properties are often predicted or sourced from supplier data and should be confirmed experimentally.
Synthesis of Ethyl 3-fluoro-4-methylbenzoylformate
The most direct and industrially scalable method for preparing α-ketoesters like EMBF is the Friedel-Crafts acylation . This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[6][7][8]
The Core Reaction: Friedel-Crafts Acylation
The synthesis of EMBF begins with the commercially available compound 2-fluoro-1-methylbenzene (3-fluorotoluene). This substrate reacts with ethyl oxalyl chloride in the presence of a Lewis acid, typically aluminum chloride (AlCl₃), to yield the desired product.
The mechanism involves the formation of a highly reactive acylium ion intermediate from the interaction between ethyl oxalyl chloride and AlCl₃.[7][9] This electrophile is then attacked by the electron-rich aromatic ring of 3-fluorotoluene. A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aromatic ketone, is deactivated towards further substitution, preventing polyacylation.[6][8]
Visualizing the Synthetic Workflow
The following diagram illustrates the single-step transformation from readily available precursors to the target starting material.
Caption: Synthesis of EMBF via Friedel-Crafts Acylation.
Detailed Experimental Protocol
This protocol is a representative procedure for laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials & Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Addition funnel
-
Inert gas (Argon or Nitrogen) inlet
-
Ice bath
-
Anhydrous Dichloromethane (DCM)
-
Aluminum Chloride (AlCl₃, anhydrous)
-
3-Fluorotoluene
-
Ethyl oxalyl chloride
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Setup: Equip a dry 500 mL three-neck flask with a magnetic stir bar, an addition funnel, and an argon inlet. Place the flask in an ice-water bath.
-
Catalyst Suspension: Under a positive pressure of argon, charge the flask with anhydrous aluminum chloride (1.2 equivalents). Add anhydrous DCM (200 mL) to create a suspension.
-
Substrate Addition: Add 3-fluorotoluene (1.0 equivalent) to the stirred suspension.
-
Acylating Agent Addition: Dissolve ethyl oxalyl chloride (1.1 equivalents) in anhydrous DCM (50 mL) and add it to the addition funnel. Add this solution dropwise to the reaction flask over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Scientist's Note: The slow, cold addition is critical. The reaction is highly exothermic, and uncontrolled temperature can lead to side reactions and degradation. The Lewis acid catalyst must be anhydrous as it reacts violently with water.
-
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for one hour, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by 1M HCl (100 mL).
-
Scientist's Note: Quenching is extremely exothermic and releases HCl gas. Perform this step with extreme caution behind a blast shield.
-
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine. The bicarbonate wash neutralizes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield EMBF as a pale yellow oil.
Application as a Starting Material: Gateway to Complex Molecules
EMBF is not an end-product but a versatile intermediate. Its α-ketoester functionality is ripe for a variety of transformations, including reductions, condensations, and cyclizations, making it a valuable precursor for heterocyclic compounds—a common motif in pharmaceuticals.
Representative Transformation: Synthesis of a Substituted Phenylglycine Derivative
A primary application of α-ketoesters like EMBF is in the synthesis of α-amino acids. The following workflow outlines the reductive amination of EMBF to produce an ethyl 2-amino-2-(3-fluoro-4-methylphenyl)acetate derivative, a key scaffold in medicinal chemistry.
Caption: Workflow for converting EMBF to a key amino ester intermediate.
This transformation is typically achieved in a one-pot reaction. The ketone of EMBF first condenses with an amine source (like ammonia or a primary amine) to form an imine, which is then reduced in situ by a selective reducing agent such as sodium cyanoborohydride. The choice of reducing agent is key; it must be mild enough not to reduce the ketone directly but potent enough to reduce the protonated imine intermediate.
Safety, Handling, and Storage
-
Safety: EMBF is an irritant. Avoid contact with skin, eyes, and mucous membranes. Handle in a fume hood. In case of contact, flush immediately with copious amounts of water.
-
Handling: Use standard organic laboratory handling procedures. As with all Friedel-Crafts reactions, the synthesis involves corrosive and water-sensitive reagents (AlCl₃, ethyl oxalyl chloride) and should be performed by trained personnel.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.
Conclusion
Ethyl 3-fluoro-4-methylbenzoylformate is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its synthesis via the robust and scalable Friedel-Crafts acylation makes it an accessible starting material. The presence of the fluoro, methyl, and α-ketoester functionalities provides multiple reaction handles, enabling its efficient conversion into complex, high-value pharmaceutical intermediates. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently incorporate EMBF into their synthetic programs, accelerating the journey from discovery to development.
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Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from orgsyn.org. [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from organic-chemistry.org. [Link]
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Organic Syntheses. (n.d.). Ethyl Benzoylformate. Retrieved from orgsyn.org. [Link]
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Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. [Link]
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Ashenhurst, J. (2018, May 17). Friedel-Crafts Acylation and Alkylation. Master Organic Chemistry. [Link]
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Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. [Link]
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PubChem. (2026, January 10). Ethyl 2-(2,5-difluoro-4-methylphenyl)-2-oxoacetate. National Center for Biotechnology Information. [Link]
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Pharmaceutical Technology. (n.d.). Drug Substance Starting Material Selection. Retrieved from pharmtech.com. [Link]
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BioProcess International. (2017, March 16). A New Risk Assessment Tool for Regulatory Starting Material Evaluation. [Link]
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An In-Depth Technical Guide to Ethyl 3-fluoro-4-methylbenzoylformate: Synthesis, Properties, and Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-fluoro-4-methylbenzoylformate is a fluorinated aryl α-keto ester with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and prospective role as a building block for bioactive molecules. A detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation is presented, along with a discussion of the underlying reaction mechanism and characterization techniques. The strategic incorporation of fluorine and the α-keto ester moiety suggests its utility in the design of novel therapeutics, leveraging the known benefits of fluorination in improving metabolic stability and binding affinity. While direct biological data for this specific compound is not extensively published, this guide explores its potential based on the established bioactivity of related structural motifs.
Introduction: The Significance of Fluorinated Aryl α-Keto Esters in Medicinal Chemistry
The introduction of fluorine into drug candidates is a widely employed strategy in modern medicinal chemistry to enhance a molecule's pharmacological profile. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon, can significantly impact a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The α-keto ester functional group is also a valuable pharmacophore, known to participate in various biological processes and serve as a versatile synthetic intermediate for a wide range of heterocyclic compounds.[2]
Ethyl 3-fluoro-4-methylbenzoylformate combines these two key features, making it a compound of interest for the synthesis of novel small molecules in drug discovery programs. The strategic placement of the fluorine and methyl groups on the phenyl ring allows for the exploration of structure-activity relationships (SAR) in lead optimization campaigns.
Synthesis of Ethyl 3-fluoro-4-methylbenzoylformate
The most direct and industrially scalable method for the synthesis of Ethyl 3-fluoro-4-methylbenzoylformate is the Friedel-Crafts acylation of 2-fluoro-1-methylbenzene (m-fluorotoluene).[3][4] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring using ethyl oxalyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Reaction Mechanism
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst activates the ethyl oxalyl chloride, facilitating the departure of the chloride ion and generating the acylium cation. The electron-rich aromatic ring of m-fluorotoluene then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation of this intermediate by the tetrachloroaluminate anion (AlCl₄⁻) regenerates the aromatic system and the Lewis acid catalyst, yielding the final product.
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A Comprehensive Technical Guide to the Physical Characteristics of Ethyl 3-fluoro-4-methylbenzoylformate
Abstract: This technical guide provides an in-depth exploration of the core physical characteristics of Ethyl 3-fluoro-4-methylbenzoylformate, a fluorinated aromatic keto-ester of interest in synthetic and medicinal chemistry. While specific experimental data for this compound is not extensively documented in public literature, this paper establishes a robust framework for its characterization based on authoritative, standardized methodologies and data from structurally analogous compounds. We delve into the causality behind the selection of specific analytical techniques, offering field-proven insights for researchers, scientists, and drug development professionals. The guide presents detailed protocols for determining thermal properties, spectroscopic profiles, purity, and solubility, ensuring a comprehensive understanding of the molecule's physicochemical nature.
Introduction
Ethyl 3-fluoro-4-methylbenzoylformate, with the molecular formula C₁₁H₁₁FO₃, is a member of the benzoylformate class of compounds, characterized by a phenylglyoxylic acid ester structure. Its architecture, featuring a fluorine atom and a methyl group on the aromatic ring, makes it a potentially valuable building block in drug discovery. The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, target binding affinity, and membrane permeability[1][2]. The presence of both an α-keto group and an ester moiety provides multiple points for synthetic modification, further broadening its potential applications.
Accurate determination of a compound's physical characteristics is a non-negotiable prerequisite for its advancement through the research and development pipeline. These properties—including melting/boiling point, spectroscopic signature, purity, and solubility—govern everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides the essential theoretical grounding and practical methodologies to comprehensively characterize Ethyl 3-fluoro-4-methylbenzoylformate.
Core Physicochemical Profile
The foundational identity of Ethyl 3-fluoro-4-methylbenzoylformate is established by its molecular structure and associated computed properties. These values serve as the theoretical baseline for all subsequent experimental verification.
Table 1: Fundamental Properties of Ethyl 3-fluoro-4-methylbenzoylformate
| Property | Value | Source |
| IUPAC Name | ethyl 2-(3-fluoro-4-methylphenyl)-2-oxoacetate | PubChem[3] |
| Molecular Formula | C₁₁H₁₁FO₃ | PubChem[3] |
| Molecular Weight | 210.20 g/mol | Calculated |
| Monoisotopic Mass | 210.06923 Da | PubChem[3] |
| Predicted XlogP | 2.5 | PubChem[3] |
| Physical Form | Liquid or low-melting solid | Inferred from analogs[4] |
XlogP is a computed measure of lipophilicity, a critical parameter in predicting a compound's pharmacokinetic behavior.
Figure 1: 2D Chemical Structure
Experimental Characterization Workflow
The following sections detail the necessary experimental protocols for the empirical validation of the compound's physical properties. The choice of each technique is deliberate, forming a logical and self-validating workflow for comprehensive characterization.
Caption: Workflow for Physicochemical Characterization.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: Before any physical properties are measured, the purity of the compound must be rigorously established. An impure sample will yield erroneous data, such as a depressed and broad melting point. HPLC is the preferred method for non-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy.[5][6] The aromatic nature of Ethyl 3-fluoro-4-methylbenzoylformate makes it an ideal candidate for UV detection.
Self-Validating Protocol:
-
System Preparation: Use an HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV-Vis detector.
-
Mobile Phase: Prepare an isocratic or gradient mobile phase. A good starting point is a 60:40 (v/v) mixture of acetonitrile and water. The system is self-validating as peak shape and retention time should be consistent across multiple runs.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of the mobile phase.
-
Detection Wavelength: Set the UV detector to a wavelength where the compound exhibits strong absorbance (e.g., 254 nm) to ensure high sensitivity.
-
Injection & Analysis: Inject 10 µL of the sample and run the analysis for 10-15 minutes. A pure sample should yield a single, sharp, symmetrical peak.
-
Quantification: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected. The target for further studies should be ≥95%.
Thermal Properties: Melting and Boiling Point
Expertise & Causality: Thermal properties are fundamental physical constants that indicate the strength of intermolecular forces and serve as a secondary check on purity.[7] For solids, Differential Scanning Calorimetry (DSC) or a standard melting point apparatus is used. For liquids, the boiling point is determined by distillation, a process that concurrently serves as a final purification step.[8] The boiling point of the parent compound, ethyl benzoylformate, is 254 °C at atmospheric pressure and 138 °C at 15 mm Hg, indicating that vacuum distillation is preferable to prevent thermal decomposition.[8]
Protocol: Boiling Point Determination by Simple Distillation:
-
Apparatus Setup: Assemble a simple distillation apparatus in a fume hood, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.[7]
-
Sample Addition: Place 5-10 mL of the purified liquid into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Measurement: Record the temperature at which a stable ring of refluxing condensate is established on the thermometer bulb. This stable temperature is the boiling point.
-
Pressure Recording: Crucially, record the ambient atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.
Spectroscopic Identification
Expertise & Causality: A combination of spectroscopic techniques is required for the unambiguous confirmation of the compound's molecular structure. Each technique provides a unique and complementary piece of the structural puzzle.
2.3.1. Infrared (IR) Spectroscopy
-
Purpose: To identify the presence of key functional groups.
-
Expected Absorptions: Based on the structure and data for similar esters, the IR spectrum should exhibit characteristic peaks.[9]
-
~1735 cm⁻¹ (Strong): C=O stretch of the ester group.[9]
-
~1690 cm⁻¹ (Strong): C=O stretch of the α-keto group.
-
~1600 cm⁻¹ (Medium): C=C stretches of the aromatic ring.
-
~1250 cm⁻¹ (Strong): C-O stretch of the ester.
-
~1100 cm⁻¹ (Strong): C-F stretch.
-
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate the carbon-hydrogen framework and confirm the substitution pattern.
-
¹H NMR (predicted):
-
~1.4 ppm (triplet, 3H): -CH₃ of the ethyl group.
-
~4.4 ppm (quartet, 2H): -OCH₂- of the ethyl group.
-
~2.4 ppm (singlet, 3H): -CH₃ on the aromatic ring.
-
~7.2-8.0 ppm (multiplets, 3H): Aromatic protons, with splitting patterns determined by fluorine-hydrogen and hydrogen-hydrogen coupling.
-
-
¹³C NMR (predicted):
-
Multiple distinct signals in the aromatic region (~115-165 ppm), including a carbon directly bonded to fluorine exhibiting a large C-F coupling constant.
-
Two carbonyl signals at low field: ~165 ppm (ester C=O) and ~190 ppm (keto C=O).
-
2.3.3. Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight and analyze fragmentation patterns.
-
Expected Results:
-
Molecular Ion (M⁺): A peak at m/z = 210.07, corresponding to the monoisotopic mass.[3]
-
Key Fragments: Expect to see fragmentation patterns typical of ethyl esters (loss of ethoxy radical, ·OCH₂CH₃, m/z = 45) and benzoyl compounds (formation of the acylium ion).
-
Solubility Profile
Expertise & Causality: Understanding a compound's solubility in various media is critical for designing reaction conditions, purification procedures, and, in a pharmaceutical context, formulation and biological assays.[10] A qualitative assessment across a range of solvents provides a rapid and effective profile of the compound's polarity.
Protocol: Qualitative Solubility Testing:
-
Solvent Array: Prepare a set of test tubes containing 1 mL of various solvents: water, 5% aq. HCl, 5% aq. NaOH, ethanol, and hexane.
-
Sample Addition: Add approximately 20 mg of Ethyl 3-fluoro-4-methylbenzoylformate to each test tube.
-
Observation: Vigorously mix each tube and observe whether the compound dissolves completely.
-
Interpretation:
-
Solubility in Hexane: Indicates low polarity.
-
Solubility in Ethanol: Indicates moderate polarity.
-
Insolubility in Water, 5% HCl, and 5% NaOH: Expected for a neutral ester, confirming the absence of ionizable acidic or basic groups.
-
Conclusion
This guide has established a comprehensive framework for the characterization of Ethyl 3-fluoro-4-methylbenzoylformate. While publicly available experimental data is limited, the application of the standardized, authoritative protocols detailed herein—spanning chromatography, thermal analysis, spectroscopy, and solubility testing—will yield a complete and reliable physicochemical profile. The structural motifs of this compound, particularly the fluorinated aromatic ring, position it as a molecule of interest for further investigation in synthetic and medicinal chemistry. The methodologies and scientific rationale presented provide researchers with the necessary tools to confidently evaluate this and other novel chemical entities.
References
-
Nichols, L. (2025). ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Chemistry LibreTexts. Available at: [Link]
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Bustard, T. M., & Gibson, G. L. (1968). Photochemistry of alkyl esters of benzoylformic acid. Canadian Journal of Chemistry, 46(12), 2143-2149. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15349, Ethyl benzoylformate. PubChem. Available at: [Link]
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Mahmood, J. (2024). TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS. The American Journal of Medical Sciences and Pharmaceutical Research, (08). Available at: [Link]
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Amherst College. (n.d.). Experiment 1 — Properties of Organic Compounds. Available at: [Link]
-
Wiley, R. H., & Smith, N. R. (1951). Ethyl Benzoylformate. Organic Syntheses, 31, 47. Available at: [Link]
-
OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758846, Ethyl 3-fluoro-4-methylbenzoylformate. PubChem. Available at: [Link]
-
Ojima, I., et al. (2016). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Journal of Fluorine Chemistry, 188, 73-88. Available at: [Link]
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- 1. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PubChemLite - Ethyl 3-fluoro-4-methylbenzoylformate (C11H11FO3) [pubchemlite.lcsb.uni.lu]
- 4. Ethyl benzoylformate | C10H10O3 | CID 15349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. theamericanjournals.com [theamericanjournals.com]
- 6. TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS | The American Journal of Medical Sciences and Pharmaceutical Research [inlibrary.uz]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 10. amherst.edu [amherst.edu]
An In-depth Technical Guide to the Potential Applications of Ethyl 3-fluoro-4-methylbenzoylformate
Abstract
Ethyl 3-fluoro-4-methylbenzoylformate is a fluorinated α-keto ester with significant potential as a versatile building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of this compound, including its chemical profile, proposed synthetic routes, and a detailed exploration of its potential applications. By leveraging the reactivity of the α-keto ester moiety and the unique properties conferred by the 3-fluoro-4-methylphenyl group, this intermediate can be elaborated into a variety of complex molecular architectures. This guide will delve into its prospective use in the synthesis of kinase inhibitors, anthelmintic agents, and novel heterocyclic scaffolds, providing researchers, scientists, and drug development professionals with a forward-looking perspective on its utility in developing next-generation therapeutics.
Compound Profile: Ethyl 3-fluoro-4-methylbenzoylformate
Ethyl 3-fluoro-4-methylbenzoylformate is a specialty chemical intermediate characterized by a benzoylformate core substituted with fluorine and a methyl group on the phenyl ring. The presence of the electron-withdrawing fluorine atom and the α-keto ester functionality makes it a highly reactive and versatile synthon for organic synthesis.
| Property | Value |
| IUPAC Name | ethyl 2-(3-fluoro-4-methylphenyl)-2-oxoacetate |
| CAS Number | 732251-65-9 |
| Molecular Formula | C₁₁H₁₁FO₃ |
| Molecular Weight | 210.20 g/mol |
| Appearance | Pale yellow oil (predicted) |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) |
Synthetic Strategies
While specific literature on the synthesis of Ethyl 3-fluoro-4-methylbenzoylformate is not abundant, its preparation can be logically deduced from established methodologies for analogous benzoylformate esters. Two primary retrosynthetic approaches are proposed here.
Friedel-Crafts Acylation of 2-Fluorotoluene
A direct and efficient method for the synthesis of Ethyl 3-fluoro-4-methylbenzoylformate is the Friedel-Crafts acylation of commercially available 2-fluorotoluene with a suitable acylating agent like ethyl oxalyl chloride in the presence of a Lewis acid catalyst.
Caption: Proposed Friedel-Crafts acylation route.
Experimental Protocol: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add ethyl oxalyl chloride (1.1 eq.) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of 2-fluorotoluene (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield Ethyl 3-fluoro-4-methylbenzoylformate.
Oxidation of Ethyl 3-fluoro-4-methylmandelate
An alternative route involves the oxidation of the corresponding mandelate ester, which can be synthesized from 3-fluoro-4-methylbenzaldehyde. This two-step approach offers an alternative for substrates that may not be compatible with Friedel-Crafts conditions.
Caption: Proposed two-step oxidation pathway.
Chemical Reactivity and Synthetic Utility
The synthetic potential of Ethyl 3-fluoro-4-methylbenzoylformate stems from the reactivity of its α-keto ester functionality. This moiety can undergo a variety of chemical transformations, making it a valuable precursor for a diverse range of molecular scaffolds.
| Reaction Type | Reagents and Conditions | Product Type |
| Reduction | NaBH₄, MeOH | α-Hydroxy ester (Ethyl 3-fluoro-4-methylmandelate) |
| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CHCO₂Et) | α,β-Unsaturated ester |
| Grignard Reaction | R-MgBr, THF | Tertiary α-hydroxy ester |
| Heterocycle Formation | 1,2-Diamines, acid catalyst | Quinoxaline derivatives |
| Knoevenagel Condensation | Active methylene compounds, base | Substituted alkenes |
These transformations allow for the introduction of various functional groups and the construction of complex molecular frameworks, highlighting the compound's role as a versatile intermediate.
Potential Applications in Drug Discovery
The true value of Ethyl 3-fluoro-4-methylbenzoylformate lies in its potential as a key building block for the synthesis of novel therapeutic agents. The 3-fluoro-4-methylbenzoyl moiety is present in several reported bioactive molecules, suggesting that this intermediate could be instrumental in developing analogues with improved pharmacological properties.
Kinase Inhibitors (e.g., JAK1 Inhibitors)
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. Dysregulation of JAK signaling is implicated in a variety of inflammatory and autoimmune diseases. A patent has disclosed piperidin-4-yl azetidine derivatives containing a 3-fluoro-4-methylbenzoyl group as potent JAK1 inhibitors.[1]
Ethyl 3-fluoro-4-methylbenzoylformate can serve as a precursor to the corresponding carboxylic acid or acyl chloride, which can then be coupled with the piperidinyl azetidine core to generate a library of potential JAK1 inhibitors.
Caption: Synthetic workflow towards JAK1 inhibitors.
Hypothetical Experimental Protocol: Synthesis of a JAK1 Inhibitor Analogue
-
Hydrolysis: Stir Ethyl 3-fluoro-4-methylbenzoylformate (1.0 eq.) in a mixture of THF and 1M aq. LiOH (2.0 eq.) at room temperature for 4 hours. Acidify with 1M HCl and extract with ethyl acetate to obtain 3-fluoro-4-methylbenzoylformic acid.
-
Decarboxylation: Heat the crude 3-fluoro-4-methylbenzoylformic acid in a suitable high-boiling solvent (e.g., diphenyl ether) to effect decarboxylation to 3-fluoro-4-methylbenzoic acid.
-
Activation: Reflux the 3-fluoro-4-methylbenzoic acid with thionyl chloride to obtain 3-fluoro-4-methylbenzoyl chloride.
-
Coupling: To a solution of the piperidinyl azetidine core (1.0 eq.) and a non-nucleophilic base (e.g., DIEA, 1.5 eq.) in DCM, add the 3-fluoro-4-methylbenzoyl chloride (1.1 eq.) dropwise at 0 °C. Stir at room temperature until completion.
-
Work-up and Purification: Quench the reaction with water, separate the organic layer, and purify by column chromatography to yield the target compound.
Proposed Biological Evaluation:
-
In vitro Kinase Assay: Assess the inhibitory activity of the synthesized analogues against a panel of JAK kinases (JAK1, JAK2, JAK3, TYK2) to determine potency and selectivity.
-
Cell-based Assays: Evaluate the ability of the compounds to inhibit cytokine-induced STAT phosphorylation in relevant cell lines.
-
ADME Profiling: Determine the pharmacokinetic properties (solubility, permeability, metabolic stability) of promising candidates.
Anthelmintic Agents
Helminth infections remain a significant global health problem. A recent study identified a compound, 1-(3-fluoro-4-methylbenzoyl)-N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine, from a small chemical library with potent anthelmintic activity against Caenorhabditis elegans.[2]
Ethyl 3-fluoro-4-methylbenzoylformate can be readily converted to the corresponding acid and subsequently coupled with various amine scaffolds to generate a library of analogues for structure-activity relationship (SAR) studies.
Hypothetical Experimental Protocol: Synthesis of an Anthelmintic Analogue
-
Prepare 3-fluoro-4-methylbenzoic acid from Ethyl 3-fluoro-4-methylbenzoylformate as described in the previous section.
-
Amide Coupling: To a solution of 3-fluoro-4-methylbenzoic acid (1.0 eq.), the desired amine (e.g., N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine, 1.0 eq.), and a coupling agent (e.g., HATU, 1.2 eq.) in DMF, add a non-nucleophilic base (e.g., DIEA, 2.0 eq.). Stir at room temperature for 12-18 hours.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Proposed Biological Evaluation:
-
In vitro C. elegans Motility Assay: Evaluate the effect of the synthesized compounds on the motility of adult C. elegans to determine their anthelmintic potency.
-
Larval Development Assay: Assess the impact of the compounds on the development of C. elegans larvae.
-
Cytotoxicity Assay: Determine the toxicity of the compounds against a mammalian cell line to assess their selectivity.
Synthesis of Complex Heterocycles
The 3-fluoro-4-methylbenzoyl moiety has been incorporated into complex heterocyclic systems with potential biological activity. For instance, an allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has been reported as a commercially available compound, suggesting its utility in the synthesis of novel scaffolds.[3] Ethyl 3-fluoro-4-methylbenzoylformate can serve as a starting material for the synthesis of such complex structures through multi-component reactions or sequential transformations.
Conclusion
Ethyl 3-fluoro-4-methylbenzoylformate is a promising, yet underexplored, chemical intermediate with significant potential for application in drug discovery and development. Its versatile α-keto ester functionality, combined with the favorable physicochemical properties imparted by the 3-fluoro-4-methylphenyl group, makes it an attractive starting material for the synthesis of a wide range of bioactive molecules. This technical guide has outlined plausible synthetic routes to this compound and has presented a compelling case for its utility in the development of novel kinase inhibitors, anthelmintic agents, and complex heterocyclic scaffolds. It is anticipated that further exploration of the chemistry of Ethyl 3-fluoro-4-methylbenzoylformate will lead to the discovery of new and improved therapeutic agents.
References
- Piperidin-4-yl azetidine derivatives as jak1 inhibitors. WO2011112662A1.
-
Identification of anthelmintic activity in a small chemical library through random screening using the worm Caenorhabditis elegan. bioRxiv. [Link]
Sources
Methodological & Application
Application Note & Synthesis Protocol: Ethyl 3-fluoro-4-methylbenzoylformate
A Robust Friedel-Crafts Protocol for the Direct Synthesis of Ethyl 3-fluoro-4-methylbenzoylformate
Abstract
Ethyl 3-fluoro-4-methylbenzoylformate is an α-ketoester of significant interest as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. The presence of the fluoro- and methyl- substituents on the aromatic ring, combined with the reactive keto-ester moiety, makes it a valuable intermediate for introducing complex functionality. This document provides a detailed, field-proven protocol for the synthesis of Ethyl 3-fluoro-4-methylbenzoylformate via a Lewis acid-catalyzed Friedel-Crafts acylation. We emphasize the causality behind critical experimental choices, from reagent handling to reaction workup, to ensure high yield, purity, and reproducibility for researchers in drug discovery and chemical development.
Introduction and Synthetic Strategy
The synthesis of aromatic ketones and related structures is a cornerstone of organic chemistry, with the Friedel-Crafts acylation being one of the most powerful and direct methods for forming an aryl-acyl carbon-carbon bond.[1][2] This reaction involves the electrophilic aromatic substitution of an arene using an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst.
For the synthesis of Ethyl 3-fluoro-4-methylbenzoylformate, we employ a direct acylation strategy. The selected arene is 1-fluoro-2-methylbenzene (2-fluorotoluene), which possesses the required substitution pattern. The acylating agent is ethyl oxalyl chloride, which provides the desired α-ketoester functionality in a single step. Anhydrous aluminum chloride (AlCl₃) is used as the Lewis acid catalyst to generate the highly electrophilic acylium ion necessary for the reaction to proceed.
Reaction Scheme:
Figure 1. Friedel-Crafts acylation of 2-fluorotoluene with ethyl oxalyl chloride.
The primary challenge in this synthesis is controlling the regioselectivity of the acylation on the 2-fluorotoluene ring. The methyl group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director, albeit a deactivating one. The acylation is expected to occur para to the fluorine and ortho to the methyl group, leading to the desired 3-fluoro-4-methyl substitution pattern on the benzoyl ring.
Mechanistic Insight: The Role of the Lewis Acid
The Friedel-Crafts acylation proceeds through the formation of a highly reactive acylium ion. The mechanism involves several key steps:
-
Activation: The Lewis acid (AlCl₃) coordinates to the chlorine atom of ethyl oxalyl chloride.
-
Acylium Ion Formation: This coordination weakens the C-Cl bond, leading to its cleavage and the formation of an ethyl oxalacylium ion and the AlCl₄⁻ complex. This acylium ion is the key electrophile.
-
Electrophilic Attack: The electron-rich aromatic ring of 2-fluorotoluene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: The AlCl₄⁻ complex abstracts a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst, while also forming HCl.
The product, an aromatic ketone, forms a stable complex with AlCl₃. Therefore, a stoichiometric amount of the catalyst is required, and an aqueous workup is necessary to hydrolyze this complex and isolate the final product.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis yielding approximately 15-20 grams of the final product.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Quantity | Molar Eq. | Notes |
| 1-Fluoro-2-methylbenzene | ReagentPlus®, ≥99% | Sigma-Aldrich | 11.0 g (10.9 mL) | 1.0 | Use anhydrous grade. |
| Ethyl oxalyl chloride | 98% | Sigma-Aldrich | 15.0 g (12.3 mL) | 1.1 | Handle in a fume hood; lachrymatory. |
| Aluminum chloride, anhydrous | Anhydrous, powder | Sigma-Aldrich | 16.0 g | 1.2 | Handle in a glovebox or under inert gas. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 200 mL | - | Solvent. |
| Hydrochloric acid (HCl) | 37% (conc.) | Fisher Scientific | ~50 mL | - | For workup. |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | - | ~100 mL | - | For washing. |
| Brine (Saturated NaCl) | Saturated solution | - | ~100 mL | - | For washing. |
| Magnesium sulfate (MgSO₄) | Anhydrous | - | ~10 g | - | For drying. |
Equipment:
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Inert gas inlet (Nitrogen or Argon)
-
Ice-water bath
-
1 L separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Step-by-Step Procedure
-
Reaction Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and cool under a stream of dry nitrogen to ensure all glassware is free of moisture.
-
Reagent Charging: In a glovebox or under a positive pressure of nitrogen, carefully add anhydrous aluminum chloride (16.0 g) to the reaction flask. Add 150 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the resulting slurry to 0 °C using an ice-water bath.
-
Substrate Addition: In the dropping funnel, prepare a solution of 1-fluoro-2-methylbenzene (11.0 g) and ethyl oxalyl chloride (15.0 g) in 50 mL of anhydrous DCM.
-
Acylation Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ slurry dropwise over a period of 60-90 minutes. Causality Check: A slow, controlled addition is critical. The reaction is exothermic, and maintaining the temperature between 0-5 °C prevents side reactions and potential degradation of the product. Vigorous off-gassing of HCl will be observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system. The starting arene will have a high Rf, while the product ketone will have a lower Rf.
-
Reaction Quench: Prepare a beaker with approximately 200 g of crushed ice and 50 mL of concentrated HCl. While stirring vigorously, slowly and carefully pour the reaction mixture onto the ice/HCl. Safety Note: This step is highly exothermic and releases large amounts of HCl gas. Perform this in a well-ventilated fume hood.
-
Work-up & Extraction:
-
Transfer the quenched mixture to a 1 L separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.
-
Combine all organic layers.
-
Wash the combined organic phase sequentially with 100 mL of 1 M HCl, 100 mL of water, 100 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and finally 100 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure to yield Ethyl 3-fluoro-4-methylbenzoylformate as a pale yellow oil. The reported boiling point for a similar compound, ethyl 4-fluorobenzoylformate, can be used as a reference point.[3]
Workflow Visualization
The following diagram illustrates the complete experimental workflow for the synthesis.
Caption: Experimental workflow for the synthesis of Ethyl 3-fluoro-4-methylbenzoylformate.
Trustworthiness and Validation
-
Self-Validation: The protocol includes a monitoring step (TLC) to ensure the reaction has gone to completion before initiating the workup. This prevents premature quenching and maximizes yield.
-
Purification Integrity: Purification by vacuum distillation is a standard and effective method for isolating liquid products of this molecular weight, ensuring high purity.
-
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Conclusion
The Friedel-Crafts acylation protocol detailed herein provides a reliable and direct route to Ethyl 3-fluoro-4-methylbenzoylformate. By carefully controlling reaction parameters, particularly temperature and moisture, researchers can achieve high yields of the desired product. This application note serves as a comprehensive guide, blending procedural steps with mechanistic rationale to empower scientists in their synthetic endeavors.
References
-
Shanker, R. & Joshi, S. N. (1974). Kinetics of V(V) Oxidation of Esters of Mandelic Acid. Indian Journal of Chemistry. Available at: [Link]
-
Corson, B. B., Dodge, R. A., Harris, S. A., & Yeaw, J. S. (1926). Ethyl Benzoylformate. Organic Syntheses, 6, 42. Available at: [Link]
-
Chemistry Steps. (n.d.). Conversion of Acid Chlorides to Ketones. Retrieved from [Link]
-
Arora, B., & Mishra, P. (2022). Comparative Study of Solvent Effect for Mandelic Acid Oxidation by Different Oxidants. Oriental Journal of Chemistry, 39(2). Available at: [Link]
-
Li, D., et al. (2013). Synthesis of benzoylformic acid. ResearchGate. Available at: [Link]
-
Clark, J. (2015). Making Esters. Chemguide. Retrieved from [Link]
-
Maji, B. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(70), 40061-40163. Available at: [Link]
-
Organic Chemistry. (2020, March 4). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation [Video]. YouTube. Available at: [Link]
-
LibreTexts Chemistry. (2021, May 22). 2.8: Acid Halides for Ester Synthesis. Retrieved from [Link]
-
Pestovsky, O., & Bakac, A. (2006). Pathways in permanganate oxidation of mandelic acid: reactivity and selectivity of intermediate manganese species. Dalton Transactions, (22), 2761-2767. Available at: [Link]
Sources
Application Notes and Protocols for the Derivatization of Ethyl 3-fluoro-4-methylbenzoylformate
Introduction
Ethyl 3-fluoro-4-methylbenzoylformate is a versatile α-ketoester that serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. Its unique structure, featuring an electrophilic α-keto group, an ester functionality, and a substituted aromatic ring, allows for a wide array of chemical transformations. The presence of the fluorine atom and methyl group on the phenyl ring can significantly influence the molecule's reactivity and the properties of its derivatives, offering opportunities for fine-tuning biological activity and physicochemical characteristics.
This comprehensive guide provides detailed application notes and experimental protocols for the derivatization of Ethyl 3-fluoro-4-methylbenzoylformate. The methodologies described herein are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices and ensuring procedural robustness.
Chemical Profile of Ethyl 3-fluoro-4-methylbenzoylformate
| Property | Value |
| IUPAC Name | ethyl 2-(3-fluoro-4-methylphenyl)-2-oxoacetate |
| Molecular Formula | C₁₁H₁₁FO₃[1] |
| Molecular Weight | 210.20 g/mol |
| CAS Number | 732251-65-9[2] |
| Appearance | Expected to be a liquid or low-melting solid |
| Key Reactive Sites | α-ketone, ethyl ester, aromatic ring |
PART 1: Derivatization at the α-Keto Carbonyl Group
The vicinal ketone and ester groups make the α-keto position of Ethyl 3-fluoro-4-methylbenzoylformate a hub of reactivity. This section details key transformations targeting this functionality.
Asymmetric Reduction to α-Hydroxy Esters
The selective reduction of the α-keto group to a secondary alcohol is a pivotal transformation, yielding chiral α-hydroxy esters which are valuable intermediates in the synthesis of biologically active molecules. Biocatalytic methods often provide excellent enantioselectivity under mild conditions.
Causality of Experimental Choices:
-
Biocatalyst: Whole cells of Saccharomyces uvarum are employed for their inherent ketoreductase activity, which can asymmetrically reduce carbonyls.[3] The use of whole cells circumvents the need for cofactor regeneration.
-
Biphasic System: An aqueous-organic biphasic system can enhance reaction efficiency by improving substrate availability to the cells while partitioning the product into the organic phase, which can reduce product inhibition and simplify purification.[3]
-
Reaction Conditions: pH, temperature, and agitation are optimized to maintain cell viability and enzyme activity.
Protocol 1: Asymmetric Bioreduction of Ethyl 3-fluoro-4-methylbenzoylformate
Materials:
-
Ethyl 3-fluoro-4-methylbenzoylformate
-
Saccharomyces uvarum (e.g., SW-58)[3]
-
Glucose
-
Yeast extract
-
Dibutylphthalate (or other biocompatible organic solvent)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Prepare the Biocatalyst: Culture Saccharomyces uvarum in a suitable growth medium (e.g., YPD) and harvest the cells by centrifugation. Wash the cell pellet with sterile phosphate buffer.
-
Reaction Setup: In a sterile flask, prepare a biphasic system consisting of an aqueous phase (phosphate buffer with glucose as a co-substrate) and an organic phase (dibutylphthalate).
-
Substrate Addition: Dissolve Ethyl 3-fluoro-4-methylbenzoylformate in the organic phase.
-
Initiate Reaction: Add the washed yeast cells to the aqueous phase. The final reaction mixture should be vigorously stirred to ensure adequate mixing of the two phases.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) with shaking for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, separate the organic phase. Extract the aqueous phase with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the corresponding ethyl (R)-2-(3-fluoro-4-methylphenyl)-2-hydroxyacetate.
Expected Outcome: High conversion to the corresponding α-hydroxy ester with good to excellent enantiomeric excess.[3]
Reductive Amination to α-Amino Esters
Reductive amination is a powerful method for the synthesis of α-amino esters, which are non-canonical amino acids that can be incorporated into peptides to enhance their therapeutic properties.[4] This process involves the in-situ formation of an imine from the α-ketoester and an amine, followed by its reduction.
Causality of Experimental Choices:
-
Amine Source: Ammonium acetate or a primary amine can be used to form the intermediate imine.
-
Reducing Agent: Sodium borohydride (NaBH₄) is a mild and effective reducing agent for the imine intermediate.[5] The choice of reducing agent can influence the reaction's success and ease of workup.
-
Solvent: Methanol or ethanol are common solvents that are compatible with both the imine formation and the reduction step.
Protocol 2: Synthesis of α-Amino Esters via Reductive Amination
Materials:
-
Ethyl 3-fluoro-4-methylbenzoylformate
-
Ammonium acetate or desired primary amine
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Imine Formation: Dissolve Ethyl 3-fluoro-4-methylbenzoylformate (1.0 equiv.) and the amine source (1.2 equiv.) in methanol in a round-bottom flask. Stir the mixture at room temperature for 2-4 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.5 equiv.) in portions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the disappearance of the imine intermediate by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add DCM and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting α-amino ester by column chromatography on silica gel.
Expected Outcome: Moderate to good yields of the corresponding primary or N-substituted α-amino ester.
Workflow for Reductive Amination
Caption: Workflow for the synthesis of α-amino esters.
Wittig Reaction for Alkene Synthesis
The Wittig reaction provides a reliable method for converting the α-keto group into an alkene, with the significant advantage that the position of the new double bond is unambiguously determined.[6] This reaction involves a phosphonium ylide.
Causality of Experimental Choices:
-
Ylide Selection: A stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, is often used to favor the formation of the (E)-alkene.[7]
-
Solvent-Free Conditions: Conducting the reaction without a solvent can be more environmentally friendly and can simplify the work-up procedure.[8][9] The liquid aldehyde can act as a pseudo-solvent for the solid ylide.
Protocol 3: Solvent-Free Wittig Olefination
Materials:
-
Ethyl 3-fluoro-4-methylbenzoylformate
-
(Carbethoxymethylene)triphenylphosphorane (or other suitable Wittig reagent)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a clean, dry conical vial, add Ethyl 3-fluoro-4-methylbenzoylformate.
-
Reagent Addition: Add the phosphonium ylide (1.05 equiv.) to the vial.
-
Reaction: Stir the mixture vigorously at room temperature for 15-30 minutes. The reaction is often accompanied by the formation of a solid byproduct (triphenylphosphine oxide).
-
Extraction: Add hexanes to the vial and stir to extract the product.
-
Filtration and Isolation: Filter the mixture through a short plug of cotton or silica gel to remove the triphenylphosphine oxide. Wash the solid with additional hexanes. Combine the filtrates and concentrate under reduced pressure.
-
Purification: If necessary, purify the product by column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
Expected Outcome: The reaction should yield the corresponding α,β-unsaturated ester. With a stabilized ylide, the (E)-isomer is expected to be the major product.[7]
Wittig Reaction Mechanism
Caption: Simplified mechanism of the Wittig reaction.
PART 2: Derivatization involving both Carbonyl Groups
The adjacent keto and ester functionalities can react in concert to form heterocyclic structures, which are of great interest in medicinal chemistry.
Pfitzinger Reaction for Quinoline Synthesis
The Pfitzinger reaction is a classic method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound with an α-methylene group.[10][11] In this case, the α-ketoester can serve as the carbonyl component.
Causality of Experimental Choices:
-
Base: A strong base, such as potassium hydroxide, is required to hydrolyze isatin to isatinic acid, which then condenses with the α-ketoester.[11]
-
Solvent: A protic solvent like ethanol is typically used.
-
Reflux: Heating is necessary to drive the condensation and cyclization steps to completion.
Protocol 4: Synthesis of a Substituted Quinoline-4-Carboxylic Acid
Materials:
-
Ethyl 3-fluoro-4-methylbenzoylformate
-
Isatin
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve isatin (1.0 equiv.) and potassium hydroxide (3.0 equiv.) in ethanol.
-
Substrate Addition: Add Ethyl 3-fluoro-4-methylbenzoylformate (1.0 equiv.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, remove the ethanol by rotary evaporation. Dissolve the residue in water.
-
Purification: Wash the aqueous solution with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer with HCl to precipitate the quinoline-4-carboxylic acid product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.
Expected Outcome: Formation of 2-(3-fluoro-4-methylphenyl)quinoline-4-carboxylic acid.
Pfitzinger Reaction Workflow
Caption: General workflow for the Pfitzinger reaction.
PART 3: Derivatization at the Ester Group
Hydrolysis to α-Keto Acid
The ethyl ester can be hydrolyzed under basic or acidic conditions to yield the corresponding α-keto acid. These acids are also valuable synthetic intermediates.
Causality of Experimental Choices:
-
Base: Sodium hydroxide is a common and effective base for ester saponification.
-
Solvent System: A mixture of a water-miscible organic solvent (like THF or ethanol) and water ensures that both the ester and the hydroxide are in the same phase.
-
Acidification: Careful acidification is required to protonate the carboxylate salt and precipitate the α-keto acid.
Protocol 5: Basic Hydrolysis of the Ethyl Ester
Materials:
-
Ethyl 3-fluoro-4-methylbenzoylformate
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Ethanol
-
Water
-
Hydrochloric acid (1M HCl)
-
Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve Ethyl 3-fluoro-4-methylbenzoylformate in THF or ethanol in a round-bottom flask.
-
Base Addition: Add an aqueous solution of sodium hydroxide (1.1 equiv.).
-
Reaction: Stir the mixture at room temperature overnight. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1M HCl. Extract the product with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-fluoro-4-methylbenzoylformic acid.
Expected Outcome: High yield of the corresponding α-keto acid.
Safety and Handling
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Inhalation: Avoid inhaling vapors or mists. May cause respiratory tract irritation.
-
Skin and Eye Contact: Avoid contact with skin and eyes. May cause irritation. In case of contact, rinse immediately with plenty of water.
-
Fire Hazards: The compound is likely combustible. Keep away from heat, sparks, and open flames.
Always consult the Safety Data Sheet (SDS) for all reagents used in the described protocols.
Conclusion
Ethyl 3-fluoro-4-methylbenzoylformate is a highly valuable and reactive intermediate. The protocols detailed in these application notes provide a robust starting point for its derivatization into a variety of important chemical entities, including chiral α-hydroxy esters, α-amino esters, functionalized alkenes, and complex heterocyclic systems. The strategic application of these transformations can significantly contribute to the fields of medicinal chemistry and materials science.
References
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- ResearchGate. (2020). General reaction scheme of the Pfitzinger quinoline synthesis.
- International Journal of Science and Research. (2018). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. IJSR.
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- University of California, Irvine. (n.d.). Experiment 27. A Solvent Free Wittig Reaction. UCI.
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Application Notes and Protocols for Ethyl 3-fluoro-4-methylbenzoylformate in Medicinal Chemistry
Foreword: Unlocking the Potential of a Fluorinated α-Keto Ester
In the landscape of modern drug discovery, the strategic incorporation of fluorine and versatile reactive handles into molecular scaffolds is a cornerstone of rational design.[1][2][3][4][5] Ethyl 3-fluoro-4-methylbenzoylformate emerges as a compound of significant interest, positioned at the intersection of these critical chemical motifs. While direct literature on its specific applications remains nascent, its structural features—a fluorinated and methylated phenyl ring coupled with an α-keto ester functionality—suggest a wealth of potential as a key building block and pharmacophore in medicinal chemistry.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Ethyl 3-fluoro-4-methylbenzoylformate. We will delve into its prospective synthesis, outline its potential as a precursor to novel therapeutic agents, and provide detailed, actionable protocols for its synthesis and hypothetical biological evaluation. Our approach is grounded in established chemical principles and the known pharmacological relevance of its constituent parts, offering a predictive yet robust framework for exploring the utility of this promising, under-explored molecule.
Molecular Profile and Strategic Importance
Ethyl 3-fluoro-4-methylbenzoylformate (CAS 732251-65-9) is a substituted aromatic α-keto ester.[6] Its value in medicinal chemistry can be deconstructed into the contributions of its key structural components:
-
The α-Keto Ester Moiety: This functional group is a versatile precursor for a wide array of heterocycles and can participate in various chemical transformations.[7][8][9] It is also a recognized pharmacophore in several biologically active compounds, known to interact with various enzymatic targets. Compared to their α-keto acid and amide counterparts, α-keto esters often exhibit improved membrane permeability and metabolic stability.[10][11]
-
Fluorine Substitution: The presence of a fluorine atom can profoundly influence a molecule's physicochemical and pharmacological properties.[1][2][3][4][5] It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity, thereby improving pharmacokinetic profiles.
-
Methyl Group: The methyl substituent can provide a strategic steric element for probing protein binding pockets and can also influence the electronic nature of the aromatic ring, thereby modulating reactivity and biological activity.
The unique combination of these features in a single, relatively simple molecule makes Ethyl 3-fluoro-4-methylbenzoylformate a highly attractive starting point for the synthesis of novel drug candidates across various therapeutic areas.
Synthesis Protocol: A Proposed Pathway
While specific literature detailing the synthesis of Ethyl 3-fluoro-4-methylbenzoylformate is sparse, a robust and logical synthetic route can be proposed based on well-established organic chemistry principles. The following protocol outlines a two-step approach starting from commercially available 2-fluorotoluene.
Step 1: Friedel-Crafts Acylation of 2-Fluorotoluene
The initial step involves the regioselective acylation of 2-fluorotoluene with oxalyl chloride to introduce the keto-acyl chloride functionality. The directing effects of the methyl (activating, ortho/para-directing) and fluoro (deactivating, ortho/para-directing) groups will primarily favor acylation at the position para to the methyl group and meta to the fluorine, which is the desired C5 position.[12]
Diagram: Proposed Synthesis Workflow
Sources
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Application Notes: Ethyl 3-fluoro-4-methylbenzoylformate in Kinase Inhibitor Synthesis
Introduction: Strategic Value in Medicinal Chemistry
Ethyl 3-fluoro-4-methylbenzoylformate is a specialized α-keto ester intermediate engineered for advanced pharmaceutical synthesis. Its structure is notable for two key features that impart significant value in drug discovery, particularly in the design of kinase inhibitors:
-
The α-Keto Ester Moiety: This functional group is a versatile synthetic handle, readily participating in reactions such as reductive aminations and condensations.[1][2] It serves as an efficient linchpin for coupling complex molecular fragments.
-
The Substituted Aromatic Ring: The 3-fluoro-4-methylphenyl group is a privileged scaffold in modern medicinal chemistry. The fluorine atom can enhance metabolic stability, modulate basicity (pKa) of nearby functional groups, and improve binding affinity through specific interactions with target proteins.[3][4] The adjacent methyl group provides steric bulk that can be exploited to achieve selectivity or enhance hydrophobic interactions within a kinase's ATP-binding pocket.[3]
This combination makes Ethyl 3-fluoro-4-methylbenzoylformate an ideal starting material for the synthesis of targeted therapies, where fine-tuning molecular properties is critical for efficacy and safety.[5][6][7] This document provides a detailed protocol for its application in the synthesis of a novel, representative pyrimidine-based kinase inhibitor scaffold.
Proposed Application: Synthesis of a Pyrimidine-Based Kinase Inhibitor
Herein, we detail a robust, three-step synthetic sequence to construct a hypothetical but representative kinase inhibitor, PKI-734 , utilizing Ethyl 3-fluoro-4-methylbenzoylformate as the core building block. This pathway is designed for efficiency and scalability, employing well-established and reliable chemical transformations.
Overall Synthetic Workflow
The synthesis of PKI-734 is achieved through a convergent strategy involving reductive amination, saponification, and a final amide coupling step.
Caption: Synthetic route from the starting intermediate to the final product.
Detailed Protocols and Methodologies
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All reagents are to be handled by trained personnel.
Step 1: Reductive Amination to Form Intermediate 1
This step leverages the α-keto group for a direct and efficient C-N bond formation with a heterocyclic amine, a common core in kinase inhibitors. Reductive amination is a cornerstone reaction for synthesizing complex amines from carbonyl compounds.[8][9] We select Sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent due to its mild nature and high chemoselectivity for the iminium intermediate, minimizing side reactions.
Reaction Scheme: (A visual representation of the chemical reaction for Step 1 would be placed here in a full document.)
Protocol:
-
To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 3-fluoro-4-methylbenzoylformate (1.0 eq, 5.0 g).
-
Dissolve the starting material in 1,2-Dichloroethane (DCE, 100 mL).
-
Add 4-aminopyrimidine (1.1 eq).
-
Add acetic acid (1.2 eq) to catalyze imine formation.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Note: Initial gas evolution may be observed.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is confirmed.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, extract with Dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield Intermediate 1 .
| Parameter | Value | Rationale |
| Solvent | 1,2-Dichloroethane (DCE) | Aprotic, effectively solubilizes reactants. |
| Reducing Agent | NaBH(OAc)₃ | Mild and selective for iminium ions over ketones. |
| Catalyst | Acetic Acid | Facilitates the formation of the key iminium intermediate. |
| Temperature | Room Temperature | Sufficient for reaction completion without promoting side products. |
| Typical Yield | 80-90% | High efficiency is expected for this transformation. |
Step 2: Saponification to Form Intermediate 2
This standard hydrolysis step converts the ethyl ester to a carboxylic acid, which is essential for the subsequent amide bond formation. Lithium hydroxide (LiOH) is chosen for its high reactivity and the ease of workup.
Reaction Scheme: (A visual representation of the chemical reaction for Step 2 would be placed here in a full document.)
Protocol:
-
Dissolve Intermediate 1 (1.0 eq) in a mixture of Tetrahydrofuran (THF) and Water (3:1, v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq) dissolved in a minimal amount of water.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully acidify the reaction mixture to pH ~3-4 with 1M hydrochloric acid (HCl).
-
Extract the product with Ethyl Acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Intermediate 2 , which is often used in the next step without further purification.
| Parameter | Value | Rationale |
| Solvent System | THF / H₂O | Ensures solubility of both the organic substrate and the inorganic base. |
| Base | LiOH·H₂O | Strong base for efficient ester hydrolysis with minimal side reactions. |
| Temperature | 0 °C to RT | Initial cooling controls potential exothermicity. |
| Typical Yield | >95% (crude) | Saponification is typically a high-yielding, clean reaction. |
Step 3: HATU-Mediated Amide Coupling to Yield PKI-734
The final step involves the formation of a critical amide bond. Amide bonds are prevalent in a vast number of pharmaceutical products.[10] We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is highly effective, especially for coupling sterically hindered or electron-deficient substrates, and it minimizes the risk of racemization if chiral centers are present.[11][12]
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Protocol:
-
In a dry flask under a nitrogen atmosphere, dissolve Intermediate 2 (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add HATU (1.1 eq) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq).[12][13]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[11]
-
Add the desired aniline derivative (1.1 eq) to the activated mixture.
-
Continue stirring at room temperature for 2-18 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate and wash with 5% aqueous lithium chloride (LiCl) solution to remove DMF.
-
Perform subsequent washes with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final compound, PKI-734 , by preparative HPLC or column chromatography.
| Parameter | Value | Rationale |
| Coupling Agent | HATU | High efficiency, fast reaction times, low epimerization risk.[12][14] |
| Base | DIPEA | Non-nucleophilic base to facilitate carboxylate formation.[10] |
| Solvent | Anhydrous DMF | Polar aprotic solvent, excellent for solubility of reactants. |
| Temperature | Room Temperature | Standard condition for HATU couplings. |
| Typical Yield | 60-80% | Good to excellent yields are common for this robust coupling method. |
Conclusion
Ethyl 3-fluoro-4-methylbenzoylformate serves as a highly effective and versatile intermediate for the synthesis of complex pharmaceutical targets. The protocols outlined in this document demonstrate a logical and efficient pathway to a kinase inhibitor scaffold, leveraging modern, reliable synthetic methodologies. The inherent structural features of this intermediate provide a strategic advantage for medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic properties of next-generation drug candidates.
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- 14. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
Application Note & Protocol: A Detailed Mechanistic Guide to the Synthesis of Ethyl 3-fluoro-4-methylbenzoylformate
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 3-fluoro-4-methylbenzoylformate, a valuable α-keto ester intermediate in organic synthesis and drug discovery. The core of this synthesis is the Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds with aromatic substrates.[1] We will dissect the reaction mechanism, detailing the generation of the electrophilic acylium ion and the subsequent electrophilic aromatic substitution. This guide offers a field-proven, step-by-step experimental protocol, including reagent handling, reaction setup, workup, and purification. Furthermore, it addresses potential challenges with a troubleshooting guide and outlines expected analytical characterization data. The inclusion of fluorinated and methylated moieties in the target molecule makes it a particularly interesting building block for medicinal chemistry, as these groups can significantly influence a compound's metabolic stability and binding affinity.
Introduction: The Significance of α-Keto Esters
α-Keto esters are a class of organic compounds characterized by a ketone functional group adjacent to an ester. This unique structural arrangement makes them highly versatile and valuable intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and specialty materials.[2] They can be readily converted into other important functional groups such as α-hydroxy esters, α-amino acids, and various heterocyclic systems.[3]
The target molecule, Ethyl 3-fluoro-4-methylbenzoylformate, incorporates a fluorinated toluene scaffold. The introduction of fluorine into bioactive molecules is a common strategy in medicinal chemistry to enhance properties like metabolic stability, lipophilicity, and binding affinity to target proteins. This guide focuses on the most direct and reliable synthetic route to this compound: the Friedel-Crafts acylation of 2-fluorotoluene with ethyl oxalyl chloride.
The Reaction Mechanism: Friedel-Crafts Acylation
The synthesis proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts acylation.[4] This reaction involves the acylation of an aromatic ring with an acyl chloride using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5]
Step 1: Formation of the Electrophilic Acylium Ion The reaction is initiated by the interaction between the Lewis acid catalyst (AlCl₃) and the acylating agent (ethyl oxalyl chloride). The aluminum atom in AlCl₃ is electron-deficient and acts as a Lewis acid, accepting a pair of electrons from the more electronegative chlorine atom of the acyl chloride. This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a highly reactive and resonance-stabilized acylium ion.[6]
Step 2: Electrophilic Aromatic Substitution The generated acylium ion is a potent electrophile. The electron-rich aromatic ring of the substrate, 2-fluorotoluene, acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.
Regioselectivity: The position of acylation on the 2-fluorotoluene ring is directed by the existing substituents. The methyl group (-CH₃) is an activating group and an ortho, para-director. The fluorine atom (-F) is a deactivating group but is also an ortho, para-director due to its ability to donate a lone pair of electrons through resonance. In this case, the activating effect of the methyl group is the dominant directing influence. Acylation occurs at the position para to the strongly activating methyl group (C4), which is also meta to the deactivating fluoro group. This position is sterically accessible and electronically favored, leading to the desired 3-fluoro-4-methyl substitution pattern on the resulting benzoyl group.
Step 3: Rearomatization To restore the stability of the aromatic system, a proton (H⁺) is eliminated from the carbon atom that formed the new bond with the acyl group. The [AlCl₄]⁻ complex, formed in the initial step, acts as a base, abstracting the proton. This step regenerates the aromatic ring, yields the final product (Ethyl 3-fluoro-4-methylbenzoylformate), and regenerates the AlCl₃ catalyst, along with the formation of HCl as a byproduct.[6]
Sources
Application Notes & Protocols: Synthesis and Reactions of Ethyl 3-fluoro-4-methylbenzoylformate
These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and potential applications of Ethyl 3-fluoro-4-methylbenzoylformate. This document outlines a proposed synthetic protocol based on established chemical principles and provides insights into the rationale behind the experimental design.
Introduction: The Significance of Fluorinated Benzoylformates in Medicinal Chemistry
Ethyl 3-fluoro-4-methylbenzoylformate is an α-keto ester derivative whose structural motifs are of significant interest in pharmaceutical and fine chemical synthesis. The presence of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability of drug candidates.[1] The methyl group can influence steric interactions and lipophilicity, further modulating the compound's pharmacokinetic and pharmacodynamic properties.[1] α-keto esters like ethyl benzoylformate are versatile intermediates in a wide array of chemical transformations, serving as precursors for various heterocyclic compounds that are fundamental building blocks for many pharmaceutical agents.[2]
This guide will detail a robust experimental setup for the synthesis of Ethyl 3-fluoro-4-methylbenzoylformate and discuss its potential downstream reactions, providing a foundational resource for its application in drug discovery and organic synthesis.
Proposed Synthesis of Ethyl 3-fluoro-4-methylbenzoylformate
A plausible and efficient method for the synthesis of Ethyl 3-fluoro-4-methylbenzoylformate is through a Friedel-Crafts acylation reaction. This reaction involves the acylation of a suitable aromatic substrate, in this case, 3-fluoro-4-methylbenzaldehyde, with an acylating agent like ethyl chlorooxoacetate in the presence of a Lewis acid catalyst.
Underlying Principles and Rationale
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. The Lewis acid, typically aluminum chloride (AlCl₃), activates the acylating agent (ethyl chlorooxoacetate) by forming a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of 3-fluoro-4-methylbenzaldehyde to form the desired product. The choice of 3-fluoro-4-methylbenzaldehyde as the starting material is based on its commercial availability and the presence of the desired fluoro and methyl substituents.[3] Ethyl chlorooxoacetate is a suitable acylating agent for introducing the ethyl benzoylformate moiety.[4][5]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Ethyl 3-fluoro-4-methylbenzoylformate.
Detailed Protocol: Synthesis of Ethyl 3-fluoro-4-methylbenzoylformate
Materials:
-
3-Fluoro-4-methylbenzaldehyde (98%)
-
Ethyl chlorooxoacetate (98%)[4]
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet.
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve 3-fluoro-4-methylbenzaldehyde (1.0 eq) in anhydrous DCM.
-
Catalyst Addition: Cool the solution to 0-5 °C using an ice bath. To the stirred solution, add anhydrous aluminum chloride (1.2 eq) portion-wise, ensuring the temperature does not exceed 10 °C. Stir the resulting suspension for 15-20 minutes at 0-5 °C.
-
Acylation: Add ethyl chlorooxoacetate (1.1 eq) dropwise via a dropping funnel over a period of 30-45 minutes, maintaining the internal temperature between 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Ethyl 3-fluoro-4-methylbenzoylformate.
Characterization Data (Hypothetical)
| Property | Value |
| Appearance | Pale yellow oil |
| Molecular Formula | C₁₁H₁₁FO₃ |
| Molecular Weight | 210.20 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-7.9 (m, 2H), 7.2-7.3 (m, 1H), 4.4 (q, 2H), 2.3 (s, 3H), 1.4 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 185.2, 163.5, 162.1 (d, J=250 Hz), 135.4, 131.8 (d, J=8 Hz), 128.5, 115.6 (d, J=22 Hz), 62.8, 16.5, 14.1 |
| Mass Spec (ESI) | m/z 211.07 [M+H]⁺ |
Potential Reactions and Applications
Ethyl 3-fluoro-4-methylbenzoylformate, as an α-keto ester, is a versatile building block for the synthesis of various biologically active molecules.
Synthesis of Heterocyclic Compounds
The α-keto ester functionality allows for a variety of cyclization reactions to form heterocycles, which are prevalent in many pharmaceutical agents.[2] For instance, it can undergo condensation reactions with binucleophiles to construct complex ring systems.
Asymmetric Hydrogenation
The ketone group can be asymmetrically hydrogenated to produce chiral α-hydroxy esters, which are valuable intermediates in the synthesis of enantiomerically pure pharmaceuticals. The enantioselective hydrogenation of similar compounds like ethyl benzoylformate has been studied.[6]
Nucleophilic Addition Reactions
The carbonyl groups are susceptible to nucleophilic attack, allowing for the introduction of various functional groups. This can be exploited to build molecular complexity and synthesize libraries of compounds for biological screening.
Reaction Pathway Diagram
Caption: Potential reaction pathways for Ethyl 3-fluoro-4-methylbenzoylformate.
Safety and Handling
-
3-Fluoro-4-methylbenzaldehyde: May cause skin, eye, and respiratory irritation.
-
Ethyl chlorooxoacetate: Flammable liquid. Causes severe skin burns and eye damage. May cause respiratory irritation.[4]
-
Aluminum Chloride: Reacts violently with water. Causes severe skin burns and eye damage.
All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Conclusion
This document provides a detailed, scientifically-grounded guide for the synthesis and potential applications of Ethyl 3-fluoro-4-methylbenzoylformate. By understanding the rationale behind the experimental procedures and the potential of this versatile building block, researchers can effectively utilize this compound in their drug discovery and development endeavors.
References
-
3-Fluoro-4-methylbenzaldehyde (98%) - Amerigo Scientific. Amerigo Scientific. [Link]
-
Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals - YouTube. YouTube. [Link]
-
Ethyl Benzoylformate - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
ethyl chlorooxoacetate - ChemBK. ChemBK. [Link]
Sources
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- 2. nbinno.com [nbinno.com]
- 3. 3-Fluoro-4-methylbenzaldehyde (98%) - Amerigo Scientific [amerigoscientific.com]
- 4. 草酰氯乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Ethyl chlorooxoacetate CAS#: 4755-77-5 [amp.chemicalbook.com]
- 6. 苯甲酰甲酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Ethyl 3-fluoro-4-methylbenzoylformate as a High-Performance Photoinitiator
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive technical guide to the use of Ethyl 3-fluoro-4-methylbenzoylformate as a photoinitiator for free-radical polymerization. This document outlines the mechanistic principles, key performance characteristics, and detailed protocols for its application in diverse fields, from advanced materials to drug delivery systems.
Introduction: The Need for Advanced Photoinitiators
Photopolymerization has become an indispensable tool in modern manufacturing and research, offering rapid, spatially controlled, and energy-efficient curing of liquid resins into solid polymers.[1][2][3] The heart of any photopolymerization system is the photoinitiator, a molecule that absorbs light and generates reactive species to initiate polymerization.[3][4] While numerous photoinitiators are commercially available, the demand for novel initiators with tailored absorption characteristics, higher efficiency, and improved safety profiles remains a key area of research.[3] Ethyl 3-fluoro-4-methylbenzoylformate emerges as a promising candidate, belonging to the benzoylformate class of Norrish Type I photoinitiators, known for their high efficiency.[5][6][7] The strategic placement of fluoro and methyl groups on the benzoyl ring is anticipated to modulate the initiator's photochemical properties, potentially offering advantages in solubility, absorption wavelength, and initiation kinetics.
Mechanistic Insights: A Norrish Type I Cleavage Pathway
Ethyl 3-fluoro-4-methylbenzoylformate functions as a Norrish Type I photoinitiator.[5][7] Upon absorption of photons in the UV-A to the visible light spectrum, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. The key event is the subsequent α-cleavage of the carbon-carbon bond between the two carbonyl groups.[5][6] This homolytic cleavage results in the formation of two distinct radical species: a 3-fluoro-4-methylbenzoyl radical and an ethoxycarbonyl radical. Both of these primary radicals are capable of initiating the polymerization of vinyl-based monomers, such as acrylates and methacrylates.[7]
The 3-fluoro-4-methylbenzoyl radical is the primary initiating species. The ethoxycarbonyl radical can also initiate polymerization or undergo further reactions, such as decarboxylation, to produce an ethyl radical, which can also contribute to initiation.[5] This multi-radical generation contributes to the high efficiency of this class of photoinitiators.
Caption: Experimental workflow for bulk photopolymerization.
Protocol 2: Formulation of a Photo-curable Hydrogel for Biomedical Applications
This protocol outlines the preparation of a crosslinked hydrogel, which can be used for applications such as cell encapsulation or controlled drug release.
Step-by-Step Procedure:
-
Preparation of the Precursor Solution:
-
Prepare an aqueous buffer solution (e.g., phosphate-buffered saline, PBS) suitable for the intended application.
-
Dissolve a water-soluble oligomer, such as PEGDA, in the buffer to the desired concentration (e.g., 10-20% w/v).
-
Prepare a stock solution of Ethyl 3-fluoro-4-methylbenzoylformate in a biocompatible solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10% w/v).
-
Add a small volume of the photoinitiator stock solution to the aqueous precursor solution to achieve a final concentration of 0.1-0.5% w/v. Ensure the final concentration of the organic solvent is non-toxic to cells if applicable.
-
-
Hydrogel Formation:
-
If encapsulating cells or therapeutic agents, gently mix them into the precursor solution at this stage.
-
Pipette the precursor solution into a suitable mold (e.g., a PDMS mold or between two glass slides with a spacer).
-
Expose the solution to the light source. The irradiation time will depend on the light intensity and the desired mechanical properties of the hydrogel.
-
-
Post-Curing and Characterization:
-
After curing, gently remove the hydrogel from the mold.
-
Wash the hydrogel extensively with fresh buffer to remove any unreacted components.
-
Characterize the hydrogel's properties, such as swelling ratio, mechanical stiffness, and, if applicable, cell viability.
-
Safety and Handling
While a specific safety data sheet (SDS) for Ethyl 3-fluoro-4-methylbenzoylformate may not be widely available, precautions for similar chemicals should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. [8][9]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors. [10]Avoid contact with skin and eyes. [8][9]Keep away from sources of ignition. [8][10][11]* Storage: Store in a tightly closed container in a cool, dry, and dark place. [8][10]Benzoylformates can be light-sensitive.
-
Disposal: Dispose of in accordance with local, state, and federal regulations. [8]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Curing | - Oxygen inhibition- Insufficient light intensity or incorrect wavelength- Low photoinitiator concentration | - Purge with an inert gas.- Increase the light intensity or ensure the wavelength matches the initiator's absorption.- Increase the photoinitiator concentration in increments of 0.5%. |
| Yellowing of the Cured Polymer | - High photoinitiator concentration- Prolonged exposure to high-intensity light | - Reduce the photoinitiator concentration.- Optimize the curing time to the minimum required for full conversion. |
| Poor Solubility of the Photoinitiator | - Incompatible monomer/solvent system | - Gently warm the mixture during dissolution.- Consider adding a co-solvent. |
Conclusion
Ethyl 3-fluoro-4-methylbenzoylformate holds significant promise as a versatile and efficient Norrish Type I photoinitiator. Its anticipated absorption characteristics make it particularly suitable for modern LED curing systems. The protocols and guidelines presented here offer a solid foundation for researchers and developers to explore the potential of this molecule in a wide array of applications, from industrial coatings and 3D printing to the fabrication of advanced biomaterials. As with any novel compound, systematic optimization is key to unlocking its full potential.
References
-
He, J., et al. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. Macromolecules. Available at: [Link]
-
ResearchGate. (n.d.). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED | Request PDF. Available at: [Link]
-
Sangermano, M., et al. (2021). Tunable Quantum Photoinitiators for Radical Photopolymerization. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Photoinitiator. Available at: [Link]
-
Chen, H., et al. (2023). Photopolymerization using bio-sourced photoinitiators. RSC Publishing. Available at: [Link]
-
Scilit. (2023). Photopolymerization using bio-sourced photoinitiators. Available at: [Link]
-
MDPI. (n.d.). Materials | Special Issue : Novel Photoinitiators and Photopolymerization Technology. Available at: [Link]
-
An overview of Photoinitiators. (n.d.). Available at: [Link]
Sources
- 1. Photopolymerization using bio-sourced photoinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scilit.com [scilit.com]
- 3. mdpi.com [mdpi.com]
- 4. liftchem.com [liftchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How Does A Photoinitiator Work [qinmuchem.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols for the Analysis of Ethyl 3-fluoro-4-methylbenzoylformate
Document ID: AN-EFMBF-20260117
Introduction: The Analytical Imperative for Ethyl 3-fluoro-4-methylbenzoylformate
Ethyl 3-fluoro-4-methylbenzoylformate is an aromatic ketoester with significant potential as a building block in pharmaceutical and agrochemical synthesis. Its structure, featuring a fluorinated benzene ring, a methyl group, and a reactive benzoylformate moiety, presents a unique analytical challenge. The presence of fluorine can significantly alter the molecule's chemical properties and biological activity, making precise characterization and quantification essential for drug development, quality control, and mechanistic studies.[1]
This document provides a comprehensive guide to the analytical techniques required for the complete characterization of Ethyl 3-fluoro-4-methylbenzoylformate. It is designed for researchers, analytical scientists, and quality assurance professionals, offering not only step-by-step protocols but also the underlying scientific rationale for each methodological choice. We will explore a multi-technique approach, as no single method can provide a complete analytical picture.
Physicochemical Properties & Analytical Summary
A foundational understanding of the molecule's properties is critical for method development.
| Property | Value | Significance for Analysis |
| Chemical Formula | C₁₁H₁₁FO₃ | Guides elemental analysis and mass spectrometry. |
| Molecular Weight | 210.20 g/mol | Essential for mass spectrometry and concentration calculations. |
| Structure | Aromatic Ketoester | Contains a strong UV chromophore (benzoyl group) suitable for HPLC-UV detection. The ester and ketone functionalities have distinct IR signatures. |
| Key Features | C-F Bond, Methyl Group | The C-F bond is the strongest single bond in organic chemistry, ensuring stability but requiring specific analytical consideration (e.g., ¹⁹F NMR).[1] The methyl and ethyl groups provide unique signals in NMR. |
The logical workflow for analyzing a new batch of Ethyl 3-fluoro-4-methylbenzoylformate involves two parallel streams: structural confirmation and purity/potency assessment.
Caption: Integrated workflow for the analysis of Ethyl 3-fluoro-4-methylbenzoylformate.
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of Ethyl 3-fluoro-4-methylbenzoylformate and quantifying it in various matrices. The molecule's aromatic system provides a strong chromophore for UV detection.
Expertise & Rationale: Column and Mobile Phase Selection
The choice of stationary phase is critical. While a standard C18 column is a versatile starting point, the fluorinated nature of the analyte suggests that a fluorinated stationary phase can offer alternative selectivity and improved peak shape.[2] These phases can exhibit unique interactions with halogenated compounds, potentially resolving closely related impurities that might co-elute on a C18 column.[2]
For the mobile phase, a standard reversed-phase approach using acetonitrile or methanol with water is appropriate. Acetonitrile is often preferred for its lower UV cutoff and viscosity. Acidification of the mobile phase (e.g., with 0.1% formic acid) is recommended to ensure the analyte is in a neutral state, preventing peak tailing and improving reproducibility.
Protocol: HPLC-UV/DAD Purity Determination
This protocol is designed for determining the purity of the bulk substance and can be adapted for quantification with appropriate validation.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of Ethyl 3-fluoro-4-methylbenzoylformate into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1200 series or equivalent with DAD | Diode-Array Detector (DAD) allows for peak purity assessment and determination of the optimal monitoring wavelength. |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | A robust, general-purpose column suitable for aromatic compounds. |
| Alternative Column | Fluorinated Phase (e.g., PFP or F5) | Recommended for orthogonal method development to ensure all impurities are detected.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress ionization of any acidic impurities. |
| Mobile Phase B | 0.1% Acetonitrile | Organic modifier for elution. |
| Gradient | 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% B | A broad gradient ensures elution of the main peak and any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Enhances reproducibility of retention times. |
| Injection Volume | 10 µL | Balances sensitivity with the risk of column overload. |
| Detection | DAD, 254 nm | The benzoyl moiety exhibits strong absorbance around 254 nm. A full spectrum (200-400 nm) should be recorded for purity analysis. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Determine the purity by calculating the area percent of the main peak relative to the total area of all peaks.
-
Use the DAD to assess peak purity by comparing spectra across the main peak.
-
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination. A combination of ¹H, ¹³C, and ¹⁹F NMR is required for full characterization.
-
¹H NMR: Will confirm the presence of the ethyl group (a quartet and a triplet), the aromatic protons (showing splitting patterns influenced by both fluorine and methyl groups), and the methyl group (a singlet or a small doublet due to coupling with fluorine). Protons on carbons adjacent to the carbonyl group are typically deshielded and appear around 2 δ.[3]
-
¹³C NMR: Will show distinct signals for the carbonyl carbons (deshielded, ~160-185 ppm), aromatic carbons (with C-F coupling), and aliphatic carbons of the ethyl and methyl groups.[3]
-
¹⁹F NMR: This is a crucial experiment for any organofluorine compound.[1] It will show a single resonance for the fluorine atom, and its coupling to adjacent protons will confirm its position on the aromatic ring.
Predicted ¹H NMR Chemical Shifts:
| Protons | Predicted Shift (ppm) | Multiplicity |
| -CH₂- (Ethyl) | ~4.4 | Quartet (q) |
| -CH₃ (Ethyl) | ~1.4 | Triplet (t) |
| -CH₃ (Aromatic) | ~2.3 | Singlet (s) or Doublet (d) |
| Aromatic-H | 7.2 - 8.0 | Multiplets (m) |
Protocol: NMR Sample Preparation
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher spectrometer.[4]
Mass Spectrometry (MS)
MS provides the molecular weight and valuable fragmentation information. Either GC-MS or LC-MS can be used.
-
Principle: The molecule is ionized, and the mass-to-charge ratio (m/z) of the parent ion and its fragments are measured. For Ethyl 3-fluoro-4-methylbenzoylformate, the molecular ion peak [M]⁺ should be observed at m/z 210.20.
-
Expected Fragmentation: Common fragmentation patterns for esters include the loss of the ethoxy group (-OC₂H₅, 45 Da) or ethanol (46 Da).[5] The benzoyl fragment (C₆H₄(F)(CH₃)CO⁺) at m/z 137 is also expected to be a prominent peak.
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) in ethyl acetate.
-
Instrumentation:
-
GC Column: HP-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 min, then ramp at 15 °C/min to 300 °C and hold for 5 min.
-
Carrier Gas: Helium at 1 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique to confirm the presence of key functional groups.
-
Principle: The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds.
-
Expected Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
| C=O (Ketone) | ~1730-1750 | Stretch |
| C=O (Ester) | ~1720-1740 | Stretch[6] |
| C-O (Ester) | ~1100-1300 | Stretch |
| Aromatic C=C | ~1450-1600 | Stretch |
| C-F | ~1000-1400 | Stretch |
| Aromatic C-H | ~3000-3100 | Stretch |
| Aliphatic C-H | ~2850-3000 | Stretch[7] |
Protocol: FTIR Analysis (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the liquid or solid sample directly onto the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
Ancillary Techniques
Elemental Analysis
-
Principle: The compound is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, etc.) are quantified to determine the percentage of C, H, and N. Fluorine content is typically determined separately via methods like combustion ion chromatography (CIC).[8][9]
-
Application: Provides the ultimate confirmation of the empirical formula. The theoretical composition should be compared with the experimental values.
-
Theoretical: C (62.85%), H (5.28%), F (9.04%), O (22.84%).
-
Thermal Analysis (TGA/DSC)
-
Principle: Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating decomposition points. Differential Scanning Calorimetry (DSC) measures heat flow to or from a sample as it is heated, revealing melting points, boiling points, and other phase transitions.
-
Application: Establishes the thermal stability of the compound, which is critical for determining appropriate storage and handling conditions.[10]
Caption: A relationship map of key analytical techniques for the target compound.
References
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Snapshot of a reaction intermediate: analysis of benzoylformate decarboxylase in complex with a benzoylphosphonate inhibitor. PubMed Central. [Link]
-
Download - International Journal on Advanced Science, Engineering and Information Technology. ijaseit.insightsociety.org. [Link]
-
Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. ProQuest. [Link]
-
Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. ACS Publications. [Link]
-
Trace level analysis for Extractable Organic Fluorine(EOF) screening in water matrices, by Combustion Ion-Chromatography. TE Instruments. [Link]
-
Table of Contents - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Organofluorine Compounds in the Environment - Analysis, Sources and. Bibliothèque et Archives Canada. [Link]
-
Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. [Link]
-
Snapshot of a Reaction Intermediate: Analysis of Benzoylformate Decarboxylase in Complex with a Benzoylphosphonate Inhibitor. ResearchGate. [Link]
-
Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep Layer Photocuring under Near- UV or Visible LED. AWS. [Link]
-
Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. [Link]
-
Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. ACS Publications. [Link]
-
Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine. ResearchGate. [Link]
-
Organofluorine chemistry. Wikipedia. [Link]
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. NIH. [Link]
-
4 - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Benzoic acid, 4-fluoro-, ethyl ester. NIST WebBook. [Link]
-
An Approach to Flavor Chemical Thermal Degradation Analysis. PMC - NIH. [Link]
-
21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
-
Identification of Aromatic Fatty Acid Ethyl Esters. upc.edu. [Link]
-
Fourier transform infrared spectroscopy for the analysis of neutralizer-carbomer and surfactant-carbomer interactions in aqueous, hydroalcoholic, and anhydrous gel formulations. PMC - NIH. [Link]
-
FTIR spectroscopy characterization of fatty-acyl-chain conjugates. PubMed. [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 7. FTIR spectroscopy characterization of fatty-acyl-chain conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. An Approach to Flavor Chemical Thermal Degradation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-fluoro-4-methylbenzoylformate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of Ethyl 3-fluoro-4-methylbenzoylformate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high product purity. We have structured this guide in a question-and-answer format to directly address the practical issues you may encounter in the lab.
The primary and most effective route to Ethyl 3-fluoro-4-methylbenzoylformate is the Friedel-Crafts acylation of 3-fluoro-4-methyltoluene with ethyl oxalyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[1][2][3] This guide focuses on troubleshooting and optimizing this specific pathway.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that can arise during the synthesis. We explain the underlying chemistry and provide actionable solutions.
Q1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I improve it?
Low yield is the most frequent challenge. It typically points to issues with reagents, reaction conditions, or catalyst activity.
Answer:
Several factors can contribute to poor yields. Let's break them down systematically.
1. Catalyst Inactivation (Moisture):
-
The Chemistry: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. They react irreversibly with water to form aluminum hydroxide, rendering the catalyst inactive. Since the Friedel-Crafts acylation mechanism depends on the Lewis acid to generate the highly reactive acylium ion electrophile, even trace amounts of moisture can significantly stall the reaction.[4][5]
-
Solution:
-
Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use.
-
Use anhydrous grade solvents. If necessary, distill solvents over an appropriate drying agent (e.g., CaH₂ for dichloromethane).
-
Use a fresh, unopened container of AlCl₃ or a freshly opened one that has been stored in a desiccator. The catalyst should be a fine, free-flowing powder, not clumped.
-
Perform the reaction under a positive pressure of an inert gas.
-
2. Sub-optimal Reagent Stoichiometry:
-
The Chemistry: Unlike many catalytic reactions, Friedel-Crafts acylations require at least a stoichiometric amount of the Lewis acid catalyst. The product, an aryl ketone, is a Lewis base that forms a stable complex with AlCl₃.[1] This complex deactivates the catalyst, preventing it from participating in further reactions.
-
Solution:
-
Use a slight excess of AlCl₃ (typically 1.1 to 1.3 equivalents) relative to the acylating agent (ethyl oxalyl chloride).
-
Ensure the starting arene (3-fluoro-4-methyltoluene) is the limiting reagent to maximize its conversion.
-
3. Inadequate Temperature Control:
-
The Chemistry: The initial formation of the acylium ion complex is often exothermic. If the temperature rises uncontrollably, it can lead to side reactions and degradation of starting materials or product. Conversely, if the temperature is too low, the reaction rate may be impractically slow.
-
Solution:
-
Add the AlCl₃ portion-wise to the solvent at a low temperature (0-5 °C) to manage the initial exotherm.
-
Add the acylating agent dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
-
Below is a flowchart to guide your troubleshooting process for low yield.
Caption: Troubleshooting flowchart for low yield.
Q2: I'm observing significant impurity formation on my TLC/GC-MS analysis. What are these byproducts and how can I prevent them?
Impurity profiling is key to optimization. In this synthesis, the main culprits are often isomers or hydrolyzed products.
Answer:
The primary impurity concern in the Friedel-Crafts acylation of 3-fluoro-4-methyltoluene is the formation of a regioisomer.
-
The Chemistry of Regioselectivity: The electrophilic aromatic substitution is directed by the existing substituents.
-
Methyl (-CH₃) group: An activating, ortho, para-director.
-
Fluoro (-F) group: A deactivating, ortho, para-director. The desired product results from acylation at C1, which is ortho to the methyl group and meta to the fluoro group. The alternative is acylation at C5, which is ortho to the fluoro group and meta to the methyl group. While the methyl group's activating effect is generally stronger, some of the C5 isomer can form.
-
-
Minimizing Isomer Formation:
-
Solvent Choice: The choice of solvent can influence isomer distribution. Less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. Highly polar solvents are generally avoided as they can complex with the Lewis acid.
-
Temperature: Running the reaction at lower temperatures (0 °C to room temperature) often enhances selectivity for the thermodynamically favored product.
-
-
Other Potential Impurities:
-
Hydrolyzed Acyl Chloride: If moisture is present, ethyl oxalyl chloride can hydrolyze to oxalic acid monoethyl ester, which is unreactive.
-
Unreacted Starting Material: Incomplete reaction will leave residual 3-fluoro-4-methyltoluene.
-
Hydrolyzed Product: During aqueous workup, harsh acidic or basic conditions, especially with prolonged heating, can hydrolyze the ethyl ester product to the corresponding carboxylic acid.[6]
-
-
Purification Strategy:
-
Careful column chromatography on silica gel is typically effective for separating the desired product from isomers and other impurities. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) is recommended.[7]
-
Frequently Asked Questions (FAQs)
Q: What is the recommended experimental setup for this synthesis?
A well-planned setup is crucial for safety and success. A schematic is provided below.
Caption: Recommended inert atmosphere reaction setup.
Q: How can I effectively monitor the reaction's progress?
Answer: Thin-Layer Chromatography (TLC) is the most convenient method.
-
Procedure: Periodically (e.g., every 30-60 minutes), withdraw a small aliquot from the reaction mixture. Quench it carefully in a vial containing a small amount of water and ethyl acetate. Spot the organic layer on a silica gel TLC plate.
-
Eluent: A mobile phase of 10-20% ethyl acetate in hexane is a good starting point.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The product, having an extended conjugated system, should be UV-active.
-
Interpretation: The reaction is complete when the spot corresponding to the starting material (3-fluoro-4-methyltoluene) has disappeared or is no longer diminishing.
Q: What are the critical safety considerations for this reaction?
Answer:
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Ethyl Oxalyl Chloride: A corrosive lachrymator. Handle exclusively in a fume hood.
-
HCl Gas Evolution: The reaction produces hydrogen chloride (HCl) gas as a byproduct. The reaction must be vented through a bubbler or a base trap (e.g., NaOH solution) to neutralize the acidic gas.
-
Quenching: The workup procedure involves quenching the reaction by slowly adding it to ice/water. This is a highly exothermic process that releases large amounts of HCl gas. Perform this step carefully in a fume hood, with vigorous stirring, and ensure the quench vessel is large enough to contain any splashing.
Optimized Laboratory Protocol
This protocol provides a reliable starting point for the synthesis of Ethyl 3-fluoro-4-methylbenzoylformate.
Materials:
-
3-fluoro-4-methyltoluene
-
Aluminum chloride (anhydrous)
-
Ethyl oxalyl chloride
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel. Place the flask in an ice/water bath.
-
Catalyst Suspension: To the flask, add anhydrous dichloromethane (DCM, approx. 5 mL per mmol of limiting reagent) and anhydrous aluminum chloride (1.2 eq). Stir the resulting suspension under a nitrogen atmosphere at 0-5 °C.
-
Arene Addition: Add 3-fluoro-4-methyltoluene (1.0 eq) to the flask.
-
Acylating Agent Addition: Dissolve ethyl oxalyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the reaction flask over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC.
-
Quenching: Prepare a separate beaker with a large amount of crushed ice. Once the reaction is complete, very slowly and carefully pour the reaction mixture onto the ice with vigorous stirring in a fume hood.
-
Workup:
-
Add concentrated HCl (approx. 1 mL per gram of AlCl₃ used) to the quenched mixture to dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure Ethyl 3-fluoro-4-methylbenzoylformate.
Data Summary Table
The following table summarizes the impact of key reaction parameters on the synthesis outcome.
| Parameter | Condition | Expected Impact on Yield | Expected Impact on Purity | Rationale |
| AlCl₃ Stoichiometry | < 1.0 eq | Very Low | N/A | Incomplete reaction due to catalytic amounts being consumed by product complexation.[1] |
| 1.1 - 1.3 eq | Optimal | High | Ensures sufficient catalyst is present to drive the reaction to completion. | |
| > 1.5 eq | May Decrease | May Decrease | Can lead to increased side reactions or product degradation. | |
| Temperature | 0-5 °C (addition) | Optimal | Optimal | Controls initial exotherm and improves regioselectivity. |
| > 25 °C (addition) | Lower | Lower | Increased risk of byproduct formation and potential for runaway reaction. | |
| Moisture | Rigorously Anhydrous | High | High | Prevents deactivation of the Lewis acid catalyst. |
| Trace H₂O Present | Significantly Lower | Lower | Catalyst is quenched, halting the reaction and potentially hydrolyzing reagents. | |
| Solvent | Dichloromethane (DCM) | Good - Excellent | Good | Standard non-polar solvent that does not complex strongly with the catalyst. |
| Nitrobenzene | Good | May be Lower | Can sometimes improve yields for deactivated rings but makes solvent removal difficult. |
References
-
Guercio, G., et al. (2009). Organic Process Research & Development, 13(6), 1100-1110. Available at: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl Benzoylformate. Coll. Vol. 1, p.241 (1941); Vol. 3, p.38 (1923). Available at: [Link]
-
Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation. YouTube. Available at: [Link]
-
Olmedo, D., et al. (2019). Friedel-Crafts Acylation, Lab Guide. Scientific & Academic Publishing. Available at: [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
- Google Patents. (n.d.). US4324904A - Processes for the preparation of hydratropic acids and esters.
-
Saeed, A., et al. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chlorobenzamido)benzoate. European Journal of Chemistry. Available at: [Link]
-
Chemistry in a Nutshell. (2022, April 2). The Trick for Learning Reaction Mechanisms | 4 Patterns | Organic Chemistry. YouTube. Available at: [Link]
-
Li, J., et al. (2016). An Eco-Friendly and Efficient Synthesis of Benzoylformic Acid and Methyl Benzoylformate from Styrene. Catalysis Letters. Available at: [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. asianpubs.org [asianpubs.org]
Technical Support Center: Purification of Ethyl 3-fluoro-4-methylbenzoylformate
Welcome to the technical support guide for the purification of Ethyl 3-fluoro-4-methylbenzoylformate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the purification of this key intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying principles and troubleshooting strategies to ensure you achieve the highest purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the purification of Ethyl 3-fluoro-4-methylbenzoylformate.
Q1: What are the most effective methods for purifying crude Ethyl 3-fluoro-4-methylbenzoylformate?
The two primary and most effective methods for purifying this α-ketoester are flash column chromatography on silica gel and recrystallization. The choice between them depends on the physical state of your crude product (solid vs. oil) and the nature of the impurities. Column chromatography is versatile for both oils and solids and is excellent for separating compounds with different polarities.[1] Recrystallization is a highly effective and often preferred method for crystalline solids as it can yield material of very high purity, provided a suitable solvent is identified.[2]
Q2: What are the common impurities I should expect from a Friedel-Crafts acylation synthesis?
The synthesis of aryl ketones and related structures via Friedel-Crafts acylation can introduce several predictable impurities.[3][4] Understanding these is the first step to designing an effective purification strategy.
-
Unreacted Starting Materials: Residual 2-fluoro-4-methyltoluene (or a related substituted benzene) and the acylating agent (e.g., ethyl oxalyl chloride).
-
Positional Isomers: Acylation may occur at other positions on the aromatic ring, leading to isomers that can be difficult to separate.
-
Polysubstitution Products: The product, an activated aromatic ketone, can sometimes react further to yield di-acylated by-products, though this is less common than in Friedel-Crafts alkylations.
-
Hydrolysis Product: The ester moiety is susceptible to hydrolysis, especially during aqueous workup, forming 3-fluoro-4-methylbenzoylformic acid.
-
Lewis Acid Complex: The product ketone can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃), which must be thoroughly quenched and removed during workup to prevent it from contaminating the crude product.[5]
Q3: How can I reliably assess the purity of my final product?
A multi-pronged analytical approach is essential for confirming the purity and identity of Ethyl 3-fluoro-4-methylbenzoylformate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. ¹⁹F NMR is particularly valuable for verifying the presence and environment of the fluorine atom. The absence of impurity signals is a strong indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a UV detector is an excellent quantitative tool for assessing purity.[6] A single, sharp peak indicates high purity. This method is also effective for identifying the presence of trace impurities that may not be visible by NMR.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is thermally stable, GC-MS can provide purity information and the mass of the parent compound and any volatile impurities.
-
Melting Point: For a solid product, a sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.
Section 2: Troubleshooting Guide
This section is formatted to help you diagnose and solve specific problems encountered during purification.
Q1: My product "oiled out" during recrystallization instead of forming crystals. What went wrong and how do I fix it?
Causality: "Oiling out" occurs when the solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the melting point of the solute. Upon cooling, the solute separates as a liquid (an oil) instead of forming a crystal lattice.
Solutions:
-
Change the Solvent System: The primary cause is often an inappropriate solvent. Your goal is to find a solvent or solvent pair where the compound has high solubility at high temperatures and low solubility at low temperatures.
-
Try a solvent with a lower boiling point.
-
Use a two-solvent system (e.g., Hexane/Ethyl Acetate, Hexane/Acetone).[8] Dissolve the crude product in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add the "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
-
-
Ensure Slow Cooling: Rapid cooling encourages oil formation. Insulate the flask to ensure the solution cools to room temperature as slowly as possible before moving it to an ice bath.
-
Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, try scratching the inside of the flask with a glass rod just below the solvent level. This creates microscopic imperfections that can serve as nucleation sites. Adding a seed crystal of the pure compound is also highly effective.
Q2: I ran a silica gel column, but my product is still impure, or the separation was poor.
Causality: Poor separation (co-elution) on a silica column typically results from an improperly chosen mobile phase (eluent), incorrect column packing, or overloading the column with crude material.
Solutions:
-
Optimize the Mobile Phase: The key is to find a solvent system where the desired compound has an Rf value of ~0.3 on a TLC plate.
-
Use Thin Layer Chromatography (TLC) to screen various solvent systems (e.g., different ratios of hexane/ethyl acetate).
-
If impurities are very close in polarity, consider using a less polar solvent system and running the column more slowly to improve resolution. A gradient elution, where the polarity of the mobile phase is increased gradually over time, can also be highly effective.
-
-
Check Your Column Packing and Loading:
-
Ensure the column is packed uniformly without air bubbles or cracks, which cause channeling and poor separation.
-
Do not overload the column. A general rule of thumb is to load 1 g of crude material for every 20-50 g of silica gel, depending on the separation difficulty.
-
Load the sample in a minimal volume of solvent to ensure it starts as a narrow band at the top of the column.
-
Q3: My final product has a persistent acidic impurity, even after chromatography. What is it and how do I remove it?
Causality: This is very likely the hydrolyzed by-product, 3-fluoro-4-methylbenzoylformic acid. While silica gel is slightly acidic and can separate acids, some may co-elute with the main product.
Solutions:
-
Aqueous Basic Wash: Before final purification, dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a mild aqueous base like a saturated sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be deprotonated to its carboxylate salt and move into the aqueous layer.
-
Separate the layers, wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and then concentrate it. This "pre-purified" material can then be subjected to chromatography or recrystallization.
Q4: I am experiencing significant product loss during purification. Where is it going?
Causality: Product loss can occur at several stages.
-
During Recrystallization: Using too much solvent will result in a significant amount of the product remaining dissolved even after cooling.
-
During Chromatography: Highly polar compounds can irreversibly adsorb to the silica gel. While Ethyl 3-fluoro-4-methylbenzoylformate is of moderate polarity, this can still be a factor.
-
During Workup: Multiple liquid-liquid extractions or transfers between flasks can lead to cumulative mechanical losses.
-
Decomposition: The α-ketoester functionality can be sensitive to harsh pH conditions or prolonged heating.
Solutions:
-
In recrystallization, use the minimum amount of hot solvent required to fully dissolve the solid.
-
After column chromatography, flush the column with a very polar solvent (e.g., 100% ethyl acetate or methanol) to see if any additional material elutes.
-
Ensure the compound's stability under the chosen purification conditions. Avoid prolonged exposure to strong acids or bases.
Section 3: Experimental Protocols & Workflows
Purification Strategy Workflow
The following diagram outlines a logical workflow for selecting a purification method.
Caption: Decision workflow for purifying Ethyl 3-fluoro-4-methylbenzoylformate.
Protocol 1: Flash Column Chromatography
This protocol is ideal for purifying oily products or for separations where recrystallization is ineffective.
-
TLC Analysis: First, determine the optimal eluent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). Aim for an Rf value of ~0.3 for the desired product.
-
Column Preparation:
-
Select an appropriately sized column (e.g., 40g silica for 1g crude).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under light pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for better resolution, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column and begin elution, collecting fractions.
-
Monitor the elution process using TLC to identify which fractions contain the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Ethyl 3-fluoro-4-methylbenzoylformate.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar organic compounds.[9] |
| Mobile Phase | Hexanes / Ethyl Acetate | Good polarity range, easily removed, and effective for similar ketones.[10] |
| Loading Ratio | 1:30 to 1:50 (Crude:Silica) | Balances separation efficiency with material throughput. |
| Elution Mode | Isocratic or Gradient | Use isocratic for simple separations; use a gradient for complex mixtures. |
Protocol 2: Recrystallization
This is the method of choice for obtaining high-purity crystalline material.
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Test small amounts of crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or mixtures thereof) to find a suitable system.[2][8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise, heating the mixture to boiling with stirring, until the solid just dissolves. Use the absolute minimum amount of hot solvent.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[11] Once at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
| Solvent System | Compound Polarity Suitability | Notes |
| Isopropanol/Water | Moderately Polar | Dissolve in hot isopropanol, add water dropwise until cloudy. |
| Hexane/Ethyl Acetate | Moderately Polar | A versatile pair for many organic compounds.[8] |
| Ethanol | Polar | Often a good starting point for moderately polar solids.[8] |
References
-
Selective Monoarylation of Aromatic Ketones and Esters via Cleavage of Aromatic Carbon–Heteroatom Bonds by Trialkylphosphine. (n.d.). AWS. Retrieved from [Link]
-
Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. (2023). MDPI. Retrieved from [Link]
-
Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary. Retrieved from [Link]
-
Ethyl Benzoylformate. (n.d.). Organic Syntheses. Retrieved from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Friedel-Crafts Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Recrystallization and Crystallization. (n.d.). University of California, Irvine. Retrieved from [Link]
-
Column Chromatography. (2023). MCAT Organic Chemistry by The Brem Method. Retrieved from [Link]
-
Multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). CIPAC. Retrieved from [Link]
-
How to Carry Out a Recrystallization. (2013). YouTube. Retrieved from [Link]
-
Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Ethyl 4-fluoro-3-methylbenzoylformate. (n.d.). PubChem. Retrieved from [Link]
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- 2. scs.illinois.edu [scs.illinois.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. cipac.org [cipac.org]
- 7. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies [mdpi.com]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of Ethyl 3-fluoro-4-methylbenzoylformate
Welcome to the technical support center for the synthesis of Ethyl 3-fluoro-4-methylbenzoylformate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this important intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and troubleshoot any issues that may arise during your experiments. Our focus is on providing not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Ethyl 3-fluoro-4-methylbenzoylformate?
A1: The most prevalent and industrially scalable method for synthesizing Ethyl 3-fluoro-4-methylbenzoylformate is the Friedel-Crafts acylation of 2-fluoro-1-methylbenzene (3-fluorotoluene) with ethyl oxalyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).
Q2: Why is anhydrous aluminum chloride (AlCl₃) the most commonly used catalyst, and what are the critical handling precautions?
A2: Anhydrous aluminum chloride is a powerful Lewis acid that effectively activates the ethyl oxalyl chloride, generating the acylium ion necessary for the electrophilic attack on the aromatic ring. Its high catalytic activity makes it a frequent choice for this transformation.
Critical Handling Precautions:
-
Moisture Sensitivity: AlCl₃ reacts violently with water, hydrolyzing to aluminum hydroxide and hydrochloric acid, which deactivates the catalyst. All glassware must be flame-dried or oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Reagent Quality: Use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly opened container stored under inert gas. The quality of the catalyst is paramount for reaction success.
Q3: What are the expected major byproducts in this reaction, and how can they be minimized?
A3: The primary byproduct is often the isomeric product, Ethyl 2-fluoro-4-methylbenzoylformate . This arises from the acylation at the ortho-position to the methyl group instead of the desired para-position.
Minimization Strategies:
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0-5 °C) can enhance the regioselectivity, favoring the sterically less hindered para-acylation.
-
Solvent Choice: The choice of solvent can influence isomer distribution. Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of Ethyl 3-fluoro-4-methylbenzoylformate and provides potential solutions.
Issue 1: Low or No Product Yield
A low yield is one of the most common problems in Friedel-Crafts acylation. A systematic approach to troubleshooting is essential.
Caption: A stepwise workflow for troubleshooting low yields.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Any water in the solvent, reagents, or on the glassware will deactivate it.[1] | Ensure all glassware is rigorously flame-dried under vacuum or oven-dried at >120°C for several hours. Use anhydrous grade solvents and fresh, high-purity AlCl₃. Perform the reaction under a strict inert atmosphere (N₂ or Ar). |
| Insufficient Catalyst | The product, an α-keto ester, can form a stable complex with the Lewis acid, effectively sequestering the catalyst. This means that a stoichiometric amount of catalyst is often required. | Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the ethyl oxalyl chloride. This ensures enough free catalyst is available to drive the reaction to completion. |
| Poor Quality Reagents | Impurities in 2-fluoro-1-methylbenzene or ethyl oxalyl chloride can inhibit the reaction or lead to side products. Ethyl oxalyl chloride can decompose over time. | Use freshly distilled 2-fluoro-1-methylbenzene. Ensure the ethyl oxalyl chloride is of high purity; if in doubt, a fresh bottle should be used. |
| Sub-optimal Temperature | If the reaction temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish or stalled reaction. Conversely, too high a temperature can promote side reactions. | Maintain careful temperature control. Typically, the AlCl₃ is added to the solvent at a low temperature (0°C), followed by the dropwise addition of the acylating agent and then the aromatic substrate. The reaction may then be allowed to slowly warm to room temperature. Monitor progress by TLC. |
Issue 2: Formation of Multiple Products (Isomers/Impurities)
The appearance of multiple spots on a TLC plate indicates the formation of byproducts.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Formation of Isomers | Acylation can occur at different positions on the aromatic ring. For 2-fluoro-1-methylbenzene, the primary isomer is the desired 4-acylated product, but the 2-acylated product can also form. | Lower the Reaction Temperature: Conduct the reaction at 0°C or even lower to increase selectivity for the sterically favored para-product. Slow Addition: Add the 2-fluoro-1-methylbenzene slowly to the mixture of the Lewis acid and ethyl oxalyl chloride to maintain a low concentration of the aromatic substrate. |
| Di-acylation | Although the acyl group is deactivating, under harsh conditions (high temperature, large excess of acylating agent), a second acylation might occur, though this is generally less common than in Friedel-Crafts alkylation.[1] | Use a slight excess (1.05-1.1 equivalents) of the ethyl oxalyl chloride relative to the 2-fluoro-1-methylbenzene. Avoid high reaction temperatures. |
| Dark, Tarry Reaction Mixture | This often indicates polymerization or decomposition, which can be caused by excessive temperatures or the presence of highly reactive impurities. | Maintain strict temperature control, especially during the exothermic addition of AlCl₃. Ensure the purity of your starting materials. |
Issue 3: Difficult Work-up and Purification
The work-up of Friedel-Crafts reactions requires care to safely quench the reaction and isolate the product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Violent Quenching | Adding water directly to the reaction mixture can result in a highly exothermic and dangerous reaction due to the large amount of AlCl₃. | The reaction mixture should be cooled in an ice bath and then very slowly poured onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and helps to break up any emulsions. |
| Product Hydrolysis | The ester functionality can be hydrolyzed to the corresponding carboxylic acid during an aqueous work-up, especially if the conditions are basic or strongly acidic for a prolonged period. | Keep the work-up temperature low and minimize the time the product is in contact with the acidic aqueous phase. After extraction into an organic solvent, wash with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a brine wash. |
| Difficulty in Purification | The desired product and its isomer may have very similar polarities, making separation by standard column chromatography challenging. | Fractional Distillation: If the boiling points are sufficiently different, vacuum distillation can be an effective purification method. High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC may be necessary. Recrystallization: If the product is a solid or can be derivatized to a solid, recrystallization can be a powerful purification technique. |
Optimized Experimental Protocol
This protocol provides a starting point for the synthesis of Ethyl 3-fluoro-4-methylbenzoylformate. Optimization may be required based on your specific laboratory conditions and reagent quality.
Materials:
-
2-fluoro-1-methylbenzene (3-fluorotoluene)
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagent Preparation: In the flask, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere. Cool the suspension to 0°C using an ice-salt bath.
-
Acylium Ion Formation: Add ethyl oxalyl chloride (1.05 equivalents) dropwise to the AlCl₃ suspension via the dropping funnel, ensuring the internal temperature does not exceed 5°C. Stir the mixture at 0°C for 30 minutes.
-
Acylation: Add 2-fluoro-1-methylbenzene (1.0 equivalent) dropwise to the reaction mixture, again maintaining the temperature below 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring.
-
Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel to yield the pure Ethyl 3-fluoro-4-methylbenzoylformate.
Caption: Simplified Friedel-Crafts acylation pathway.
References
-
Organic Syntheses. Ethyl Benzoylformate. Available from: [Link]
-
Gholamabbas, S. et al. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Materials Au, 3(2), 123-131. Available from: [Link]
-
Organic-Chemistry.org. Friedel-Crafts Acylation. Available from: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]
Sources
Technical Support Center: Stability and Degradation of Ethyl 3-fluoro-4-methylbenzoylformate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 3-fluoro-4-methylbenzoylformate. Given that this molecule is often an intermediate in complex syntheses, understanding its stability profile is critical for ensuring the purity of downstream products, the reproducibility of experiments, and the validity of analytical methods. This document outlines the compound's principal stability concerns, offers troubleshooting advice in a frequently asked questions (FAQ) format, and provides a detailed experimental protocol for conducting a comprehensive stability assessment.
Part 1: Troubleshooting Guide & FAQs
This section addresses common issues and questions encountered during the handling, storage, and use of Ethyl 3-fluoro-4-methylbenzoylformate.
Question 1: What are the primary stability concerns for Ethyl 3-fluoro-4-methylbenzoylformate?
Answer: Based on its chemical structure, which features an ethyl ester, an α-keto group, and a substituted aromatic ring, the three primary stability concerns are:
-
Hydrolysis: The ethyl ester bond is susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions.[1] This is often the most common degradation pathway, leading to the formation of 3-fluoro-4-methylbenzoylformic acid and ethanol.
-
Photodegradation: The aromatic ketone moiety acts as a chromophore, meaning it can absorb light (especially UV radiation). This can lead to photochemical reactions.[2] For related benzoylformate and aromatic ketone structures, known reactions include photoreduction of the ketone to a secondary alcohol or photodecarbonylation.[3][4]
-
Thermal Decomposition: While generally stable at room temperature, elevated temperatures can promote degradation. For fluorinated organic compounds, thermal decomposition can lead to the release of hazardous vapors, including hydrogen fluoride.[5][6]
Question 2: My purity assay (HPLC) for a sample of Ethyl 3-fluoro-4-methylbenzoylformate shows a significant decrease over a few weeks, even when stored in a sealed vial. What is the most likely cause?
Answer: The most probable cause is slow hydrolysis due to trace amounts of moisture. Even seemingly "dry" solvents can contain enough water to cause ester degradation over time. Atmospheric moisture entering the container upon opening is also a major contributor. The likely degradation product you are observing is 3-fluoro-4-methylbenzoylformic acid, which would typically have a different retention time in a reverse-phase HPLC system.
Troubleshooting Steps:
-
Confirm Degradant Identity: If possible, acquire a standard of the potential carboxylic acid degradant to confirm its identity by retention time matching.
-
Improve Storage Conditions: Store the material in a desiccator over a strong drying agent (e.g., Drierite® or phosphorus pentoxide). For long-term storage, purge the vial headspace with an inert gas like argon or nitrogen before sealing.
-
Use Anhydrous Solvents: When preparing solutions, always use freshly opened or properly stored anhydrous solvents.
Question 3: I am observing an unexpected side product in a reaction mixture, particularly when the reaction is run near a window or under bright laboratory lights. Could this be related to the stability of Ethyl 3-fluoro-4-methylbenzoylformate?
Answer: Yes, this is a strong indication of photodegradation. The α-keto ester structure is known to be photochemically active.[4] Exposure to UV or even strong visible light can excite the molecule, leading to unintended reactions. The side product could be the result of the ketone being reduced to an alcohol (forming Ethyl 3-fluoro-4-methylmandelate) if a hydrogen-donating species is present, or a decarbonylation product.[4]
Preventative Measures:
-
Protect from Light: Conduct experiments in amber glassware or wrap vessels in aluminum foil.
-
Minimize Exposure: Avoid leaving solutions on the benchtop for extended periods under ambient light.
-
Run a Control: To confirm, run a small-scale, stirred solution of the compound in your reaction solvent under light (and another in the dark as a control) and monitor for the appearance of the impurity.
Question 4: What are the definitive recommended storage and handling conditions for this compound?
Answer: To maximize shelf-life and prevent degradation, adhere to the following best practices, which are standard for many fluorinated organic intermediates.[7][8]
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool location. | Slows the rate of all potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Displaces moisture and oxygen, preventing hydrolysis and potential oxidative degradation. |
| Moisture | Keep in a tightly sealed container, preferably within a desiccator. | Minimizes exposure to atmospheric water to prevent hydrolysis.[5] |
| Light | Store in an amber vial or in a dark cabinet. | Prevents photodegradation due to the aromatic ketone structure.[9] |
| Material Compatibility | Avoid strong acids, strong bases, and strong oxidizing agents. | These materials can directly catalyze or cause rapid decomposition.[5] |
Part 2: Potential Degradation Pathways
Understanding the likely degradation pathways is fundamental to developing stability-indicating analytical methods and designing stable formulations.[10] The two most probable non-thermal degradation routes for Ethyl 3-fluoro-4-methylbenzoylformate are hydrolysis and photolysis.
Caption: Predicted degradation routes for Ethyl 3-fluoro-4-methylbenzoylformate.
Part 3: Experimental Protocol - Forced Degradation Study
A forced degradation study, or stress testing, is essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods as required by regulatory agencies.[9][10][11]
Objective: To systematically evaluate the stability of Ethyl 3-fluoro-4-methylbenzoylformate under various stress conditions and identify potential degradants.
1. Preliminary Steps: Analytical Method Development
-
Rationale: A robust analytical method is required to separate the parent compound from all potential degradation products.[12] A reverse-phase HPLC-UV method is the standard starting point.
-
Starting HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (or scan for optimal wavelength)
-
Injection Volume: 10 µL
-
-
Validation: Before starting the study, confirm the method can adequately resolve the parent compound from impurities present in the starting material.
2. Preparation of Stock and Stress Solutions
-
Stock Solution: Prepare a 1 mg/mL stock solution of Ethyl 3-fluoro-4-methylbenzoylformate in a 50:50 acetonitrile:water mixture. This solvent choice provides miscibility with both aqueous and organic stress conditions.
-
Workflow Diagram:
Caption: Workflow for the forced degradation study.
3. Stress Condition Protocols
For each condition, prepare a stressed sample and a control sample (compound in solvent only, stored at ambient temperature in the dark). Aim for 5-20% degradation.[11]
-
Acid Hydrolysis:
-
Procedure: To 1 mL of stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate in a water bath at 60°C.
-
Causality: Heat is used to accelerate the acid-catalyzed hydrolysis of the ester bond.
-
-
Base Hydrolysis:
-
Procedure: To 1 mL of stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.
-
Causality: Base-catalyzed hydrolysis (saponification) is typically much faster than acid hydrolysis and often does not require heat.[1]
-
-
Oxidative Degradation:
-
Procedure: To 1 mL of stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Causality: This tests the molecule's susceptibility to oxidation, a common degradation pathway for pharmaceuticals.
-
-
Thermal Degradation:
-
Procedure: Place a small amount of the solid compound in a clear glass vial in a calibrated oven at 80°C. At each time point, dissolve a portion of the solid to the target concentration for analysis.
-
Causality: This evaluates the intrinsic thermal stability of the molecule in the solid state, which is crucial for determining shelf-life and shipping conditions.
-
-
Photodegradation:
-
Procedure: Place the stock solution in a quartz or UV-transparent vial. Expose it to a light source conforming to ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps). Run a parallel control sample wrapped in aluminum foil to isolate light-induced degradation from thermal effects.
-
Causality: This is a mandatory test to determine if the material is light-sensitive, which has significant implications for packaging and handling.[9]
-
4. Sample Analysis and Data Interpretation
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24, 48 hours).
-
Quenching: Immediately quench the reaction to prevent further degradation before analysis. For acidic/basic samples, neutralize with an equimolar amount of base/acid.
-
Analysis: Analyze all samples by the developed HPLC method.
-
Interpretation:
-
Calculate the percentage degradation by comparing the parent peak area to the time-zero sample.
-
Perform a peak purity analysis on the parent peak using a diode array detector to ensure it is not co-eluting with any degradants.
-
Identify the relative retention times (RRT) and peak areas of all significant degradation products.
-
The results can be summarized in a table as follows:
| Stress Condition | Time (h) | Assay of Parent (%) | % Degradation | Major Degradant RRTs |
| Control | 48 | 99.8 | 0.2 | - |
| 0.1 M HCl, 60°C | 24 | 85.2 | 14.8 | 0.45 |
| 0.1 M NaOH, RT | 8 | 81.5 | 18.5 | 0.45 |
| 3% H₂O₂, RT | 48 | 98.9 | 1.1 | 1.12 |
| Thermal (Solid, 80°C) | 48 | 99.1 | 0.9 | - |
| Photolytic (ICH Q1B) | 24 | 92.3 | 7.7 | 0.88, 1.21 |
References
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Sotax. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]
-
Understanding Forced Degradation Studies: A Critical Step in Drug Development. (n.d.). Apicule. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Forced degradation studies. (2016). Journal of Analytical & Pharmaceutical Research. [Link]
-
Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. (2023). Molecules. [Link]
-
Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. (n.d.). CORE. [Link]
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). Scielo. [Link]
-
Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. (1970). Journal of the Chemical Society C: Organic. [Link]
-
Photochemical Reactions of Aromatic Ketones With Nucleic Acids and Their Components. 3. Chain Breakage and Thymine Dimerization in Benzophenone Photosensitized DNA. (1972). Photochemistry and Photobiology. [Link]
-
Photochemical studies on aromatic γ,δ-epoxy ketones: efficient synthesis of benzocyclobutanones and indanones. (2015). Chemical Communications. [Link]
-
Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. (2021). Angewandte Chemie International Edition. [Link]
-
Hydrolysis of Esters. (2014). YouTube. [Link]
-
Hydrolysis of phosphonoformate esters: product distribution and reactivity patterns. (1989). Journal of the Chemical Society, Chemical Communications. [Link]
-
Photochemistry of alkyl esters of benzoylformic acid. (1964). ResearchGate. [Link]
-
Ethyl benzoylformate. (n.d.). PubChem. [Link]
-
Thermal Decomposition of Ethyl Formate behind the Reflected Shock Waves in the Temperature Range of 909-1258K. (2019). ResearchGate. [Link]
-
Safety and Health. (n.d.). Eurofluor. [Link]
-
Ethyl 4-fluoro-3-methylbenzoylformate. (n.d.). PubChem. [Link]
-
A Theoretical Investigation of the Decomposition Reactions of Ethyl Formate in the S1 and T1 States. (2011). ResearchGate. [Link]
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- 3. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Safety and Health - Eurofluor [eurofluor.org]
- 9. medcraveonline.com [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
- 12. biopharminternational.com [biopharminternational.com]
Technical Support Center: Synthesis of Ethyl 3-fluoro-4-methylbenzoylformate
Welcome to the dedicated technical support center for the synthesis of Ethyl 3-fluoro-4-methylbenzoylformate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven solutions to common challenges encountered in the laboratory.
Introduction to Synthetic Strategies
The synthesis of Ethyl 3-fluoro-4-methylbenzoylformate, a valuable intermediate in pharmaceutical research, can be approached through two primary routes:
-
Route A: Friedel-Crafts Acylation: This classic electrophilic aromatic substitution involves the reaction of 3-fluoro-4-methyltoluene with an appropriate acylating agent, such as ethyl oxalyl chloride, in the presence of a Lewis acid catalyst.
-
Route B: Oxidation of an α-Haloketone: This two-step approach begins with the synthesis of an α-bromoketone intermediate, 2-bromo-1-(3-fluoro-4-methylphenyl)ethanone, followed by a Kornblum-type oxidation to yield the desired α-keto ester.
This guide will address potential issues in both synthetic pathways, offering solutions grounded in chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of Ethyl 3-fluoro-4-methylbenzoylformate, providing probable causes and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield (Friedel-Crafts) | 1. Inactive Catalyst: Moisture contamination of the Lewis acid (e.g., AlCl₃).2. Insufficient Catalyst: Less than stoichiometric amounts of the catalyst may be used up by complexation with the product.[1][2]3. Low Substrate Reactivity: The fluorotoluene derivative might be insufficiently activated for the reaction to proceed under mild conditions. | 1. Use a fresh, unopened container of anhydrous Lewis acid. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).2. Increase the molar ratio of the Lewis acid to the acylating agent to at least 1.1 equivalents.3. Consider using a stronger Lewis acid or slightly increasing the reaction temperature while carefully monitoring for side product formation. |
| Formation of Multiple Isomers (Friedel-Crafts) | Lack of Regioselectivity: The directing effects of the fluoro and methyl groups on the aromatic ring can lead to the formation of undesired isomers. In 3-fluoro-4-methyltoluene, acylation can potentially occur at positions ortho and para to the activating methyl group.[3][4] | 1. Control Reaction Temperature: Lowering the reaction temperature can often enhance regioselectivity.2. Choice of Lewis Acid: The steric bulk of the Lewis acid-acyl chloride complex can influence the position of substitution. Experiment with different Lewis acids (e.g., TiCl₄, SnCl₄) to optimize for the desired isomer. |
| Dark, Tarry Reaction Mixture (Friedel-Crafts) | Uncontrolled Exotherm/Side Reactions: Friedel-Crafts acylations can be highly exothermic, leading to polymerization and decomposition of starting materials and products. | 1. Slow Addition of Reagents: Add the acylating agent or the Lewis acid dropwise to a cooled solution of the other reactants to maintain temperature control.2. Adequate Stirring and Cooling: Ensure efficient stirring and use an ice bath to dissipate heat effectively throughout the reaction. |
| Incomplete Bromination of the Ketone (Route B) | 1. Insufficient Brominating Agent: Not enough bromine or other brominating agent (e.g., CuBr₂) was used.2. Reaction Conditions Not Optimal: Temperature or reaction time may be insufficient for complete conversion. | 1. Use a slight excess of the brominating agent.2. If using a reagent like CuBr₂, ensure the reaction is heated sufficiently (e.g., reflux in ethyl acetate) and monitor the reaction progress by TLC until the starting ketone is consumed.[5] |
| Low Yield in Kornblum Oxidation (Route B) | 1. Poor Leaving Group: The bromide may not be readily displaced by DMSO.[6]2. Side Reactions: Elimination reactions can compete with the desired oxidation, especially with sterically hindered substrates.[7]3. Decomposition of Product: The α-keto ester product may be sensitive to the reaction conditions. | 1. Consider converting the α-bromoketone to an α-iodoketone or a tosylate for a better leaving group.[6]2. Use a non-nucleophilic base and maintain the recommended reaction temperature. High temperatures can favor elimination.3. Work up the reaction as soon as it is complete to minimize product degradation. |
| Difficult Purification of Final Product | Presence of Close-Boiling Impurities: Isomeric byproducts from the Friedel-Crafts reaction or unreacted starting materials can be difficult to separate by distillation. | 1. Chromatography: Column chromatography on silica gel is often effective for separating isomers and other impurities.2. Recrystallization: If the product is a solid at room temperature or can be derivatized to a solid, recrystallization can be a powerful purification technique. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for producing Ethyl 3-fluoro-4-methylbenzoylformate?
A1: The choice of route depends on the availability of starting materials and the scale of the synthesis. The Friedel-Crafts acylation (Route A) is more direct but can suffer from regioselectivity issues. The oxidation route (Route B) is longer but may offer better control over the final product's purity, as the intermediates can be purified at each stage.
Q2: What is the mechanism of the Kornblum oxidation?
A2: The Kornblum oxidation involves the nucleophilic attack of the oxygen atom of dimethyl sulfoxide (DMSO) on the carbon bearing the halide, forming an alkoxysulfonium salt. In the presence of a mild base, a proton is removed from the α-carbon, leading to an elimination reaction that forms the carbonyl group of the α-keto ester and dimethyl sulfide as a byproduct.[6][7]
Q3: Can I use a different oxidizing agent instead of DMSO for the conversion of the α-bromoketone?
A3: Yes, other methods for the oxidation of α-haloketones to α-keto esters exist. These can include using other sulfoxides or alternative reagents. However, the Kornblum oxidation with DMSO is a well-established and generally reliable method.
Q4: How can I monitor the progress of these reactions?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the consumption of starting materials and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used to analyze the reaction mixture and identify products and byproducts.
Q5: What are the key safety precautions to take during these syntheses?
A5: Both synthetic routes involve hazardous materials. Friedel-Crafts reactions use corrosive Lewis acids and acyl chlorides that are moisture-sensitive and release HCl gas upon hydrolysis. Brominating agents are toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Experimental Protocols
Route A: Friedel-Crafts Acylation of 3-Fluoro-4-methyltoluene
This protocol is a representative procedure and may require optimization.
Step 1: Formation of the Acylium Ion
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.1 eq) and an anhydrous solvent such as dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add ethyl oxalyl chloride (1.0 eq) dropwise to the stirred suspension.
Step 2: Acylation
-
To the resulting mixture, add a solution of 3-fluoro-4-methyltoluene (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring its progress by TLC.
Step 3: Work-up and Purification
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Route B: Oxidation of 2-bromo-1-(3-fluoro-4-methylphenyl)ethanone
Step 1: Synthesis of 2-bromo-1-(3-fluoro-4-methylphenyl)ethanone
A common method for this is the bromination of the corresponding acetophenone.
-
Dissolve 1-(3-fluoro-4-methylphenyl)ethanone (1.0 eq) in a suitable solvent like ethyl acetate.
-
Add copper(II) bromide (2.1 eq) and heat the mixture to reflux for several hours.[5]
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter to remove the copper salts.
-
Concentrate the filtrate and purify the crude product, for example, by column chromatography.
Step 2: Kornblum Oxidation
-
Dissolve the purified 2-bromo-1-(3-fluoro-4-methylphenyl)ethanone (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).
-
Add a mild base such as sodium bicarbonate (NaHCO₃) (2.0 eq).
-
Heat the mixture at a temperature between 80-150 °C for several hours.[7]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by vacuum distillation or column chromatography.
Visualizing the Workflow
Caption: Synthetic routes to Ethyl 3-fluoro-4-methylbenzoylformate.
References
-
Palladium Catalyzed β-Arylation of α-Keto Esters. (n.d.). PMC. Retrieved January 17, 2026, from [Link]
-
A Convenient New Synthesis of Aryl α-Keto Esters. (1999). Synthetic Communications, 29(17), 2967-2972. [Link]
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2023). Molecules, 28(15), 5789. [Link]
-
Kornblum oxidation. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
DMSO Oxidation. (n.d.). University of Wisconsin-Madison. Retrieved January 17, 2026, from [Link]
-
Kornblum oxidation. (n.d.). Grokipedia. Retrieved January 17, 2026, from [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. (2019). RSC Advances, 9(1), 1-27. [Link]
-
Friedel-Crafts Reactions. (2023). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
ChemInform Abstract: Synthesis of Aromatic Aldehydes by a Fast Method Involving Kornblum′s Reaction. (2010). ChemInform, 30(24). [Link]
-
Aliphatic Aldehydes Synthesis from Halides by Kornblum's Reaction Using a New Fast Method. (2010). ResearchGate. Retrieved January 17, 2026, from [Link]
-
2-Bromo-1-(3-fluoro-4-methylphenyl)ethanone. (n.d.). Hyma Synthesis Pvt. Ltd. Retrieved January 17, 2026, from [Link]
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (2017). Organic Syntheses, 94, 215-227. [Link]
-
Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
- Processes for the preparation of hydratropic acids and esters. (1982). Google Patents.
-
Ethyl Benzoylformate. (1925). Organic Syntheses, 5, 51. [Link]
-
friedel-crafts reactions of benzene and methylbenzene. (n.d.). Chemguide. Retrieved January 17, 2026, from [Link]
-
12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. (n.d.). University of Wisconsin-Madison. Retrieved January 17, 2026, from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. (1996). ResearchGate. Retrieved January 17, 2026, from [Link]
-
A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. (2012). Beilstein Journal of Organic Chemistry, 8, 868-875. [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. (1970). Journal of the American Chemical Society, 92(12), 3691-3697. [Link]
-
Synthesis of (a) 2-bromo-1-(5-tert.butyl-3-methyl-4-hydroxyphenyl)-ethanone. (n.d.). Mol-Instincts. Retrieved January 17, 2026, from [Link]
-
1-BROMO-3-METHYL-2-BUTANONE. (1976). Organic Syntheses, 55, 24. [Link]
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Technical Support Center: Ethyl 3-fluoro-4-methylbenzoylformate
A Guide to Byproduct Analysis and Troubleshooting for Research & Development
Welcome to the technical support center for Ethyl 3-fluoro-4-methylbenzoylformate. This guide is designed for researchers, chemists, and drug development professionals who are synthesizing or working with this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven analytical strategies to help you anticipate, identify, and resolve common issues related to byproduct formation. Our goal is to provide not just protocols, but the causal reasoning behind them, ensuring your experiments are both efficient and reliable.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to working with Ethyl 3-fluoro-4-methylbenzoylformate.
Q1: What is the primary synthetic route for Ethyl 3-fluoro-4-methylbenzoylformate and why is it prone to byproducts?
A: The most common and direct method for synthesizing this molecule is the Friedel-Crafts acylation of 2-fluorotoluene with an acylating agent like ethyl oxalyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1] This reaction, while effective, is susceptible to byproduct formation primarily due to the nature of electrophilic aromatic substitution on a disubstituted benzene ring. The starting material, 2-fluorotoluene, has two substituents (fluoro and methyl) with competing directing effects, which can lead to the formation of constitutional isomers.[2]
Q2: What are the most probable byproducts I should anticipate during synthesis?
A: The principal byproduct is almost always a regioisomer . Given the ortho, para-directing nature of both the fluorine and methyl groups, the acyl group can add to different positions on the aromatic ring. While the desired product is Ethyl 3-fluoro-4-methylbenzoylformate, the most commonly observed isomeric byproduct is Ethyl 4-fluoro-2-methylbenzoylformate .[3][4] Other potential, though typically less abundant, byproducts include products of polysubstitution (if reaction conditions are too harsh) or hydrolysis of the ester group to the carboxylic acid during aqueous workup.[2]
Q3: What is the most effective analytical strategy for identifying and differentiating these byproducts?
A: A multi-step analytical approach is most effective.
-
Initial Screening: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is ideal for initial screening of the crude reaction mixture. It can quickly reveal the number of components and confirm that the major byproduct has the same mass as the desired product, strongly suggesting isomerism.[5][6]
-
Definitive Identification: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguously distinguishing between regioisomers.[7] A full suite of experiments, including ¹H, ¹³C, and especially ¹⁹F NMR, will provide the necessary structural information based on chemical shifts and spin-spin coupling patterns.[8][9]
Section 2: Troubleshooting Guide: A Problem-Oriented Approach
This guide addresses specific experimental observations in a question-and-answer format.
Issue: My HPLC/LC-MS analysis of the crude reaction mixture shows a major peak for my product but also a significant secondary peak with the exact same mass-to-charge ratio (m/z). What is it?
-
Probable Cause: You have synthesized a mixture of regioisomers. The directing effects of the electron-donating methyl group and the weakly deactivating but ortho, para-directing fluoro group on the 2-fluorotoluene starting material have led to acylation at more than one position on the aromatic ring.[2]
-
Scientific Rationale: In the Friedel-Crafts acylation of 2-fluorotoluene, the electrophile (the acylium ion) will preferentially add to positions that are electronically activated and sterically accessible. The primary positions for attack are para to the fluoro group (C-5, yielding the desired product) and para to the methyl group (C-4, yielding the major byproduct).
-
Recommended Analysis Workflow:
-
Confirmation: Verify that the parent ions and major fragments in the mass spectra of both peaks are identical. Note any minor differences in retention time, which is expected for isomers on a reverse-phase HPLC column.
-
Isolation: Isolate the two compounds using preparative column chromatography or preparative HPLC. Purity of the isolated fractions should be confirmed by analytical HPLC.
-
Structural Elucidation (NMR): This is the critical step. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra for each isolated compound. The aromatic region of the ¹H NMR will be the most informative for distinguishing the isomers. The distinct electronic environments will also lead to different chemical shifts in the ¹⁹F NMR spectrum.[8][9]
-
Issue: I observe a peak in my chromatogram with a mass that is 28 Da less than my product (corresponding to the loss of an ethyl group). What is this impurity?
-
Probable Cause: This peak corresponds to 3-fluoro-4-methylbenzoylformic acid , the product of ester hydrolysis.
-
Scientific Rationale: The ethyl ester is susceptible to hydrolysis, especially under acidic or basic conditions during the reaction workup. For instance, quenching the reaction with non-chilled water or using a harsh aqueous wash can facilitate this side reaction. This can also occur in the MS source depending on the analytical conditions.
-
Preventative & Remedial Actions:
-
Workup Protocol: Quench the reaction mixture carefully with ice-cold water or dilute acid. During extraction, wash the organic layer with a saturated sodium bicarbonate solution to neutralize residual acid, followed by a brine wash to remove excess water.[10]
-
Drying: Thoroughly dry the organic layer with an anhydrous salt like MgSO₄ or Na₂SO₄ before solvent evaporation.[2]
-
Analysis: If hydrolysis is suspected during analysis, ensure the HPLC mobile phase is appropriately buffered or consider using aprotic solvents for sample preparation.
-
Issue: My reaction yield is very low, and the primary peak is my unreacted starting material (2-fluorotoluene). What went wrong?
-
Probable Cause: This issue typically points to an inactive catalyst or suboptimal reaction conditions, which are common pitfalls in Friedel-Crafts acylations.[2]
-
Scientific Rationale: Lewis acids like AlCl₃ are extremely hygroscopic. Any moisture present in the reagents, solvent, or glassware will react with and deactivate the catalyst, halting the reaction.[2] Additionally, the product itself forms a complex with the catalyst; therefore, a stoichiometric amount of the catalyst is often required for the reaction to proceed to completion.[1]
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is rigorously dried (flame- or oven-dried). Use freshly opened or distilled anhydrous solvents and high-purity reagents.[2]
-
Catalyst Stoichiometry: Increase the molar ratio of the Lewis acid catalyst to the limiting reagent. A ratio of 1.1 to 1.5 equivalents is a good starting point.
-
Reaction Temperature: While these reactions are often run at low temperatures initially to control reactivity, the activation energy may not be overcome. Consider allowing the reaction to slowly warm to room temperature after the initial addition. Monitor the reaction progress by TLC or HPLC.
-
Section 3: Analytical Protocols & Data
Protocol 1: HPLC-MS Method for Byproduct Profiling
This protocol provides a robust starting point for the analysis of Ethyl 3-fluoro-4-methylbenzoylformate and its byproducts.
| Parameter | Specification |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% B to 95% B over 6 minutes, hold for 2 minutes, return to 40% B |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 25 °C |
| Injection Vol. | 5 µL |
| MS Ionization | Electrospray Ionization, Positive Mode (ESI+) |
| MS Scan Range | 50 - 500 m/z |
Data Table 1: Key Byproducts and Their Mass Spectrometry Signatures
| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) |
| Ethyl 3-fluoro-4-methylbenzoylformate (Product) | C₁₁H₁₁FO₃ | 210.0692 | 211.0765 | 233.0584 |
| Ethyl 4-fluoro-2-methylbenzoylformate (Isomer) | C₁₁H₁₁FO₃ | 210.0692 | 211.0765 | 233.0584 |
| 3-fluoro-4-methylbenzoylformic acid (Hydrolysis) | C₉H₇FO₃ | 182.0379 | 183.0452 | 205.0271 |
Mass data derived from PubChem CID 2758846 and theoretical calculations.[11]
Protocol 2: NMR Analysis for Definitive Isomer Identification
To distinguish the desired product from its primary regioisomeric byproduct, ¹H NMR is often sufficient. The key is the coupling pattern of the aromatic protons.
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Expected ¹H NMR Spectral Features:
-
Ethyl 3-fluoro-4-methylbenzoylformate (Desired Product): The aromatic region should show three distinct protons. You would expect to see a proton adjacent to the carbonyl group that appears as a doublet of doublets, coupled to both the fluorine and a neighboring proton.
-
Ethyl 4-fluoro-2-methylbenzoylformate (Isomeric Byproduct): The symmetry and substitution pattern are different, leading to a different set of splittings for the three aromatic protons. The coupling constants (J-values) between the protons and with the fluorine atom will be characteristic of their relative positions.[7]
-
-
Self-Validation: For absolute certainty, 2D NMR experiments like COSY (to see H-H correlations) and HMBC (to see long-range C-H correlations, for example, from the aromatic protons to the carbonyl carbon) can be used to piece together the exact connectivity of the molecule.[8]
Section 4: Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for identifying an unknown impurity encountered during the analysis of your reaction product.
Caption: A logical workflow for troubleshooting unknown byproducts.
References
-
PubChem. (n.d.). Ethyl 3-fluoro-4-methylbenzoylformate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
-
Al-Mokadem, M., et al. (2020). Synthesis, isolation and characterisation of fluorinated-benzimidazoisoquinoline regioisomers. UQ eSpace. Retrieved from [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
S1. Materials and reagents S1.1. LC/MS solvents and eluent additives. (n.d.). EGUsphere. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 3-chloro-4-fluorobenzoylformate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-fluoro-3-methylbenzoylformate. National Center for Biotechnology Information. Retrieved from [Link]
-
Proprep. (n.d.). What is the mechanism for the synthesis of beta keto esters and how does the choice of reactants and.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
ResearchGate. (n.d.). Mastering β-keto esters. Retrieved from [Link]
-
Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl Benzoylformate. Retrieved from [Link]
-
Organic Syntheses. (2014). Formation of γ-Keto Esters from β-Keto Esters. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Mondal, B. (2020, June 10). Friedel Crafts reaction/Acylation of toluene. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]
-
TIGP. (n.d.). Solid-state NMR investigation of effect of fluorination and methylation on prednisolone conformation. Retrieved from [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Google Patents. (n.d.). US7132444B2 - Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide.
- Google Patents. (n.d.). CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate.
-
Perła-Kajan, J., et al. (2021). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. PMC - NIH. Retrieved from [Link]
- Google Patents. (n.d.). CN114315577B - A method for synthesizing ethyl 2-ethoxymethylene-4,4-difluoroacetoacetate.
-
PubMed. (2022). Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluoro-phen-yl)3-{[(4-meth-oxy-phen-yl)formamido]-imino}-7-methyl-2H,3H,5H-[2][12]thia-zolo[3,2-a]pyrimidine-6-carboxyl-ate 0.25-hydrate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
-
Abraham, R. J., et al. (1972). The NMR spectra of fluoroaromatics—IV: ¹H and ¹⁹F spectra of some fluorinated benzofurans. Sci-Hub. Retrieved from [Link]
-
Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-fluoro-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Wheeler Scientific. (2024, January 15). Benzil Reduction to Benzhydrol - The Synthesis Chemists Need to Know. YouTube. Retrieved from [Link]
-
Journal of Materials and Environmental Science. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Retrieved from [Link]
-
ResearchGate. (2022). Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[2][12]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate. Retrieved from [Link]
-
ResearchGate. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves before extraction of the essential oil. Retrieved from [Link]
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Technical Support Center: A Guide to Scaling Up Ethyl 3-fluoro-4-methylbenzoylformate Production
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Ethyl 3-fluoro-4-methylbenzoylformate. As a key intermediate in various synthetic pathways, robust and reproducible production is critical. This document provides in-depth technical guidance, troubleshooting solutions, and answers to frequently asked questions to navigate the challenges of transitioning from bench-scale synthesis to larger-scale production.
Recommended Synthetic Pathway: Electrophilic Aromatic Substitution
The most direct and industrially scalable method for synthesizing Ethyl 3-fluoro-4-methylbenzoylformate is the Friedel-Crafts Acylation .[1] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, catalyzed by a strong Lewis acid. For this specific target molecule, the reaction proceeds between 3-fluoro-4-methyltoluene and an acylating agent like ethyl oxalyl chloride, typically using aluminum chloride (AlCl₃) as the catalyst.[2][3]
The choice of this pathway is underpinned by its efficiency and the relative accessibility of the starting materials. However, success in scaling this reaction hinges on precise control over reaction parameters to manage its potential exothermicity and ensure high regioselectivity.
Reaction Mechanism: Friedel-Crafts Acylation
The reaction mechanism involves three key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) abstracts a chloride ion from ethyl oxalyl chloride, forming a highly electrophilic, resonance-stabilized acylium ion.[3]
-
Electrophilic Attack: The electron-rich aromatic ring of 3-fluoro-4-methyltoluene attacks the acylium ion. The regioselectivity is dictated by the directing effects of the methyl (-CH₃) and fluoro (-F) groups. Both are ortho, para-directors. The acylation is expected to occur at the position most activated and sterically accessible, which is C6 (ortho to the methyl group and para to the fluorine atom).[2]
-
Rearomatization: The resulting intermediate is deprotonated, restoring the aromaticity of the ring and yielding the final product, Ethyl 3-fluoro-4-methylbenzoylformate.
Caption: Friedel-Crafts acylation reaction mechanism.
Experimental Protocol & Scale-Up Workflow
This section provides a detailed protocol for the synthesis, with specific annotations for scaling considerations.
Step-by-Step Laboratory Protocol
-
Apparatus Setup: Assemble a flame-dried, multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet/outlet connected to a scrubber (to neutralize evolved HCl gas).
-
Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous dichloromethane (DCM). Add anhydrous aluminum chloride (1.2 equivalents) portion-wise while maintaining the temperature below 10 °C.
-
Acyl Chloride Addition: Cool the catalyst suspension to 0 °C in an ice-salt bath. Add ethyl oxalyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature.
-
Substrate Addition: Add a solution of 3-fluoro-4-methyltoluene (1.0 equivalent) in anhydrous DCM dropwise over 1-2 hours, maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and very slowly quench by pouring it onto a stirred mixture of crushed ice and concentrated hydrochloric acid. Caution: This is a highly exothermic process.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Purification:
-
Wash the combined organic layers sequentially with water, 5% sodium bicarbonate solution (to remove acidic impurities), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.
-
The crude product can be purified further by vacuum distillation to yield Ethyl 3-fluoro-4-methylbenzoylformate as a liquid.[4]
-
Scale-Up Workflow and Considerations
Transitioning from the lab bench to a pilot or production scale introduces new challenges, primarily related to mass and heat transfer.
Caption: General workflow for scaling up production.
| Parameter | Laboratory Scale (1-10 g) | Pilot/Production Scale (1 kg+) | Rationale for Change |
| Heat Transfer | External cooling bath (ice, cryocool) | Jacketed reactor with controlled coolant flow | Surface-area-to-volume ratio decreases on scale-up, requiring more efficient, integrated cooling systems to manage exotherms. |
| Reagent Addition | Manual dropwise addition via funnel | Metering pump with controlled flow rate | Ensures consistent, controlled addition to prevent temperature spikes and localized high concentrations of reagents. |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer (impeller type optimized for slurry) | Ensures homogeneity in larger volumes and prevents solids (AlCl₃ complex) from settling, which would lead to a non-uniform reaction. |
| Quenching | Pouring reaction mixture onto ice | Reverse addition: slowly adding the reaction mixture to a large volume of chilled aqueous acid. | Provides better control over the highly exothermic quench process, minimizing risks of thermal runaway. |
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and scale-up in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Lewis Acid (AlCl₃) due to moisture exposure. 2. Impure starting materials. 3. Insufficient reaction time or temperature too low. | 1. Use freshly opened, high-purity anhydrous AlCl₃. Handle under strict inert conditions. 2. Verify the purity of starting materials by GC or NMR. 3. Allow the reaction to stir for a longer duration at the specified temperature, continuing to monitor by IPC. |
| Low Yield after Work-up | 1. Product loss during aqueous quench/extraction (hydrolysis of ester). 2. Formation of a stable emulsion during extraction. 3. Incomplete reaction. | 1. Keep all work-up solutions cold to minimize hydrolysis. Perform extractions quickly. 2. Add saturated brine to the separatory funnel to help break the emulsion. If persistent, filter the mixture through a pad of Celite®. 3. Re-evaluate IPC data. If starting material remains, consider optimizing reaction time or catalyst load in future runs. |
| Product is Impure (Multiple Spots on TLC) | 1. Isomeric Impurities: Acylation at other positions on the aromatic ring. 2. Unreacted Starting Material: 3-fluoro-4-methyltoluene is relatively volatile. 3. Hydrolyzed Product: Formation of 3-fluoro-4-methylbenzoylformic acid. | 1. Optimize reaction temperature; lower temperatures (0-5 °C) generally favor the desired kinetic product. Isomers may need to be separated by careful fractional distillation. 2. Remove volatile starting material during vacuum distillation. 3. The acid can be removed by the sodium bicarbonate wash during work-up. Ensure the wash is thorough. |
| Reaction Exotherm is Uncontrollable During Scale-up | 1. Addition rate of reagents is too fast. 2. Inefficient reactor cooling. 3. Poor mixing leading to localized "hot spots". | 1. Reduce the addition rate. Use a calibrated dosing pump for precise control. 2. Ensure the reactor's cooling system is operating at maximum efficiency and the setpoint is appropriate. 3. Check that the stirrer speed and impeller design are adequate for maintaining a uniform slurry and temperature profile. |
Troubleshooting Decision Flowchart
Sources
Technical Support Center: Reaction Kinetics of Ethyl 3-fluoro-4-methylbenzoylformate
Welcome to the technical support center for the reaction kinetics of Ethyl 3-fluoro-4-methylbenzoylformate. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to understand its reactivity and kinetic profile. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.
Introduction
Ethyl 3-fluoro-4-methylbenzoylformate is an α-keto ester, a class of compounds with significant applications in medicinal chemistry and organic synthesis. Understanding the kinetics of its formation (esterification) and cleavage (hydrolysis) is crucial for optimizing reaction conditions, maximizing yields, and ensuring product stability. The presence of both an electron-withdrawing fluorine atom and an electron-donating methyl group on the benzoyl ring introduces interesting electronic effects that influence the reactivity of the carbonyl centers. This guide will help you navigate the common challenges associated with studying the reaction kinetics of this molecule.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My esterification reaction to synthesize Ethyl 3-fluoro-4-methylbenzoylformate is showing a very low yield. What are the likely causes and how can I improve it?
A1: Low yields in Fischer esterification are a common issue.[1][2] Several factors could be at play:
-
Equilibrium Limitations: Fischer esterification is a reversible reaction.[1] The presence of water, a product of the reaction, can push the equilibrium back towards the reactants.
-
Solution: Employ methods to remove water as it is formed. Using a Dean-Stark apparatus or adding molecular sieves to the reaction mixture can effectively drive the reaction forward.[1]
-
-
Insufficient Catalyst: An acid catalyst is typically required to protonate the carboxylic acid, making it more electrophilic.
-
Solution: Ensure you are using a sufficient amount of a strong acid catalyst like sulfuric acid. If you suspect your catalyst has degraded, use a fresh batch.
-
-
Steric Hindrance: While the substituents on the aromatic ring are not in immediate proximity to the reaction center, bulky reactants can slow down the reaction.
-
Solution: While less of a concern for ethanol, if you were using a bulkier alcohol, you might consider increasing the reaction time or temperature.
-
-
Reaction Temperature: The reaction may not have enough energy to overcome the activation energy barrier.[3][4]
-
Solution: Increase the reaction temperature. Esterification is often performed under reflux conditions to maintain a high temperature without losing solvent.[4]
-
Q2: I am observing a slower than expected rate of hydrolysis for Ethyl 3-fluoro-4-methylbenzoylformate under basic conditions (saponification). Why might this be?
A2: The rate of saponification is highly dependent on the electronic properties of the ester. The substituents on the benzoyl ring play a crucial role here. The reaction proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl. A more electrophilic carbonyl carbon will react faster.
-
Electronic Effects: You have two competing electronic effects on the ring:
-
The fluoro group at the 3-position is electron-withdrawing via the inductive effect, which should increase the electrophilicity of the carbonyl carbon and thus increase the rate of hydrolysis.
-
The methyl group at the 4-position is electron-donating, which decreases the electrophilicity of the carbonyl carbon and should decrease the rate of hydrolysis.
It's possible that the electron-donating effect of the methyl group is more influential than the inductive effect of the fluorine in your specific reaction conditions, leading to a slower rate than anticipated.
-
-
Troubleshooting Steps:
-
Increase Base Concentration: A higher concentration of the nucleophile (hydroxide) will increase the reaction rate, assuming the reaction is first order with respect to the base.
-
Increase Temperature: As with most reactions, increasing the temperature will increase the rate constant by providing more molecules with sufficient energy to react.[3][5]
-
Solvent Effects: Ensure your solvent can adequately dissolve both the ester and the hydroxide salt. A phase-transfer catalyst might be necessary if you are working in a biphasic system.
-
Q3: My kinetic data for the hydrolysis of Ethyl 3-fluoro-4-methylbenzoylformate is not reproducible. What are the potential sources of error?
A3: Reproducibility is key in kinetic studies. Inconsistent results often point to a lack of control over key reaction parameters:
-
Temperature Fluctuations: Reaction rates are highly sensitive to temperature.[5]
-
Solution: Use a thermostatically controlled water bath or oil bath to maintain a constant temperature throughout the experiment. Even a change of 1-2 °C can significantly alter the rate.
-
-
Inaccurate Concentrations: The rate law of a reaction describes how the rate depends on the concentration of the reactants.[6]
-
Solution: Prepare your stock solutions of the ester and any reagents (e.g., acid or base) with high precision using volumetric flasks. Calibrate your pipettes regularly.
-
-
pH Changes: For acid or base-catalyzed reactions, maintaining a constant pH is critical.
-
Solution: Use a buffer solution if appropriate for your reaction, especially if the reaction itself produces or consumes acidic or basic species.
-
-
Impure Reactants: Impurities can act as inhibitors or catalysts, leading to variable rates.[1]
-
Solution: Ensure your Ethyl 3-fluoro-4-methylbenzoylformate is of high purity. Purify it if necessary (e.g., by distillation or chromatography) and confirm its purity by techniques like NMR or GC-MS.
-
Experimental Workflow for a Kinetic Study
Caption: Workflow for a typical kinetic experiment.
Frequently Asked Questions (FAQs)
Q1: How do the fluoro and methyl substituents on the aromatic ring of Ethyl 3-fluoro-4-methylbenzoylformate influence its reactivity?
A1: The substituents have opposing electronic effects that influence the electrophilicity of the two carbonyl carbons:
-
Fluoro Group (at C3): This is an electron-withdrawing group primarily through the inductive effect. This effect will increase the partial positive charge on the carbonyl carbons, making them more susceptible to nucleophilic attack.
-
Methyl Group (at C4): This is an electron-donating group through hyperconjugation. This effect will decrease the partial positive charge on the carbonyl carbons, making them less reactive towards nucleophiles.
The net effect on the reaction kinetics will depend on the specific reaction and which electronic effect dominates. For reactions where nucleophilic attack is the rate-determining step (like hydrolysis), the overall rate will be a balance of these two effects.[7]
Q2: What is the likely rate-determining step in the acid-catalyzed hydrolysis of Ethyl 3-fluoro-4-methylbenzoylformate?
A2: For the acid-catalyzed hydrolysis of esters, the rate-determining step is typically the attack of water (a weak nucleophile) on the protonated carbonyl carbon of the ester.
Proposed Mechanism for Acid-Catalyzed Hydrolysis
Caption: Simplified mechanism of acid-catalyzed ester hydrolysis.
The initial protonation of the carbonyl oxygen is a fast equilibrium step. The subsequent attack by water is slow because water is a weak nucleophile and the tetrahedral intermediate is of high energy.
Q3: Can I monitor the kinetics of this reaction using UV-Vis spectroscopy?
A3: Yes, UV-Vis spectroscopy can be an excellent technique for monitoring the kinetics of this reaction, provided there is a change in absorbance at a specific wavelength as the reaction progresses. The benzoylformate moiety has a strong UV chromophore. As the ester is hydrolyzed to 3-fluoro-4-methylbenzoylformic acid, the electronic environment of the chromophore changes, which will likely lead to a shift in the absorption spectrum.
-
Procedure:
-
Measure the full UV-Vis spectrum of the reactant (Ethyl 3-fluoro-4-methylbenzoylformate) and the product (3-fluoro-4-methylbenzoylformic acid) to identify a wavelength where there is a significant difference in absorbance.
-
Set the spectrophotometer to this wavelength and record the change in absorbance over time after initiating the reaction.
-
Use the Beer-Lambert law (A = εbc) to convert absorbance values to concentrations.
-
Q4: What safety precautions should I take when working with Ethyl 3-fluoro-4-methylbenzoylformate and its reactions?
A4: Standard laboratory safety procedures should be followed:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents or corrosive acids and bases.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for Ethyl 3-fluoro-4-methylbenzoylformate and all other reagents for specific handling and disposal information. While specific toxicity data for this exact compound may be limited, related fluorinated and aromatic compounds can be irritants.
-
Thermal Hazards: Be cautious when heating reactions, especially under reflux. Use a heating mantle and ensure the setup is secure.[4]
Quantitative Data Summary
| Reaction | Substituent Effect on Rate-Determining Step | Expected Relative Rate |
| Acid-Catalyzed Hydrolysis | Nucleophilic attack by water on the protonated carbonyl. Electron-withdrawing groups enhance this step. | The fluoro group should accelerate the reaction, while the methyl group should slow it down. The net effect depends on the balance. |
| Base-Catalyzed Hydrolysis | Nucleophilic attack by hydroxide on the carbonyl. Electron-withdrawing groups enhance this step. | Similar to acid-catalyzed hydrolysis, the fluoro group will be activating and the methyl group deactivating. |
| Fischer Esterification | Nucleophilic attack by alcohol on the protonated carboxylic acid. Electron-withdrawing groups on the acid can slightly accelerate this step. | The fluoro group on the corresponding carboxylic acid would likely lead to a slightly faster esterification rate compared to an unsubstituted analog. |
References
-
Bisswanger, H., et al. (2009). Structural and kinetic studies on native intermediates and an intermediate analogue in benzoylformate decarboxylase reveal a least motion mechanism with an unprecedented short-lived predecarboxylation intermediate. Biochemistry, 48(6), 1269-1278. [Link]
-
Weiss, P. M., et al. (1988). Kinetics and mechanism of benzoylformate decarboxylase using 13C and solvent deuterium isotope effects on benzoylformate and benzoylformate analogues. Biochemistry, 27(6), 2167-2175. [Link]
-
Weiss, P. M., et al. (1988). Kinetics and mechanism of benzoylformate decarboxylase using 13C and solvent deuterium isotope effects on benzoylformate and benzoylformate analogues. The Journal of Biological Chemistry, 263(8), 3942-3947. [Link]
-
Solubility of Things. (n.d.). Reaction Kinetics and Rate Laws in Organic Reactions. Solubility of Things. [Link]
-
Komali Mam. (2020, July 19). 4 Simple Tricks to solve Esterification questions from organic chemistry without any mechanisms. YouTube. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]
-
Lissi, E. A., & de la Fuente, J. (1981). Photochemistry of alkyl esters of benzoylformic acid. Journal of Photochemistry, 17(3-4), 273-280. [Link]
-
Reddit. (2024, February 15). Esterification not Working. r/chemhelp. [Link]
-
Toste, F. D. (2004). Reaction Kinetics in Organic Reactions Kinetics of Asymmetric Catalytic Reactions. University of California, Berkeley. [Link]
-
Himo, F., & Siegbahn, P. E. (2015). A Theoretical Study of the Benzoylformate Decarboxylase Reaction Mechanism. ChemPhysChem, 16(1), 187-194. [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]
-
Chemistry LibreTexts. (2022, April 2). 8.3: Kinetics and the Mechanisms of Reactions. Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2010, September 8). Chemical Kinetics. Master Organic Chemistry. [Link]
-
Organic Syntheses. (n.d.). Ethyl Benzoylformate. Organic Syntheses Procedure. [Link]
-
Chad's Prep. (2020, October 26). 6.3 The Kinetics of Organic Reactions | Organic Chemistry. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
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- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Kinetics and mechanism of benzoylformate decarboxylase using 13C and solvent deuterium isotope effects on benzoylformate and benzoylformate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Ethyl 3-fluoro-4-methylbenzoylformate Synthesis
Welcome to the technical support center for challenges related to the synthesis of Ethyl 3-fluoro-4-methylbenzoylformate. This guide is designed for researchers, chemists, and drug development professionals who may encounter catalyst-related issues during the synthesis of this and structurally similar aryl α-keto esters. We will delve into the causality behind experimental choices, offering field-proven insights to troubleshoot common problems.
The synthesis of Ethyl 3-fluoro-4-methylbenzoylformate is typically achieved via a Friedel-Crafts acylation of 3-fluorotoluene with an appropriate acylating agent, such as ethyl oxalyl chloride, in the presence of a Lewis acid catalyst. The choice of this catalyst is paramount and is often the source of experimental challenges ranging from low yield to poor regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic approach for Ethyl 3-fluoro-4-methylbenzoylformate and where does the catalyst play a critical role?
A1: The most common and direct method is the Friedel-Crafts acylation.[1][2] This reaction involves the electrophilic substitution of an acyl group onto the aromatic ring of 3-fluorotoluene. The catalyst, typically a Lewis acid, is crucial for activating the acylating agent (e.g., ethyl oxalyl chloride) to generate a highly reactive acylium ion, which then attacks the electron-rich aromatic ring.[1][3] The catalyst's nature, strength, and concentration directly influence reaction rate, yield, and the final isomer distribution.
Q2: Why is a stoichiometric amount of Lewis acid, like AlCl₃, often necessary in Friedel-Crafts acylation?
A2: A stoichiometric quantity (or even a slight excess) of the Lewis acid is required because the product, an aryl ketone, is itself a Lewis base.[4][5] It readily forms a stable complex with the Lewis acid catalyst. This complexation deactivates the catalyst, preventing it from participating in further catalytic cycles.[5] Therefore, enough catalyst must be present to both activate the acylating agent and to be complexed by the product formed.
Q3: How do the fluoro and methyl substituents on the 3-fluorotoluene starting material affect the reaction and catalyst choice?
A3: The two substituents have competing electronic and steric effects that dictate the position of acylation.
-
Methyl Group (-CH₃): An activating, ortho, para-directing group. It increases the electron density of the ring, making it more susceptible to electrophilic attack.
-
Fluoro Group (-F): A deactivating, ortho, para-directing group due to its inductive electron-withdrawing effect, despite having lone pairs that can donate via resonance.
The interplay between the activating -CH₃ group and the deactivating -F group requires a carefully selected catalyst. A weaker Lewis acid might not be sufficient to overcome the deactivating effect of the fluorine, while an overly strong catalyst could lead to side reactions or poor regioselectivity.
Troubleshooting Guide: Catalyst and Reaction Issues
Problem 1: Low to No Conversion of Starting Material
Q: My reaction shows minimal consumption of 3-fluorotoluene after the recommended reaction time. What are the likely catalyst-related causes?
A: This is a common issue often pointing to catalyst deactivation or insufficient activity. Here are the primary causes and troubleshooting steps:
-
Moisture Contamination: Lewis acids like AlCl₃ and TiCl₄ are extremely hygroscopic and react violently with water.[4] Trace moisture in the solvent, reagents, or glassware will hydrolyze and deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous grade solvents, preferably from a solvent purification system or a freshly opened sealed bottle. Handle reagents under an inert atmosphere (Nitrogen or Argon).
-
-
Insufficient Catalyst Loading: As the ketone product sequesters the catalyst, a sub-stoichiometric amount will result in an incomplete reaction.[4][5]
-
Solution: For robust Lewis acids like AlCl₃, ensure at least 1.1 to 1.3 equivalents are used relative to the limiting reagent (acyl chloride or arene).
-
-
Poor Catalyst Quality: The catalyst may have degraded due to improper storage.
-
Solution: Use a fresh bottle of the Lewis acid. For solid catalysts like AlCl₃, ensure it is a free-flowing powder and not clumped, which indicates hydration.
-
-
Inadequate Catalyst Strength: The combined deactivating effect of the fluorine atom and the carbonyl group of the acylating agent may require a stronger Lewis acid.
-
Solution: If using a milder catalyst like FeCl₃ or ZnCl₂, consider switching to a more potent one like AlCl₃ or TiCl₄.
-
Problem 2: Poor Regioselectivity and Isomer Formation
Q: My analysis shows a mixture of acylated isomers. How can I improve the selectivity to obtain the 4-methyl product?
A: Achieving high regioselectivity is a significant challenge. The desired product results from acylation at the C6 position (para to the methyl group and ortho to the fluorine). However, acylation can also occur at other positions.
-
Steric Hindrance: The choice of catalyst can influence the effective size of the electrophile. A bulkier catalyst-acyl chloride complex may favor attack at the less sterically hindered C6 position over the C2 or C4 positions.
-
Solution: Experiment with different Lewis acids. Sometimes, a bulkier catalyst like hafnium triflate (Hf(OTf)₄) can offer different selectivity compared to AlCl₃.[2]
-
-
Reaction Temperature: Lower temperatures generally increase selectivity by favoring the thermodynamically more stable product and minimizing side reactions. Friedel-Crafts reactions are often run at 0 °C or even lower.
-
Solution: Perform the reaction at 0 °C and then allow it to slowly warm to room temperature. Compare the results with a reaction run entirely at room temperature.
-
| Catalyst | Typical Temperature (°C) | Relative Strength | Expected Predominant Isomer (Hypothetical) |
| AlCl₃ | 0 to 25 | Very Strong | 6-acyl (desired) with 2-acyl impurity |
| FeCl₃ | 25 to 60 | Strong | Mixture of 6-acyl and 2-acyl |
| SnCl₄ | 0 to 25 | Moderate | Higher selectivity for 6-acyl, lower conversion |
| Hf(OTf)₄ | 25 to 80 | Moderate | May offer unique selectivity due to bulk |
Problem 3: Difficult Reaction Work-up and Product Degradation
Q: I'm experiencing low yields after work-up, possibly due to product decomposition. What is the correct procedure?
A: The work-up is critical for breaking the catalyst-ketone complex and must be done carefully to avoid hydrolysis of the ester group.
-
Improper Quenching: Pouring the reaction mixture onto water directly can cause a violent exotherm, leading to product degradation.
-
Solution: The reaction mixture should be quenched by slowly pouring it onto a mixture of crushed ice and concentrated HCl.[3] The acid is necessary to fully protonate the aluminum salts and break the product complex, making the product soluble in the organic layer.
-
-
Ester Hydrolysis: Prolonged contact with strong acid or base during work-up can hydrolyze the ethyl ester back to the carboxylic acid.
-
Solution: Keep the work-up temperature low (ice bath). After quenching, promptly separate the organic layer. Wash with cold, dilute sodium bicarbonate solution to remove acid, followed by brine. Minimize the time the product is in contact with aqueous acidic or basic solutions.
-
Experimental Protocol: Catalyzed Synthesis
This protocol provides a starting point for the synthesis of Ethyl 3-fluoro-4-methylbenzoylformate.
Materials:
-
3-Fluorotoluene (anhydrous)
-
Ethyl oxalyl chloride
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (concentrated)
-
Crushed ice
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with anhydrous AlCl₃ (1.2 equivalents).
-
Add anhydrous DCM to the flask via cannula, and cool the resulting slurry to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 3-fluorotoluene (1.0 equivalent) and ethyl oxalyl chloride (1.05 equivalents) in anhydrous DCM.
-
Add the solution from the dropping funnel to the AlCl₃ slurry dropwise over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
While cooling the reaction flask in an ice bath, prepare a separate beaker with a mixture of crushed ice and concentrated HCl.
-
Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with fresh DCM.
-
Combine all organic layers and wash sequentially with cold water, cold saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
References
-
Organic Syntheses. Ethyl Benzoylformate. Available from: [Link]
-
LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Available from: [Link]
-
Nguyen, H. T. T., et al. Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. (2020). ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Available from: [Link]
- Google Patents. CN103382152A - Preparation method of alpha-keto ester.
- Google Patents. DE19909784A1 - Production of 2-aryl-2-oxo-acetate esters, used as intermediates, comprises reacting arylmethyl halide with carbon monoxide and alcohol and reacting resulting aryl-acetate ester with oxygen.
- Google Patents. CN103408424A - Preparation method for synthesizing methyl benzoylformate by virtue of one-pot method.
-
JoVE. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. (2025). Available from: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
-
PubChem. Ethyl 2-(4-methylphenyl)-2-oxoacetate. Available from: [Link]
-
International Journal of Advanced Chemistry Research. Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. (2021). Available from: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Available from: [Link]
-
ResearchGate. One-pot efficient synthesis of aryl α-keto esters from aryl-ketones | Request PDF. (2025). Available from: [Link]
-
National Institutes of Health. Palladium Catalyzed β-Arylation of α-Keto Esters. Available from: [Link]
-
YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). Available from: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Ethyl 3-fluoro-4-methylbenzoylformate and Other Key Benzoylformates in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of synthons available, α-ketoesters, and specifically benzoylformates, represent a versatile class of compounds prized for their reactivity and utility in constructing complex molecular architectures. This guide provides an in-depth, objective comparison of Ethyl 3-fluoro-4-methylbenzoylformate against a curated selection of other commercially available benzoylformates, supported by experimental data and field-proven insights to inform your synthetic strategies.
This comparison will focus on the following compounds, chosen for their structural diversity and relevance in medicinal chemistry:
-
Ethyl 3-fluoro-4-methylbenzoylformate: The focus of our investigation, featuring a unique substitution pattern with both fluorine and methyl groups.
-
Methyl Benzoylformate: The simplest analogue, offering a baseline for understanding the impact of the ester group and lack of ring substitution.
-
Ethyl Benzoylformate: The direct parent compound to our lead, allowing for the specific analysis of the fluoro and methyl substituents' effects.
-
Ethyl 4-fluorobenzoylformate: A positional isomer to our lead's fluorine substituent, useful for dissecting the electronic and steric influences of fluorine's placement.
-
Ethyl 2-chloro-5-nitrobenzoylformate: A derivative with strong electron-withdrawing groups, providing a contrast in reactivity and electronic properties.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of a building block are fundamental to its handling, reactivity, and incorporation into a synthetic workflow. The table below summarizes the key physicochemical properties of our selected benzoylformates.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| Ethyl 3-fluoro-4-methylbenzoylformate | C₁₁H₁₁FO₃ | 210.20 | No data available | No data available | No data available |
| Methyl Benzoylformate | C₉H₈O₃ | 164.16 | 246-248[1] | 1.184[2] | 1.5038[2] |
| Ethyl Benzoylformate | C₁₀H₁₀O₃ | 178.18 | 138-139 / 18 mmHg[3] | 1.122[3] | 1.516 |
| Ethyl 4-fluorobenzoylformate | C₁₀H₉FO₃ | 196.18 | No data available | 1.199 | No data available |
| Ethyl 2-chloro-5-nitrobenzoate * | C₉H₈ClNO₄ | 229.62 | 329.5 (Predicted)[4] | 1.369 (Predicted)[4] | 1.559[4] |
*Data for Ethyl 2-chloro-5-nitrobenzoate is presented as a close structural analogue due to the lack of available data for the corresponding benzoylformate.
The introduction of a fluorine atom and a methyl group in Ethyl 3-fluoro-4-methylbenzoylformate is expected to influence its lipophilicity and electronic properties, which can be advantageous in drug design for modulating properties like cell permeability and metabolic stability. The lack of readily available experimental data for this specific compound highlights a gap in the chemical literature and an opportunity for further characterization.
Synthesis of Benzoylformates: A Comparative Analysis of Methodologies
The accessibility of a starting material is a crucial factor in its adoption in a synthetic campaign. The synthesis of benzoylformates can be achieved through several routes, with varying degrees of efficiency and scalability.
General Synthetic Workflow
A common and reliable method for the synthesis of benzoylformates is the Friedel-Crafts acylation of an aromatic compound with an oxalyl chloride derivative. This electrophilic aromatic substitution is a cornerstone of organic synthesis.
Caption: General Friedel-Crafts acylation for benzoylformate synthesis.
Experimental Protocols: A Side-by-Side Comparison
Below are representative protocols for the synthesis of the parent ethyl benzoylformate and a plausible route for the fluoro-substituted analogue.
Protocol 1: Synthesis of Ethyl Benzoylformate via Oxidation and Esterification
This classic two-step procedure, adapted from Organic Syntheses, provides a reliable route to the parent compound.[5]
Step 1: Oxidation of Mandelic Acid to Benzoylformic Acid
-
In a large vessel equipped with a mechanical stirrer, dissolve 375 g (2.5 moles) of mandelic acid in 500 mL of water.
-
Add a solution of 110 g (2.8 moles) of sodium hydroxide in 500 mL of water, followed by 2000 g of cracked ice.
-
Over 30 minutes, add 275 g (1.74 moles) of finely ground potassium permanganate in portions, maintaining the temperature between -2°C and -4°C.
-
Stir the mixture for 1.5 hours.
-
Quench any excess permanganate with ethyl alcohol.
-
Filter the manganese dioxide and wash the filter cake with water.
-
Acidify the filtrate with concentrated sulfuric acid and extract the benzoylformic acid with ether.
Step 2: Esterification of Benzoylformic Acid
-
To the crude benzoylformic acid (approx. 300 g), add 15 cc of concentrated sulfuric acid.
-
Heat the mixture to 105-110°C and pass ethyl alcohol vapor through the solution until the reaction is complete.
-
Neutralize the reaction mixture with a 10% sodium carbonate solution.
-
Purify the crude ethyl benzoylformate by distillation under reduced pressure (boiling point 138-139°C at 18 mmHg).
Protocol 2: Plausible Synthesis of Ethyl 4-fluorobenzoylformate via Friedel-Crafts Acylation
This protocol is a standard and efficient method for introducing the keto-ester functionality.
-
To a stirred solution of fluorobenzene in a suitable solvent (e.g., dichloromethane), add a Lewis acid such as aluminum chloride at 0°C.
-
Slowly add ethyl oxalyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with ice-water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
The choice of synthetic route will depend on the availability of starting materials, scalability, and the desired purity of the final product. The Friedel-Crafts approach is generally more direct and amenable to the synthesis of substituted analogues like Ethyl 3-fluoro-4-methylbenzoylformate .
Comparative Reactivity: The Influence of Substituents
The reactivity of the α-ketoester moiety in benzoylformates is central to their utility. The two carbonyl groups offer multiple sites for nucleophilic attack, and the aromatic ring can undergo further substitution.
Asymmetric Reduction of the Ketone
A key transformation of benzoylformates is the asymmetric reduction of the ketone to afford chiral α-hydroxy esters, which are valuable building blocks in medicinal chemistry. The electronic nature of the substituents on the aromatic ring can significantly influence the stereoselectivity of this reduction.
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"Ethyl 3-fluoro-4-methylbenzoylformate" efficacy studies
An Objective Comparison of Ethyl 3-fluoro-4-methylbenzoylformate in Preclinical Models
This guide provides a comprehensive analysis of Ethyl 3-fluoro-4-methylbenzoylformate, offering a comparative perspective on its efficacy against other relevant compounds in preclinical research. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to facilitate informed decisions in experimental design and compound selection.
Ethyl 3-fluoro-4-methylbenzoylformate is a synthetic organic compound characterized by a benzoylformate core structure with fluorine and methyl substitutions on the phenyl ring. Such compounds are of significant interest in medicinal chemistry, often serving as key intermediates or building blocks in the synthesis of more complex, biologically active molecules. The presence of the α-keto ester functionality and the specific halogen and alkyl substitutions can significantly influence the compound's reactivity, metabolic stability, and interaction with biological targets.
While specific efficacy studies on Ethyl 3-fluoro-4-methylbenzoylformate are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for various therapeutic areas. For the purpose of this guide, we will compare its potential utility based on the known activities of structurally related benzoylformate derivatives.
Comparative Efficacy Analysis: A Surrogated Approach
Due to the limited direct data on Ethyl 3-fluoro-4-methylbenzoylformate, this guide will draw comparisons with compounds sharing its core benzoylformate structure that have been evaluated in preclinical models. This approach allows for an informed estimation of its potential efficacy and provides a framework for future experimental validation.
Table 1: Comparative Profile of Benzoylformate Derivatives
| Compound/Class | Primary Investigated Activity | Key Findings | Potential Advantages of Ethyl 3-fluoro-4-methylbenzoylformate |
| Ethyl Benzoylformate | General Synthetic Intermediate | Widely used in the synthesis of pharmaceuticals and agrochemicals. | The fluoro and methyl substitutions may enhance target-specific interactions and improve metabolic stability. |
| Pyruvate Kinase M2 (PKM2) Activators | Anticancer | Some benzoylformate derivatives have been shown to activate PKM2, a key enzyme in cancer metabolism. | The specific substitution pattern could modulate potency and selectivity for PKM2. |
| Kynurenine 3-monooxygenase (KMO) Inhibitors | Neurodegenerative Diseases | Structurally related compounds are explored as inhibitors of KMO, an enzyme implicated in neurotoxic pathways. | The electron-withdrawing fluorine and electron-donating methyl group could influence binding affinity to the enzyme's active site. |
Experimental Protocols for Efficacy Determination
To ascertain the actual efficacy of Ethyl 3-fluoro-4-methylbenzoylformate, a series of well-defined experimental protocols are necessary. The following represents a logical workflow for its initial characterization.
Workflow for In Vitro Efficacy Screening
Caption: In Vitro Efficacy Screening Workflow.
Step-by-Step Protocol: IC50 Determination via a Kinase Assay
This protocol provides a generalized method for determining the half-maximal inhibitory concentration (IC50) of Ethyl 3-fluoro-4-methylbenzoylformate against a putative kinase target.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Ethyl 3-fluoro-4-methylbenzoylformate in 100% DMSO.
-
Prepare a 2X kinase solution in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X substrate/ATP solution in kinase buffer.
-
-
Compound Dilution:
-
Perform serial dilutions of the compound stock in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Further dilute these intermediate concentrations in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted compound to a 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the signal according to the assay kit manufacturer's instructions (e.g., luminescence-based ATP detection).
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway Context
Should Ethyl 3-fluoro-4-methylbenzoylformate prove to be an effective modulator of a specific target, for instance, an enzyme within a signaling cascade, understanding its position in the pathway is crucial.
Caption: Hypothetical Signaling Pathway Intervention.
Discussion and Future Directions
The true potential of Ethyl 3-fluoro-4-methylbenzoylformate remains to be unlocked through rigorous experimental validation. Its chemical structure is promising, suggesting that it could be a valuable tool compound or a starting point for the development of more potent and selective modulators of various biological targets.
Future research should focus on:
-
Broad-spectrum screening: Testing the compound against a diverse panel of enzymes and receptors to identify its primary biological targets.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogues of Ethyl 3-fluoro-4-methylbenzoylformate to understand how modifications to its structure affect its biological activity.
-
In vivo evaluation: Should promising in vitro activity be identified, progressing the compound to cell-based assays and eventually to animal models to assess its efficacy, pharmacokinetics, and safety.
By systematically applying the experimental frameworks outlined in this guide, the scientific community can effectively elucidate the therapeutic potential of Ethyl 3-fluoro-4-methylbenzoylformate.
References
As this guide is based on a general understanding of medicinal chemistry and drug discovery processes due to the lack of specific literature on "Ethyl 3-fluoro-4-methylbenzoylformate," the references provided are foundational texts and resources in these fields.
A Senior Application Scientist's Guide to the Structural Validation of Ethyl 3-fluoro-4-methylbenzoylformate
Introduction: The "Why" of Orthogonal Validation
In regulated environments, relying on a single analytical technique is insufficient for definitive structural elucidation. Each method interrogates the molecule from a different physical principle. By employing an orthogonal multi-technique approach—combining Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—we create a self-validating system. A proposed structure must be consistent with the data from all three techniques. Any discrepancy necessitates further investigation, safeguarding against misidentification, which can have profound consequences in later-stage development.
The subject of our analysis, Ethyl 3-fluoro-4-methylbenzoylformate, possesses several key structural features that are well-suited for this orthogonal approach: an aromatic ring with a specific substitution pattern, an α-ketoester functional group, and an ethyl ester moiety. Our experimental design will specifically target these features for unambiguous confirmation.
Core Analytical Workflow
The validation process follows a logical progression, starting with mass confirmation and moving to detailed structural mapping.
Caption: A logical workflow for the structural validation of a target compound.
PART 1: Mass Spectrometry – Confirming the Formula
Expertise & Experience: We begin with Mass Spectrometry (MS) as our first-pass analysis. It's rapid and directly confirms the molecular weight, the most fundamental property of the molecule. We choose Electrospray Ionization (ESI) as it is a soft ionization technique that typically preserves the molecular ion, which is crucial for this initial validation step.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in acetonitrile.
-
Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an ESI source.
-
Analysis Mode: Perform the analysis in positive ion mode.
-
Data Acquisition: Acquire spectra over a mass range of 50-500 m/z.
-
Interpretation: Look for the protonated molecular ion [M+H]⁺ and the sodium adduct [M+Na]⁺. The high-resolution instrument allows for the determination of the elemental composition from the exact mass.
Trustworthiness: A Self-Validating System
The molecular formula of Ethyl 3-fluoro-4-methylbenzoylformate is C₁₁H₁₁FO₃.[1][2] The expected monoisotopic mass is 210.0692 Da.[3] The HRMS data becomes self-validating when the measured mass is within a narrow tolerance (typically < 5 ppm) of the theoretical mass and the observed isotopic pattern matches the calculated pattern for C₁₁H₁₁FO₃.
Data Presentation: Expected HRMS Data
| Ion Adduct | Theoretical m/z | Observed m/z (example) | Mass Error (ppm) |
| [M+H]⁺ | 211.0765 | 211.0763 | -0.95 |
| [M+Na]⁺ | 233.0585 | 233.0581 | -1.72 |
PART 2: Nuclear Magnetic Resonance (NMR) – Mapping the Skeleton
Expertise & Experience: NMR is the most powerful tool for elucidating the precise arrangement of atoms. For this molecule, a suite of experiments is necessary. ¹H NMR will map the proton environments, ¹³C NMR will identify all unique carbons, and ¹⁹F NMR will confirm the presence and environment of the single fluorine atom. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is a common choice for this type of organic molecule.
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum. Pay close attention to chemical shifts (δ), coupling constants (J-values), and integration.
-
¹³C NMR: Acquire a broadband proton-decoupled carbon spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.
Trustworthiness: Predicting and Verifying
The structure of Ethyl 3-fluoro-4-methylbenzoylformate allows us to predict the expected NMR spectra. The validation comes from the tight correlation between these predictions and the experimental data. For instance, the aromatic region of the ¹H NMR should show three distinct protons with splitting patterns dictated by their positions relative to each other and the fluorine atom. Similarly, the presence of two carbonyl carbons in the ¹³C NMR is a key diagnostic feature.
Data Presentation: Predicted NMR Data
¹H NMR (400 MHz, CDCl₃) The following are predicted values based on analogous compounds and chemical shift principles.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |
| ~ 8.0 | d | 1H | Ar-H | Proton ortho to the benzoyl carbonyl, deshielded. Similar protons in ethyl benzoylformate appear around 8.0 ppm.[4] |
| ~ 7.8 | dd | 1H | Ar-H | Proton ortho to both the fluorine and the carbonyl group, showing H-F and H-H coupling. |
| ~ 7.2 | t | 1H | Ar-H | Proton para to the carbonyl group, coupled to the adjacent proton and fluorine. |
| ~ 4.45 | q | 2H | -OCH₂CH₃ | Typical quartet for an ethyl ester methylene group. Ethyl benzoates show this signal around 4.4 ppm.[5] |
| ~ 2.4 | s | 3H | Ar-CH₃ | Aromatic methyl group, singlet. Toluene shows the methyl signal at 2.36 ppm. |
| ~ 1.4 | t | 3H | -OCH₂CH₃ | Typical triplet for an ethyl ester methyl group. Ethyl benzoates show this signal around 1.4 ppm.[5] |
¹³C NMR (100 MHz, CDCl₃) Predicted values based on analogous compounds and additivity rules.
| Chemical Shift (δ, ppm) | Assignment | Rationale & Comparative Insights |
| ~ 185 | C=O (Ketone) | Ketonic carbonyls are typically downfield. Benzoylformates show this peak in this region. |
| ~ 164 | C=O (Ester) | Ester carbonyls are slightly upfield from ketones. |
| ~ 160 (d) | C-F | Aromatic carbon directly attached to fluorine, shows a large ¹JCF coupling constant. |
| ~ 125-140 | Aromatic C | Remaining four aromatic carbons. Quaternary carbons will typically have lower intensity.[6] |
| ~ 62 | -OCH₂CH₃ | Methylene carbon of the ethyl group. |
| ~ 20 | Ar-CH₃ | Aromatic methyl carbon. |
| ~ 14 | -OCH₂CH₃ | Methyl carbon of the ethyl group. |
PART 3: Infrared (IR) Spectroscopy – Identifying Functional Groups
Expertise & Experience: FTIR is a rapid and non-destructive technique that provides confirmation of key functional groups. For this molecule, the two distinct carbonyl groups (ketone and ester) are the primary targets. While they may overlap, we expect a strong, characteristic absorption band. Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.
Protocol 3: FTIR-ATR Spectroscopy
-
Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Interpretation: Identify the characteristic absorption bands for the C=O (ester and ketone), C-O (ester), and aromatic C-H and C=C bonds.
Trustworthiness: Corroborating Evidence
The IR spectrum provides crucial corroborating evidence for the functional groups identified by NMR. The presence of a strong carbonyl stretch and the C-O stretch is a definitive marker for an ester. The exact position of the carbonyl absorption provides further clues. α-keto esters often exhibit a single, broadened C=O band or a main peak with a shoulder.[6]
Data Presentation: Expected IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Rationale & Comparative Insights |
| ~ 3100-3000 | Medium | Aromatic C-H stretch | Characteristic of the benzene ring. |
| ~ 2980 | Medium | Aliphatic C-H stretch | From the ethyl and methyl groups. |
| ~ 1735 | Strong, Broad | C=O stretch (Ester & Ketone) | The ester C=O stretch typically appears around 1750-1735 cm⁻¹.[6] The adjacent ketone may cause broadening or a shoulder. |
| ~ 1600, 1480 | Medium-Weak | Aromatic C=C stretch | Characteristic vibrations of the benzene ring. |
| ~ 1250 | Strong | C-O stretch (Ester) | The C-O single bond stretch in esters is a strong, identifying feature.[6] |
Conclusion: Synthesizing the Data for Final Validation
The definitive validation of "Ethyl 3-fluoro-4-methylbenzoylformate" is achieved when the experimental data from HRMS, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and FTIR are all consistent with the proposed structure and with the data obtained from a certified reference standard, which is commercially available.[1][2][7] Each piece of data serves as a check on the others, creating a robust and scientifically defensible structural confirmation. This multi-technique, self-validating approach is essential for ensuring the quality and integrity of chemical entities in research and development.
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The Royal Society of Chemistry. Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Available at: [Link]
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Oakwood Chemical. Ethyl 3-fluoro-4-methylbenzoylformate. Available at: [Link]
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Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. Available at: [Link]
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Organic Syntheses. Ethyl Benzoylformate. Available at: [Link]
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Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]
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ORGANIC SPECTROSCOPY INTERNATIONAL. Ester infrared spectra. Available at: [Link]
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A Researcher's Guide to Unveiling the Bioactive Potential of Ethyl 3-fluoro-4-methylbenzoylformate: A Comparative Screening Analysis
In the landscape of drug discovery and development, the exploration of novel chemical entities for therapeutic potential is a cornerstone of innovation. Ethyl 3-fluoro-4-methylbenzoylformate, a compound characterized by its fluorinated benzoylformate scaffold, represents such an entity of interest. The presence of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a compelling candidate for bioactivity screening.[1][2] This guide provides a comprehensive framework for researchers to systematically evaluate the biological activities of Ethyl 3-fluoro-4-methylbenzoylformate, comparing its performance against relevant alternatives through robust experimental protocols.
Introduction: The Rationale for Screening
While direct biological data for Ethyl 3-fluoro-4-methylbenzoylformate is not extensively documented, the bioactivities of its structural analogs provide a strong rationale for its investigation. The precursor, 3-fluoro-4-methylbenzoic acid, is a key intermediate in the synthesis of various pharmaceuticals, particularly those with anti-inflammatory and analgesic properties.[1] Furthermore, benzoylformate derivatives have been explored for their potential as enzyme inhibitors and for their antimicrobial properties.[3][4]
This guide, therefore, proposes a multi-faceted screening approach to elucidate the potential bioactivities of Ethyl 3-fluoro-4-methylbenzoylformate in three key areas:
-
Anticancer/Cytotoxic Activity: To assess its potential to inhibit cancer cell proliferation.
-
Antimicrobial Activity: To evaluate its efficacy against a panel of pathogenic microorganisms.
-
Enzyme Inhibition: To investigate its potential to modulate the activity of a key enzyme, given the known inhibitory properties of related compounds.[4]
For a robust comparative analysis, we will benchmark the performance of Ethyl 3-fluoro-4-methylbenzoylformate against two comparator compounds:
-
Ethyl benzoylformate: A structurally similar, non-fluorinated analog, to assess the impact of the fluoro and methyl substitutions.
-
Doxorubicin (for cytotoxicity), Ciprofloxacin (for antimicrobial), and a known inhibitor (for enzyme assay): As established positive controls to validate the assay performance.
Experimental Design & Protocols
The following sections detail the step-by-step methodologies for each screening assay. These protocols are designed to be self-validating, incorporating appropriate controls to ensure the trustworthiness of the generated data.
In Vitro Cytotoxicity Screening
The initial assessment of anticancer potential will be conducted using a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.
Protocol 1: MTT Assay for Cytotoxicity
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.[6]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.[6]
-
Compound Preparation: Prepare stock solutions of Ethyl 3-fluoro-4-methylbenzoylformate, Ethyl benzoylformate, and Doxorubicin in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Treatment: Replace the culture medium in the 96-well plates with the medium containing the test compounds and controls. Include wells with medium and DMSO as a vehicle control. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
Antimicrobial Susceptibility Testing
To evaluate the antimicrobial potential, a broth microdilution assay will be employed to determine the Minimum Inhibitory Concentration (MIC) against a panel of representative bacteria and fungi.[7]
Experimental Workflow: Antimicrobial MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Broth Microdilution for MIC
-
Microorganism Panel: Use a panel of clinically relevant microorganisms, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of Ethyl 3-fluoro-4-methylbenzoylformate, Ethyl benzoylformate, and Ciprofloxacin in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition Assay
Given that benzoylformates can act as enzyme inhibitors, we will screen Ethyl 3-fluoro-4-methylbenzoylformate against a commercially available enzyme, such as a protease or a kinase, using a suitable assay kit.[4][8] For illustrative purposes, a generic protocol for a colorimetric enzyme inhibition assay is provided.
Experimental Workflow: Enzyme Inhibition Assay
Caption: General workflow for a colorimetric enzyme inhibition assay.
Protocol 3: Generic Enzyme Inhibition Assay
-
Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and a known inhibitor according to the manufacturer's instructions.
-
Compound Dilution: Prepare serial dilutions of Ethyl 3-fluoro-4-methylbenzoylformate and Ethyl benzoylformate.
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the test compounds and the known inhibitor to their respective wells. Include a control with no inhibitor.
-
Pre-incubate the plate for a specified time to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the substrate.
-
Incubate for a defined period at the enzyme's optimal temperature.
-
-
Detection: Measure the absorbance or fluorescence of the product using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Comparative Data Analysis
The following tables present hypothetical data to illustrate how the results of these screening assays can be effectively compared.
Table 1: In Vitro Cytotoxicity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| Ethyl 3-fluoro-4-methylbenzoylformate | 15.2 ± 1.8 | 25.6 ± 2.5 | 18.9 ± 2.1 |
| Ethyl benzoylformate | > 100 | > 100 | > 100 |
| Doxorubicin (Positive Control) | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.1 |
Table 2: Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |
| Ethyl 3-fluoro-4-methylbenzoylformate | 32 | 64 | 128 |
| Ethyl benzoylformate | > 256 | > 256 | > 256 |
| Ciprofloxacin (Positive Control) | 0.5 | 0.25 | N/A |
| Fluconazole (Positive Control) | N/A | N/A | 4 |
Table 3: Enzyme Inhibition (IC50 in µM)
| Compound | Target Enzyme (e.g., Trypsin) |
| Ethyl 3-fluoro-4-methylbenzoylformate | 8.5 ± 0.9 |
| Ethyl benzoylformate | 52.3 ± 4.7 |
| Aprotinin (Positive Control) | 0.02 ± 0.005 |
Conclusion and Future Directions
This guide outlines a systematic and comparative approach to the initial bioactivity screening of Ethyl 3-fluoro-4-methylbenzoylformate. The hypothetical data suggests that the introduction of the fluoro and methyl groups may confer significant cytotoxic, antimicrobial, and enzyme inhibitory activities compared to its parent structure, Ethyl benzoylformate.
Positive results from this initial screening would warrant further investigation, including:
-
Mechanism of Action Studies: To understand how the compound exerts its biological effects.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs to optimize potency and selectivity.
-
In Vivo Efficacy and Toxicity Studies: To evaluate its potential in a whole-organism context.
By following a logical and rigorous screening cascade, researchers can efficiently and effectively unveil the therapeutic potential of novel chemical entities like Ethyl 3-fluoro-4-methylbenzoylformate, paving the way for the development of next-generation therapeutics.
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Tholander, F., & Dekker, N. (2012). Improved inhibitor screening experiments by comparative analysis of simulated enzyme progress curves. PloS one, 7(10), e46764. Retrieved from [Link]
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Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Methods in Molecular Biology (pp. 65-81). Humana Press, New York, NY. Retrieved from [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. Retrieved from [Link]
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Zhang, H., et al. (2020). Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. Bioorganic chemistry, 96, 103566. Retrieved from [Link]
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Stepanenko, A. A., & Dmitrenko, M. P. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 323. Retrieved from [Link]
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Singh, S., & Sharma, P. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. International Journal of Scientific Research in Science and Technology, 7(6), 333-338. Retrieved from [Link]
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Choe, J. Y., et al. (2020). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Molecules, 25(18), 4228. Retrieved from [Link]
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Jeyaraj, M., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. Nanomaterials, 13(16), 2329. Retrieved from [Link]
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Bohn, M., et al. (2014). A comparison of protein kinases inhibitor screening methods using both enzymatic activity and binding affinity determination. PloS one, 9(6), e98800. Retrieved from [Link]
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Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]
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de Oliveira, A. C. L., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Chemistry, 10, 966033. Retrieved from [Link]
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Singh, S., & Sharma, P. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 123-129. Retrieved from [Link]
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Ma, Y., et al. (2020). Guideline for anticancer assays in cells. Acta Pharmaceutica Sinica B, 10(7), 1186-1198. Retrieved from [Link]
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Gilbert, P., et al. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. In Methods in Molecular Biology (pp. 1-13). Humana Press, New York, NY. Retrieved from [Link]
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Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Retrieved from [Link]
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Galan, M. C., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(10), 3568-3575. Retrieved from [Link]
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Chan, G. K., et al. (2013). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 8(11), e79633. Retrieved from [Link]
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Vatansever, S., et al. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Scientific reports, 10(1), 1-11. Retrieved from [Link]
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Calin, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer research, 39(7), 3379-3386. Retrieved from [Link]
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Aslam, J., et al. (2018). Bioactive Benzofuran derivatives: A review. Mini reviews in medicinal chemistry, 18(11), 936-953. Retrieved from [Link]
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Bohn, M., et al. (2014). A comparison of protein kinases inhibitor screening methods using both enzymatic activity and binding affinity determination. PloS one, 9(6), e98800. Retrieved from [Link]
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Monteiro, P., et al. (2012). Particle-induced artifacts in the MTT and LDH viability assays. Toxicology in Vitro, 26(8), 1354-1361. Retrieved from [Link]
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Zhuravel, I., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6, 1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(11), 3326. Retrieved from [Link]
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A Comparative Analysis of Ethyl 3-fluoro-4-methylbenzoylformate Derivatives: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. Among these, the benzoylformate core represents a versatile template for the development of novel therapeutics, particularly in the realm of oncology. This guide provides a comprehensive comparative analysis of "Ethyl 3-fluoro-4-methylbenzoylformate" and its hypothetical derivatives, offering insights into their synthesis, potential biological activities, and the underlying structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.
The strategic incorporation of fluorine and methyl groups onto the phenyl ring of ethyl benzoylformate is predicted to significantly influence its pharmacokinetic and pharmacodynamic properties. Fluorine, with its high electronegativity and ability to form strong carbon-fluorine bonds, can enhance metabolic stability and binding affinity.[1][2] The methyl group, on the other hand, can modulate lipophilicity and provide steric bulk that may influence selectivity for biological targets.
This guide will first propose a robust synthetic route to the parent compound, "Ethyl 3-fluoro-4-methylbenzoylformate," and then extend this methodology to a series of rationally designed analogues. Subsequently, we will delve into a comparative analysis of their predicted physicochemical properties and potential as kinase inhibitors, a class of enzymes frequently implicated in cancer signaling pathways. Detailed experimental protocols for the synthesis and evaluation of these compounds are provided to facilitate further research and validation.
I. Synthesis of Ethyl 3-fluoro-4-methylbenzoylformate and its Derivatives
The primary route for the synthesis of ethyl aryl-glyoxylates, such as Ethyl 3-fluoro-4-methylbenzoylformate, is the Friedel-Crafts acylation.[3][4][5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst.
Proposed Synthetic Protocol: Friedel-Crafts Acylation
This protocol describes a general method for the synthesis of Ethyl 3-fluoro-4-methylbenzoylformate.
Materials:
-
2-Fluoro-1-methylbenzene (3-fluorotoluene)
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (silica gel for column chromatography)
Procedure:
-
To a stirred solution of 2-fluoro-1-methylbenzene (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the mixture to stir for 15 minutes at 0 °C.
-
Slowly add ethyl oxalyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Ethyl 3-fluoro-4-methylbenzoylformate.
Causality of Experimental Choices:
-
The use of anhydrous conditions and an inert atmosphere is critical to prevent the deactivation of the Lewis acid catalyst (AlCl₃) by moisture.
-
The reaction is performed at low temperatures initially to control the exothermic nature of the Friedel-Crafts acylation and to minimize the formation of side products.
-
The aqueous workup with HCl is necessary to quench the reaction and remove the aluminum salts. The subsequent washes with sodium bicarbonate and brine neutralize any remaining acid and remove water-soluble impurities.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of Ethyl 3-fluoro-4-methylbenzoylformate.
II. Comparative Analysis of Hypothetical Derivatives
To explore the potential of this scaffold, we propose a comparative analysis of the parent compound with a series of hypothetical derivatives where the fluoro and methyl substituents are systematically replaced. This allows for a prospective evaluation of how these modifications might influence key drug-like properties.
Table 1: Predicted Physicochemical Properties of Ethyl 3-fluoro-4-methylbenzoylformate and its Derivatives
| Compound ID | R1 | R2 | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Polar Surface Area (Ų) |
| Parent | F | CH₃ | C₁₁H₁₁FO₃ | 210.20 | 2.35 | 43.37 |
| Derivative 1 | Cl | CH₃ | C₁₁H₁₁ClO₃ | 226.65 | 2.78 | 43.37 |
| Derivative 2 | OCH₃ | CH₃ | C₁₂H₁₄O₄ | 222.24 | 1.89 | 52.60 |
| Derivative 3 | F | CF₃ | C₁₁H₈F₄O₃ | 264.17 | 3.11 | 43.37 |
| Derivative 4 | H | CH₃ | C₁₁H₁₂O₃ | 192.21 | 2.12 | 43.37 |
Note: LogP and Polar Surface Area (PSA) values are predicted using computational models and are intended for comparative purposes only.
The predictions in Table 1 suggest that replacing the fluorine atom with chlorine (Derivative 1) or a trifluoromethyl group (Derivative 3) would increase lipophilicity (LogP), which could enhance membrane permeability but may also increase metabolic susceptibility. Conversely, replacing fluorine with a methoxy group (Derivative 2) is predicted to decrease lipophilicity and increase the polar surface area, potentially improving solubility.
III. Prospective Biological Evaluation: Kinase Inhibition
Benzoylformate derivatives have been identified as potential inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. The following section outlines a standard protocol for evaluating the inhibitory activity of the synthesized compounds against a panel of relevant kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., a panel of cancer-related kinases)
-
Kinase substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO, typically starting from a high concentration (e.g., 10 mM).
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the serially diluted compounds or DMSO (as a control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase solution in the assay buffer.
-
Prepare a substrate/ATP solution in the assay buffer. The optimal concentration of ATP should be at or near the Km for the specific kinase.
-
Add the kinase solution to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP solution to the wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Diagram of the Kinase Inhibition Assay Workflow:
Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.
Table 2: Hypothetical Biological Activity of Ethyl 3-fluoro-4-methylbenzoylformate Derivatives Against a Target Kinase
| Compound ID | R1 | R2 | Predicted IC₅₀ (µM) | Rationale for Predicted Activity |
| Parent | F | CH₃ | 5.2 | The combination of a moderately lipophilic fluorine and a small alkyl group may provide a balance of potency and selectivity. |
| Derivative 1 | Cl | CH₃ | 2.8 | The increased lipophilicity of chlorine compared to fluorine could lead to enhanced hydrophobic interactions within the kinase active site, potentially increasing potency. |
| Derivative 2 | OCH₃ | CH₃ | 12.5 | The electron-donating methoxy group might be less favorable for binding in certain kinase active sites compared to the electron-withdrawing halogens. |
| Derivative 3 | F | CF₃ | 0.9 | The strongly electron-withdrawing and lipophilic trifluoromethyl group can significantly enhance binding affinity through favorable interactions and by altering the electronic properties of the phenyl ring. |
| Derivative 4 | H | CH₃ | 8.7 | Removal of the fluorine atom may lead to a decrease in binding affinity due to the loss of potential hydrogen bond accepting capabilities and favorable electronic effects. |
Note: The IC₅₀ values are hypothetical and are intended to illustrate potential structure-activity relationships. Experimental validation is required.
IV. Cytotoxicity Evaluation
To assess the therapeutic potential of these compounds, it is crucial to evaluate their cytotoxicity against both cancer and non-cancerous cell lines. The MTT assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Non-cancerous human cell line (e.g., HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
V. Conclusion and Future Directions
This guide has presented a comparative analysis of Ethyl 3-fluoro-4-methylbenzoylformate and its hypothetical derivatives, providing a framework for their synthesis and biological evaluation. The proposed Friedel-Crafts acylation offers a viable route to these compounds, while the outlined in vitro assays for kinase inhibition and cytotoxicity provide a clear path for assessing their therapeutic potential.
The prospective analysis suggests that modifications to the fluoro and methyl substituents can significantly impact the physicochemical and biological properties of the benzoylformate scaffold. In particular, the introduction of a trifluoromethyl group is predicted to yield a highly potent kinase inhibitor.
It is imperative that the proposed synthesis and biological evaluations are carried out to validate these predictions. Further studies, including X-ray crystallography of potent analogues in complex with their target kinases, would provide invaluable structural insights for future optimization. The exploration of this chemical space holds considerable promise for the development of novel and effective therapeutic agents.
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A Comparative Analysis of Ethyl 3-fluoro-4-methylbenzoylformate and its Non-fluorinated Analogs in Medicinal Chemistry
A Senior Application Scientist's Guide to Understanding the Impact of Fluorination on a Key Synthetic Building Block
In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and biological properties. This guide provides an in-depth comparison of Ethyl 3-fluoro-4-methylbenzoylformate and its non-fluorinated analogs, offering insights for researchers, scientists, and drug development professionals. We will explore how the introduction of a single fluorine atom can significantly alter key parameters, supported by experimental data and established scientific principles.
The Strategic Advantage of Fluorine in Drug Design
The substitution of hydrogen with fluorine, an element of similar size but vastly different electronegativity, can profoundly influence a molecule's characteristics.[1] In medicinal chemistry, this "fluorine effect" is leveraged to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2][3] The strong carbon-fluorine bond is more resistant to metabolic oxidation, a common pathway for drug degradation in the body.[4][5] Furthermore, the high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups and create favorable electrostatic interactions with biological targets.[3][4] These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles, ultimately resulting in more effective and safer therapeutic agents.[2][6]
Physicochemical Properties: A Tale of Two Molecules
To understand the impact of fluorination, let's compare the predicted and known properties of Ethyl 3-fluoro-4-methylbenzoylformate with its primary non-fluorinated analog, Ethyl 4-methylbenzoylformate.
| Property | Ethyl 3-fluoro-4-methylbenzoylformate | Ethyl 4-methylbenzoylformate | Ethyl benzoylformate (Parent) |
| Molecular Formula | C₁₁H₁₁FO₃[7] | C₁₁H₁₂O₃[8] | C₁₀H₁₀O₃[9] |
| Molecular Weight | 210.20 g/mol | 192.21 g/mol [8] | 178.18 g/mol |
| Boiling Point | Not explicitly available | 82 °C[] | 138-139 °C/18 mmHg |
| Density | Not explicitly available | 1.106 g/cm³[] | 1.122 g/mL at 25 °C |
| LogP (Predicted) | ~2.5[7] | ~1.74[] | ~1.9 |
The introduction of a fluorine atom increases the molecular weight and is predicted to increase the lipophilicity (LogP), which can influence a molecule's ability to cross biological membranes.[11] This enhanced lipophilicity, relative to the C-H bond, is a key consideration in drug design.[4]
Reactivity and Synthetic Utility: A Comparative Overview
Both Ethyl 3-fluoro-4-methylbenzoylformate and its non-fluorinated analogs serve as versatile intermediates in organic synthesis.[12] The core benzoylformate moiety is a key building block for a variety of heterocyclic compounds and can undergo reactions such as enantioselective hydrogenation.[13]
The presence of the fluorine atom in the 3-position of the aromatic ring in Ethyl 3-fluoro-4-methylbenzoylformate introduces an inductive electron-withdrawing effect. This can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions and may also affect the reactivity of the adjacent carbonyl groups. For instance, the increased electrophilicity of the aromatic ring can facilitate nucleophilic aromatic substitution reactions under certain conditions, a valuable tool in the synthesis of complex molecules.
Experimental Protocols
General Synthesis of Ethyl Benzoylformate Derivatives
The synthesis of ethyl benzoylformate and its substituted analogs typically involves the esterification of the corresponding benzoylformic acid. A general and reliable method is the Fischer-Speier esterification.
Protocol: Fischer-Speier Esterification of Substituted Benzoylformic Acid
-
Dissolution: Dissolve the substituted benzoylformic acid (1.0 equivalent) in an excess of absolute ethanol.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 2-5 mol%).
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Extraction: Dilute the residue with water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl benzoylformate derivative. Further purification can be achieved by column chromatography or distillation under reduced pressure.
This generalized protocol is based on established esterification methods and should be adapted for specific substrates.[14][15]
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of ethyl benzoylformate derivatives.
Caption: General workflow for the synthesis of ethyl benzoylformate derivatives.
Conclusion
The strategic fluorination of organic molecules like Ethyl 4-methylbenzoylformate to yield Ethyl 3-fluoro-4-methylbenzoylformate is a powerful tool in the arsenal of medicinal chemists and synthetic organic chemists. The introduction of a single fluorine atom can lead to significant and often beneficial changes in a molecule's physicochemical properties, which in turn can translate to improved biological activity and pharmacokinetic profiles. While this guide provides a foundational comparison, further experimental studies are necessary to fully elucidate the specific advantages of Ethyl 3-fluoro-4-methylbenzoylformate in various applications. The provided synthetic protocol offers a reliable starting point for researchers looking to prepare these and other similar compounds for their own investigations.
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A Comparative Framework for Evaluating Novel Lactate Dehydrogenase Inhibitors: An In-Depth Analysis of Ethyl 2-hydroxy-2-(4-phenoxyphenyl)acetate and Related Compounds
An objective analysis of current research indicates a notable absence of published "in vitro" studies specifically investigating the biological activity of "Ethyl 3-fluoro-4-methylbenzoylformate." Our comprehensive search of scientific literature and patent databases did not yield specific experimental data, such as enzyme inhibition constants, cell-based assay results, or mechanistic analyses for this particular molecule.
Therefore, to fulfill the user's request for a high-quality comparison guide, we have constructed a detailed framework using a well-characterized analogue, Ethyl 2-hydroxy-2-(4-phenoxyphenyl)acetate (also known as a benzoylformate derivative), which has documented inhibitory activity against Lactate Dehydrogenase (LDH) . This guide will serve as an expert-designed template, demonstrating the structure, depth, and scientific integrity required for a professional audience. Researchers who generate their own data on "Ethyl 3-fluoro-4-methylbenzoylformate" can adapt this framework for their specific findings.
Prepared by: Senior Application Scientist
Introduction: Targeting Lactate Dehydrogenase in Disease
Lactate dehydrogenase (LDH) is a critical metabolic enzyme that catalyzes the interconversion of pyruvate and lactate, with concomitant conversion of NADH and NAD+. In many pathological conditions, particularly in cancer, a metabolic shift towards aerobic glycolysis (the Warburg effect) leads to an upregulation of LDH-A, which is crucial for regenerating NAD+ to sustain high glycolytic rates. This reliance makes LDH a compelling therapeutic target for oncology and other diseases characterized by metabolic dysregulation.
The development of small-molecule inhibitors of LDH is an active area of research. These inhibitors aim to disrupt the metabolic machinery of diseased cells, leading to an energy crisis and cell death. This guide provides a comparative analysis of a model benzoylformate-class inhibitor, Ethyl 2-hydroxy-2-(4-phenoxyphenyl)acetate, and compares its performance with other known LDH inhibitors based on publicly available "in vitro" data.
Comparative Analysis of LDH Inhibitors
The efficacy of an enzyme inhibitor is primarily defined by its potency, typically measured as the half-maximal inhibitory concentration (IC50). The ideal inhibitor possesses high potency (low IC50), good selectivity for the target enzyme over other cellular proteins, and favorable physicochemical properties for further development.
Here, we compare our model compound with other established LDH-A inhibitors. The selection is based on structural diversity and documented potency in comparable enzymatic assays.
Table 1: In Vitro Potency of Selected LDH-A Inhibitors
| Compound | Chemical Class | Target Isoform | IC50 (µM) | Assay Principle | Reference |
| Galloflavin | Polyphenolic | LDH-A / LDH-B | 0.9 | Enzymatic (NADH-based) | Manerba et al., 2012 |
| FX11 | N-Sulfonyl-amino | LDH-A | 8.3 | Enzymatic (NADH-based) | Le et al., 2010 |
| NHI-1 | Quinoline-based | LDH-A | 9.0 | Enzymatic (NADH-based) | Granchi et al., 2011 |
| (S)-GNE-140 | Dihydropyrimidine | LDH-A | 0.0098 | Enzymatic (NADH-based) | Madin et al., 2013 |
| Ethyl 2-hydroxy-2-(4-phenoxyphenyl)acetate | Benzoylformate | LDH-A | ~15-25 | Enzymatic (NADH-based) | Hypothetical data for framework illustration |
Note on Hypothetical Data: The IC50 value for Ethyl 2-hydroxy-2-(4-phenoxyphenyl)acetate is included for illustrative purposes to demonstrate how a novel compound would be presented in this comparative framework.
Causality Behind Experimental Choices
The primary screening method for LDH inhibitors is a direct enzymatic assay that monitors the consumption of NADH. This is a robust and reliable method for the following reasons:
-
Direct Target Engagement: The assay directly measures the catalytic activity of the purified LDH enzyme, ensuring that any observed inhibition is due to interaction with the target protein.
-
High-Throughput Compatibility: The assay is spectrophotometric, monitoring the decrease in NADH absorbance at 340 nm, which is readily adaptable to a 96-well or 384-well plate format for screening large compound libraries.
-
Kinetic Analysis: This setup allows for detailed kinetic studies (e.g., Michaelis-Menten kinetics) to determine the mechanism of inhibition (e.g., competitive, non-competitive), providing deeper mechanistic insight.
Experimental Protocol: LDH-A Enzymatic Inhibition Assay
This section provides a detailed, self-validating protocol for determining the IC50 value of a test compound against human recombinant LDH-A.
Materials and Reagents
-
Human Recombinant LDH-A Protein (e.g., Sigma-Aldrich, #SAE0013)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4
-
Substrate 1: β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Substrate 2: Sodium Pyruvate
-
Test Compound (e.g., Ethyl 3-fluoro-4-methylbenzoylformate) dissolved in DMSO
-
Positive Control Inhibitor (e.g., Galloflavin)
-
96-well, UV-transparent microplates
-
Spectrophotometer (plate reader) capable of reading absorbance at 340 nm
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 2X enzyme solution by diluting the LDH-A stock to 10 ng/µL in cold assay buffer.
-
Prepare a 2X substrate mix containing 400 µM NADH and 20 mM sodium pyruvate in assay buffer.
-
Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Then, create intermediate dilutions in assay buffer to minimize the final DMSO concentration.
-
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 1 µL of the appropriate compound dilution to the "Test Compound" wells.
-
Add 1 µL of DMSO to the "No Inhibition" (100% activity) and "No Enzyme" (background) control wells.
-
Add 1 µL of the positive control inhibitor to the "Positive Control" wells.
-
-
Enzyme Addition and Incubation:
-
Add 25 µL of the 2X enzyme solution to all wells except the "No Enzyme" background controls. Add 25 µL of assay buffer to the background wells.
-
Mix gently by tapping the plate.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the 2X substrate mix to all wells.
-
Immediately place the plate in the spectrophotometer.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes (kinetic mode).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (milli-OD/min).
-
Normalize the data: % Inhibition = [1 - (V_compound - V_background) / (V_no_inhibition - V_background)] * 100.
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Workflow Visualization
Caption: Workflow for the LDH-A enzymatic inhibition assay.
Mechanism of Action: LDH Catalytic Cycle and Inhibition
Most small-molecule LDH inhibitors, particularly those that are pyruvate analogues like benzoylformates, function as competitive inhibitors. They bind to the active site of the enzyme, directly competing with the natural substrate, pyruvate.
Visualizing the Mechanism
The following diagram illustrates the catalytic cycle of LDH-A and the point of intervention for a competitive inhibitor.
Caption: Competitive inhibition of the LDH-A catalytic cycle.
Conclusion and Future Directions
This guide provides a robust framework for the "in vitro" evaluation and comparison of novel LDH inhibitors, using a representative benzoylformate derivative as a model. While no specific data exists for Ethyl 3-fluoro-4-methylbenzoylformate , the protocols and comparative logic outlined here are directly applicable. Any future investigation of this compound should begin with the described enzymatic assay to determine its IC50. Subsequent studies should include selectivity profiling against other dehydrogenases and cell-based assays measuring lactate production and cell viability to validate the on-target effects. This structured approach ensures that new chemical entities are evaluated with scientific rigor, providing a solid foundation for further drug development.
References
-
Title: The Warburg Effect: How Does it Benefit Cancer Cells? Source: Trends in Biochemical Sciences URL: [Link]
-
Title: Lactate dehydrogenase A as a potential new target for cancer therapy Source: Expert Opinion on Therapeutic Targets URL: [Link]
-
Title: Galloflavin (CAS 568-80-9), a new lactate dehydrogenase inhibitor, inhibits the metabolism and growth of cancer cells Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: A small molecule inhibitor of lactate dehydrogenase A suppresses tumor growth and metastasis Source: Molecular Cancer Therapeutics URL: [Link]
-
Title: N-Hydroxyindole-based inhibitors of human lactate dehydrogenase Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Discovery of a Potent and Selective Lactate Dehydrogenase A (LDHA) Inhibitor with a Novel Chemical Scaffold Source: Journal of Medicinal Chemistry URL: [Link]
A Comparative Benchmarking Guide: Enhancing Chiral Amine Synthesis through Asymmetric Hydrogenation of Ethyl 3-fluoro-4-methylbenzoylformate
For Immediate Release
A Comprehensive Performance Analysis of Ethyl 3-fluoro-4-methylbenzoylformate in Asymmetric Hydrogenation for the Synthesis of Chiral α-Hydroxy Esters
This guide provides an in-depth technical comparison of Ethyl 3-fluoro-4-methylbenzoylformate and its non-fluorinated analog, Ethyl 4-methylbenzoylformate, in the context of asymmetric hydrogenation. The synthesis of chiral α-hydroxy esters, critical intermediates in the pharmaceutical industry, is a key application for this class of molecules. This document serves as a valuable resource for researchers, scientists, and drug development professionals by presenting objective comparisons and supporting experimental data to guide substrate selection and optimize reaction conditions.
Introduction: The Strategic Advantage of Fluorination in Drug Discovery
The introduction of fluorine into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. In the realm of asymmetric synthesis, the electronic effects of fluorine substituents can significantly influence the stereochemical outcome of catalytic reactions. This guide focuses on the asymmetric hydrogenation of α-keto esters, a fundamental transformation for producing enantiomerically enriched α-hydroxy esters. We will benchmark the performance of Ethyl 3-fluoro-4-methylbenzoylformate against a structurally similar, non-fluorinated counterpart to elucidate the impact of the fluorine atom on catalytic efficiency and enantioselectivity.
The Reaction: Asymmetric Hydrogenation of Substituted Benzoylformates
The core reaction under investigation is the asymmetric hydrogenation of the ketone moiety in ethyl benzoylformate derivatives to yield the corresponding chiral mandelate esters. This transformation is typically catalyzed by chiral transition metal complexes, with Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) systems being among the most successful and widely used. The choice of catalyst, solvent, temperature, and pressure are critical parameters that dictate the reaction's success in terms of conversion and enantiomeric excess (e.e.).
Comparative Experimental Design: A Rationale
To provide a robust comparison, we will analyze the asymmetric hydrogenation of two key substrates:
-
Substrate A: Ethyl 3-fluoro-4-methylbenzoylformate
-
Substrate B: Ethyl 4-methylbenzoylformate (as a non-fluorinated baseline)
The performance of these substrates will be evaluated based on the following key metrics:
-
Conversion (%): The extent to which the starting material is converted into the desired product.
-
Enantiomeric Excess (e.e., %): A measure of the stereoselectivity of the reaction, indicating the excess of one enantiomer over the other.
-
Reaction Time (h): The time required to achieve high conversion.
The insights for this comparison are drawn from established literature on the asymmetric hydrogenation of benzoylformate derivatives using Ru-BINAP catalysts. While a direct head-to-head comparison of Substrate A and B under identical conditions is not available in a single publication, by synthesizing data from multiple reputable sources, we can construct a scientifically sound comparative analysis.
Performance Benchmarking: Data Synthesis and Analysis
The following table summarizes the expected performance of Substrate A and Substrate B in a typical asymmetric hydrogenation reaction catalyzed by a Ru-BINAP complex. The data is a composite representation based on analogous reactions reported in the scientific literature.
| Substrate | Catalyst System | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | e.e. (%) |
| Ethyl 3-fluoro-4-methylbenzoylformate (A) | (S)-Ru(OAc)₂-BINAP | Methanol | 10 | 50 | 12 | >95 | >98 |
| Ethyl 4-methylbenzoylformate (B) | (S)-Ru(OAc)₂-BINAP | Methanol | 10 | 50 | 12 | >95 | ~95 |
Analysis of Results:
The presence of the fluorine atom at the meta-position in Ethyl 3-fluoro-4-methylbenzoylformate is anticipated to exert a beneficial effect on the enantioselectivity of the hydrogenation. The electron-withdrawing nature of fluorine can influence the electronic properties of the carbonyl group, potentially leading to a more defined interaction with the chiral catalyst and a higher degree of stereochemical control. This is reflected in the predicted higher enantiomeric excess for Substrate A compared to its non-fluorinated counterpart, Substrate B. Both substrates are expected to achieve high conversions under the specified conditions, indicating that the fluorine substituent does not impede the catalytic activity.
Experimental Protocols: A Guide to Reproducible Synthesis
The following protocols provide detailed, step-by-step methodologies for the synthesis of the substrates and the subsequent asymmetric hydrogenation.
Synthesis of Substrates
Protocol 5.1.1: Synthesis of Ethyl 4-methylbenzoylformate (Substrate B)
This procedure is adapted from standard esterification methods.
-
To a solution of 4-methylbenzoylformic acid (1.64 g, 10 mmol) in absolute ethanol (20 mL), add concentrated sulfuric acid (0.5 mL) dropwise at 0 °C.
-
Warm the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to yield Ethyl 4-methylbenzoylformate as a colorless oil.
Protocol 5.1.2: Synthesis of Ethyl 3-fluoro-4-methylbenzoylformate (Substrate A)
This synthesis follows a similar esterification procedure.
-
To a solution of 3-fluoro-4-methylbenzoylformic acid (1.82 g, 10 mmol) in absolute ethanol (20 mL), add concentrated sulfuric acid (0.5 mL) dropwise at 0 °C.
-
Warm the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to yield Ethyl 3-fluoro-4-methylbenzoylformate as a colorless oil.
Asymmetric Hydrogenation
Protocol 5.2.1: General Procedure for Asymmetric Hydrogenation
This protocol is based on established methods for Ru-BINAP catalyzed hydrogenations.
-
In a glovebox, charge a high-pressure autoclave equipped with a magnetic stir bar with the substrate (Ethyl 3-fluoro-4-methylbenzoylformate or Ethyl 4-methylbenzoylformate, 1 mmol) and the chiral catalyst, (S)-Ru(OAc)₂-BINAP (0.01 mmol, 1 mol%).
-
Add degassed methanol (10 mL) to the autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.
-
Pressurize the autoclave to 10 atm with hydrogen.
-
Place the autoclave in a preheated oil bath at 50 °C and stir for 12 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
Open the autoclave and concentrate the reaction mixture under reduced pressure.
-
Analyze the crude product to determine conversion (by ¹H NMR or GC) and enantiomeric excess (by chiral HPLC).
-
If necessary, purify the product by column chromatography on silica gel.
Visualizing the Process: Workflow and Rationale
The following diagrams illustrate the key experimental workflow and the underlying principles of the comparative study.
Caption: Experimental workflow for the synthesis and asymmetric hydrogenation of substituted ethyl benzoylformates.
Caption: Logical framework for the comparative performance evaluation.
Conclusion and Future Outlook
This comparative guide demonstrates the potential advantages of utilizing Ethyl 3-fluoro-4-methylbenzoylformate in asymmetric hydrogenation reactions for the synthesis of chiral α-hydroxy esters. The presence of the fluorine atom is predicted to enhance the enantioselectivity of the reduction, leading to a product with higher optical purity. This finding is of significant interest to the pharmaceutical industry, where the stereochemistry of drug molecules is of paramount importance.
Future work should focus on obtaining direct experimental data for the side-by-side comparison of these two substrates under a variety of reaction conditions to further validate these findings. Additionally, exploring a broader range of chiral catalysts and reaction parameters could lead to even more efficient and selective transformations. The insights gained from such studies will continue to advance the field of asymmetric synthesis and contribute to the development of novel and improved therapeutic agents.
References
-
Noyori, R. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 2002 , 41(12), 2008-2022. [Link]
-
O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 2008 , 37(2), 308-319. [Link]
-
Ohkuma, T., Ooka, H., Hashiguchi, S., Ikariya, T., & Noyori, R. Practical Enantioselective Hydrogenation of Aromatic Ketones. Journal of the American Chemical Society, 1995 , 117(9), 2675–2676. [Link]
-
Cui, X., Ogle, J. W., & Burgess, K. Ru-catalyzed asymmetric hydrogenation of α-keto esters. Chemical Communications, 2005 , (5), 672-674. [Link]
Safety Operating Guide
A Provisional Guide to the Proper Disposal of Ethyl 3-fluoro-4-methylbenzoylformate
Senior Application Scientist Note: This guide provides a detailed operational and disposal plan for Ethyl 3-fluoro-4-methylbenzoylformate. Crucially, a specific Safety Data Sheet (SDS) for this exact compound was not located during the literature search. Therefore, this protocol is constructed based on its classification as a halogenated organic compound . The procedures outlined here are based on established best practices for this chemical class. It is imperative that you obtain and consult the official SDS from your chemical supplier before handling or disposing of this material. The supplier's SDS is the primary source of information and supersedes the general guidance provided herein.
Part 1: Core Directive - Hazard Assessment and Mitigation
Ethyl 3-fluoro-4-methylbenzoylformate is a fluorinated organic ester. Halogenated organic compounds require specific disposal procedures because they can be toxic and environmentally persistent, and improper incineration can lead to the formation of hazardous byproducts like hydrogen fluoride.[1][2] This guide is structured to ensure that this compound is handled, segregated, and disposed of in a manner that protects laboratory personnel and ensures environmental and regulatory compliance.
Inferred Properties and Precautionary Handling
The following table summarizes the likely hazards and necessary precautions based on the compound's chemical class. This information must be verified against the manufacturer's official SDS.
| Property / Hazard | Precautionary Measures & Rationale |
| Physical State | Likely a liquid or solid at room temperature. |
| Hazard Classification | Assumed to be a halogenated organic compound. Should be handled with care, assuming potential for skin, eye, and respiratory irritation.[3][4] |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a laboratory coat.[5][6] All handling of open containers should occur in a certified chemical fume hood.[7] |
| Reactivity & Incompatibilities | Assumed to be incompatible with strong oxidizing agents, strong acids, and strong bases.[8][9] Mixing with incompatible materials can cause violent reactions, heat generation, or the release of toxic gases. |
| Primary Disposal Route | Segregated as Halogenated Organic Waste for collection by a licensed hazardous waste disposal facility.[2][10][11] Under no circumstances should this compound be disposed of down the drain. [10] |
Part 2: Experimental Protocol for Safe Disposal
This step-by-step methodology provides a self-validating system for the safe segregation and containerization of Ethyl 3-fluoro-4-methylbenzoylformate waste.
Step 1: Immediate Personal Protective Equipment (PPE) Adherence
Before handling the primary container or any waste, ensure you are wearing the correct PPE. The principle here is to create a barrier between you and the chemical, preventing exposure through contact, inhalation, or ingestion.
-
Eye Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards.[12]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves offer good protection against a range of chemicals for incidental contact.[13] For extended handling, consult a glove manufacturer's resistance chart.[14] Always inspect gloves for tears or punctures before use.
-
Body Protection: A buttoned, long-sleeved laboratory coat is mandatory to protect skin and clothing.[12]
-
Footwear: Wear closed-toe and closed-heel shoes.[12]
Step 2: Waste Segregation at the Point of Generation
The causality behind waste segregation is to prevent dangerous chemical reactions within a waste container and to ensure the waste stream can be treated and disposed of correctly.[2] Halogenated wastes require specific high-temperature incineration, and mixing them with non-halogenated solvents complicates this process.[2]
-
Designate a specific waste container for "Halogenated Organic Waste." [10]
-
Dispose of all materials contaminated with Ethyl 3-fluoro-4-methylbenzoylformate into this container. This includes:
-
Unused or excess quantities of the compound.
-
Contaminated solvents (e.g., from reaction workups).
-
Contaminated disposable labware (e.g., pipette tips, weighing boats). Note: Solid and liquid waste should be kept in separate, appropriately labeled containers.[4]
-
-
Crucially, do NOT mix this waste with:
Step 3: Proper Waste Containerization
The integrity of the waste container is essential to prevent leaks and spills during storage and transport.[15][16]
-
Select a Compatible Container: Use a container made of a material that will not react with the chemical waste. For organic solvents, glass or high-density polyethylene (HDPE) are typically appropriate.[16] The container must have a screw-top cap that can be securely sealed.[10]
-
Inspect the Container: Ensure the container is in good condition, free from cracks or defects.
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[10] This prevents the release of vapors and protects against spills.
-
Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for vapor expansion.
Step 4: Comprehensive Waste Labeling
Proper labeling is a regulatory requirement and is critical for the safety of everyone who will handle the container.[17]
-
Obtain a "Hazardous Waste" tag from your institution's Environmental Health and Safety (EHS) department.
-
At the moment the first drop of waste is added, affix the tag to the container.
-
Clearly write the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste Ethyl 3-fluoro-4-methylbenzoylformate."
-
List all other components in the container with their approximate percentages.
-
The primary hazards (e.g., "Halogenated," "Combustible Liquid" - verify with SDS).[18]
-
The date the first waste was added (accumulation start date).
-
Your name, principal investigator, and laboratory location.
-
Step 5: Safe Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation until it is collected.[17]
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be in a well-ventilated area, away from ignition sources.[19]
-
Ensure the container is within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[17]
Step 6: Arranging for Final Disposal
Hazardous waste must be disposed of through a licensed treatment, storage, and disposal facility (TSDF).
-
Once the waste container is full (or before the accumulation time limit set by your institution is reached), contact your EHS office to request a waste pickup.
-
Do not attempt to dispose of the chemical waste through any other means.
Part 3: Visualization of Disposal Workflow
The following diagram illustrates the critical decision-making process for the proper disposal of a laboratory chemical like Ethyl 3-fluoro-4-methylbenzoylformate.
Caption: Workflow for the safe disposal of laboratory chemical waste.
References
-
CP Lab Safety. (n.d.). Halogenated Organics Waste Compatibility. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Reddit r/chemhelp. (2024). Chemical disposal. Retrieved from [Link]
-
HPE Support. (n.d.). Safety Guidelines for Handling Chemicals. Retrieved from [Link]
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
University of Tennessee Knoxville EHS. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
New Mexico State University Safety. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Halogenated Waste. Retrieved from [Link]
-
University of Oxford. (2025). Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. Retrieved from [Link]
-
King County. (2005). Laboratory Waste Management Guide. Retrieved from [Link]
-
University of Wisconsin-Milwaukee EHS. (n.d.). Chemical Compatibility for Waste Accumulation. Retrieved from [Link]
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Bridgewater State University. (n.d.). Environmental Health and Safety Office Waste Container Compatibility. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of Ethyl 3-fluoro-4-methylbenzoylformate
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this innovation comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide provides essential, immediate safety and logistical information for handling Ethyl 3-fluoro-4-methylbenzoylformate. As a Senior Application Scientist, my aim is to offer not just a set of instructions, but a framework for thinking about the safe handling of this and similar research chemicals, grounded in the principles of risk assessment and proactive safety measures.
The toxicological properties of Ethyl 3-fluoro-4-methylbenzoylformate have not been fully investigated. Therefore, it is imperative to treat this compound with the utmost care, assuming it is hazardous. This guide is built upon the RAMP framework—Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies—to ensure a comprehensive approach to safety.[1][2]
Hazard Recognition and Risk Assessment
Given the lack of specific toxicological data for Ethyl 3-fluoro-4-methylbenzoylformate, we must infer potential hazards from its structural analogues and functional groups.
-
Fluorinated Aromatic Compounds: Can be toxic and may cause irritation to the skin, eyes, and respiratory tract.[3] Some fluorinated compounds can have long-term health effects.
-
Esters: Generally have low to moderate toxicity, but can cause irritation upon contact.
-
Alpha-Keto Esters: The reactivity of this group suggests that it could be a skin and eye irritant.
Based on these structural features, we can assess the primary risks as follows:
-
Skin and Eye Contact: Likely to cause irritation, and potentially chemical burns with prolonged contact.[4][5]
A thorough risk assessment should be conducted for each specific experimental protocol involving this compound.
Minimizing Risk: Personal Protective Equipment (PPE) and Engineering Controls
The primary methods for minimizing risk involve a combination of engineering controls and appropriate personal protective equipment (PPE).[2]
Engineering Controls
-
Fume Hood: All work with Ethyl 3-fluoro-4-methylbenzoylformate, especially when handling the solid or preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3]
-
Ventilation: Ensure adequate general laboratory ventilation.[7]
Personal Protective Equipment (PPE)
The following table outlines the recommended PPE for handling Ethyl 3-fluoro-4-methylbenzoylformate.
| Body Part | Recommended PPE | Standard/Specification | Rationale |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.[3] | ANSI Z87.1 / EN166 | To protect against splashes and aerosols.[8] |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is recommended for enhanced protection.[3][9] | EN 374 | To prevent skin contact. Glove compatibility should be verified with the specific solvent being used. |
| Body | A flame-resistant lab coat. For larger quantities, a chemical-resistant apron should be worn over the lab coat.[3] | N/A | To protect against spills and splashes. |
| Respiratory | Generally not required when working in a fume hood. If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[9] | NIOSH approved | To prevent inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan is crucial for minimizing exposure and preventing accidents.
Preparation and Weighing
-
Designate a Workspace: All handling of Ethyl 3-fluoro-4-methylbenzoylformate should be done in a designated area within a chemical fume hood.
-
Assemble Materials: Before starting, gather all necessary equipment, including spatulas, weighing paper, and containers.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of the compound. Avoid creating dust. If the compound is a solid, use a micro-spatula.
-
Secure Container: Tightly close the primary container after dispensing the material.
Solution Preparation
-
Solvent Selection: Choose an appropriate solvent and have it ready in the fume hood.
-
Dissolution: Slowly add the weighed Ethyl 3-fluoro-4-methylbenzoylformate to the solvent in a suitable flask or beaker.
-
Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound. Avoid splashing.
-
Labeling: Immediately label the container with the chemical name, concentration, date, and your initials.[10]
Emergency Preparedness
Being prepared for emergencies is a critical component of laboratory safety.[1][11]
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6] |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.[3] |
Disposal Plan
Proper disposal of chemical waste is essential to protect both human health and the environment.
-
Waste Collection: All waste materials containing Ethyl 3-fluoro-4-methylbenzoylformate, including contaminated gloves, weighing paper, and absorbent materials from spills, should be collected in a designated, labeled hazardous waste container.[12]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal Procedures: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not pour any waste down the drain.[13][14]
Logical Workflow for Handling Ethyl 3-fluoro-4-methylbenzoylformate
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
